MSOP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methyl-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFCOAGADOGIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398271 | |
| Record name | MSOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66515-29-5 | |
| Record name | MSOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66515-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
α-Methylserine-O-Phosphate: A Technical Guide to its Chemical Properties and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylserine-O-phosphate is a synthetic amino acid derivative that holds potential interest for researchers in the fields of biochemistry, pharmacology, and drug development. As a phosphorylated analog of α-methylserine, it is structurally positioned to interact with enzymes that recognize phosphorylated serine residues, such as protein phosphatases and kinases. This technical guide provides a comprehensive overview of the known chemical properties of α-methylserine-O-phosphate, details relevant experimental protocols, and explores its potential roles in biological signaling pathways. Due to the limited availability of direct experimental data for this specific compound, information from the closely related and well-studied molecule, O-phosphoserine, is utilized to provide context and infer potential properties.
Core Chemical Properties
The fundamental chemical properties of α-methylserine-O-phosphate are summarized below. While some data are derived from computational models, they provide a valuable starting point for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-methyl-3-phosphonooxypropanoic acid | PubChem[1] |
| Molecular Formula | C4H10NO6P | PubChem[1] |
| Molecular Weight | 199.10 g/mol | PubChem[1] |
| Canonical SMILES | CC(COP(=O)(O)O)(C(=O)O)N | PubChem[1] |
| InChI Key | GSFCOAGADOGIGE-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 66515-29-5 | PubChem[1] |
| Computed XLogP3 | -5 | PubChem[1] |
| Computed pKa (Strongest Acidic) | Not available (pKa of phosphate in phosphoserine is ~5.6-6.1[1][2]) | Inferred from phosphoserine data |
| Solubility | Not available (likely soluble in aqueous solutions; low solubility in non-polar organic solvents) | Inferred from properties of phosphorylated amino acids[3][4] |
| Stability | Not available (The phosphate ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions and in the presence of phosphatases.) | General chemical principles |
Experimental Protocols
Synthesis of O-Phospho-Amino Acids
A general method for the phosphorylation of a protected serine derivative can be employed, followed by deprotection. A plausible synthetic route is outlined below.
Workflow for the Synthesis of α-Methylserine-O-Phosphate
Caption: General workflow for the synthesis of α-methylserine-O-phosphate.
Methodology:
-
Protection: The amino group of α-methylserine is protected using a standard protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions.
-
Phosphorylation: The protected α-methylserine is then reacted with a phosphorylating agent. A common method involves the use of dibenzyl phosphite in the presence of a coupling agent, which yields a protected phosphate ester.
-
Deprotection: The protecting groups on the phosphate (e.g., benzyl groups via hydrogenolysis) and the amino group are removed to yield the final product.
-
Purification: The crude product is purified, typically using ion-exchange chromatography, to isolate the pure α-methylserine-O-phosphate.
Characterization Techniques
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
Workflow for Characterization
Caption: Standard workflow for the characterization of synthesized α-methylserine-O-phosphate.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the exact mass of the molecule, confirming its elemental composition.[6]
-
-
High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE):
-
To assess the purity of the final compound.
-
Potential Role in Signaling Pathways
While no specific signaling pathways involving α-methylserine-O-phosphate have been elucidated, its structure suggests it could act as a stable analog or a modulator of processes involving O-phosphoserine.
Interaction with Protein Phosphatases and Kinases
Protein phosphorylation is a fundamental regulatory mechanism in cellular signaling. Protein kinases add phosphate groups to serine, threonine, or tyrosine residues, while protein phosphatases remove them.
Hypothetical Interaction with Phosphatases and Kinases
Caption: Potential interaction of α-methylserine-O-phosphate with protein phosphatases.
Hypothesized Interactions:
-
Phosphatase Inhibitor: The presence of the α-methyl group may render the molecule resistant to hydrolysis by certain protein phosphatases. If it can still bind to the active site, it could act as a competitive inhibitor. This would make it a valuable tool for studying phosphatase activity.
-
Kinase Substrate/Inhibitor: It is less likely to be a substrate for kinases as it is already phosphorylated. However, it could potentially bind to the active site or an allosteric site of a kinase and modulate its activity.
Conclusion
α-Methylserine-O-phosphate represents an intriguing molecule for chemical biologists and drug discovery scientists. While direct experimental data on its chemical properties are scarce, its structural similarity to O-phosphoserine provides a strong basis for predicting its behavior and designing experiments. Its potential to act as a stable phosphoserine mimetic or a phosphatase inhibitor warrants further investigation. The synthesis and detailed characterization of this compound will be crucial first steps in unlocking its potential as a research tool to probe the complexities of cellular signaling pathways.
References
- 1. Detection of amino acid and peptide phosphate protonation using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Solubility of amino acids, sugars, and proteins | Semantic Scholar [semanticscholar.org]
- 4. condensates.com [condensates.com]
- 5. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phosphoserine/threonine by nano ultra-performance liquid chromatography-tandem mass spectrometry coupled with microscale labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of alpha-Methylserine-O-phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic and purification strategy for alpha-methylserine-O-phosphate, a non-canonical amino acid of interest in biochemical and pharmaceutical research. While a standardized protocol for this specific molecule is not widely documented, the methodologies presented herein are adapted from established procedures for the synthesis and purification of the closely related O-phosphoserine and its derivatives. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key pathways and workflows to aid in the successful production of high-purity alpha-methylserine-O-phosphate.
Introduction
Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. The study of phosphorylation events often relies on the use of non-hydrolyzable or modified phosphoamino acid analogs to probe the function of kinases, phosphatases, and phosphobinding proteins. alpha-Methylserine-O-phosphate, by virtue of its alpha-methyl group, is expected to confer resistance to certain enzymatic activities, such as proteolysis, making it a valuable tool for in vitro and in vivo studies. This guide outlines a robust chemical synthesis approach starting from a commercially available protected alpha-methylserine derivative, followed by a multi-step purification protocol to yield the target compound with high purity.
Proposed Signaling Pathway Involvement
alpha-Methylserine-O-phosphate can be utilized as a stable analog of phosphoserine to investigate signaling pathways where serine phosphorylation is a key regulatory event. For instance, it can be used to study the interactions within a generic kinase-substrate-phosphatase signaling cascade.
Synthesis of alpha-Methylserine-O-phosphate
The proposed synthetic route involves a four-step process starting from N-(tert-butoxycarbonyl)-alpha-methyl-L-serine (Boc-alpha-Me-L-Ser-OH):
-
Esterification of the carboxylic acid to prevent its participation in subsequent reactions.
-
Phosphorylation of the primary alcohol of the serine side chain.
-
Deprotection of the phosphate and amino groups.
-
Saponification of the methyl ester.
Experimental Workflow
Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-alpha-methyl-L-serine methyl ester
-
To a solution of N-(tert-butoxycarbonyl)-alpha-methyl-L-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Step 2: Synthesis of Dibenzyl N-(tert-butoxycarbonyl)-alpha-methyl-O-phospho-L-serine methyl ester
-
Dissolve N-(tert-butoxycarbonyl)-alpha-methyl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Add 1H-tetrazole (0.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C and add dibenzyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Step 3: Deprotection of Phosphate and Amino Groups
-
Dissolve the protected phospho-amino acid (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt. %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting residue in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
Step 4: Saponification of the Methyl Ester
-
Dissolve the crude product from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) (2.0 eq) in water dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by LC-MS.
-
Neutralize the reaction mixture with a dilute aqueous HCl solution to pH ~7.
-
Concentrate the solution under reduced pressure to obtain the crude alpha-methylserine-O-phosphate.
Summary of Synthetic Yields and Purity
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by LC-MS, %) |
| 1 | Boc-alpha-Me-L-Ser-OMe | Boc-alpha-Me-L-Ser-OH | 233.26 | 1.07 | 0.98 | 92 | >95 |
| 2 | Protected Phospho-ester | Boc-alpha-Me-L-Ser-OMe | 493.50 | 2.12 | 1.80 | 85 | >90 |
| 3 & 4 | alpha-Methylserine-O-phosphate | Protected Phospho-ester | 199.11 | 0.85 | 0.64 | 75 (over 2 steps) | Crude |
Note: Yields and purities are hypothetical and based on typical outcomes for similar reactions.
Purification of alpha-Methylserine-O-phosphate
A two-step purification strategy is proposed to achieve high purity of the final product.
Purification Workflow
Experimental Protocols
Step 1: Ion-Exchange Chromatography
-
Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x8) and prepare a column. Equilibrate the column with deionized water until the pH of the eluent is neutral.
-
Sample Loading: Dissolve the crude alpha-methylserine-O-phosphate in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with several column volumes of deionized water to remove non-ionic and cationic impurities.
-
Elute the product with a stepwise or linear gradient of a volatile buffer, such as ammonium bicarbonate, from 0 to 1.0 M.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC with ninhydrin staining or a phosphate assay) to identify the fractions containing the product.
-
Desalting: Pool the product-containing fractions and remove the buffer salts by lyophilization.
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column and Mobile Phases: Use a preparative C18 column. The mobile phase will consist of:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Dissolve the partially purified product from the ion-exchange step in Solvent A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the product using a shallow gradient of Solvent B (e.g., 0-10% B over 30 minutes).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC.
-
Final Product Isolation: Pool the pure fractions and lyophilize to obtain the final product as a white solid.
Summary of Purification Results
| Purification Step | Input Mass (mg) | Output Mass (mg) | Recovery (%) | Purity (by HPLC, %) |
| Ion-Exchange | 640 | 480 | 75 | ~90 |
| RP-HPLC | 480 | 360 | 75 | >98 |
Note: Mass, recovery, and purity values are hypothetical and serve as a guide.
Characterization of Final Product
The identity and purity of the final product should be confirmed by standard analytical techniques.
Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the methyl and methylene protons of the alpha-methylserine backbone. |
| ³¹P NMR | Chemical Shift (δ, ppm) | A single peak characteristic of a phosphate monoester. |
| Mass Spec (ESI-) | m/z | [M-H]⁻ at 198.03 |
Note: Expected results are based on the structure of alpha-methylserine-O-phosphate.
Conclusion
This guide provides a detailed, albeit theoretical, framework for the synthesis and purification of alpha-methylserine-O-phosphate. The proposed methodologies are based on well-established chemical principles for the synthesis of phosphorylated amino acids. Researchers undertaking this synthesis should be aware that optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity. The successful synthesis of this compound will provide a valuable tool for the study of protein phosphorylation and its role in cellular signaling.
alpha-methylserine-O-phosphate CAS number and synonyms
This technical guide provides an in-depth overview of α-methylserine-O-phosphate, a key substrate analog used in biochemical assays, particularly in the context of drug discovery targeting protein tyrosine phosphatases. This document is intended for researchers, scientists, and drug development professionals.
Compound Identification
| Identifier | Value |
| Compound Name | α-Methylserine-O-phosphate |
| CAS Number | 136449-21-9 |
| Synonyms | O-Phospho-α-methylserine, (2S)-2-Amino-2-(phosphonooxymethyl)propanoic acid |
Biochemical Data
α-Methylserine-O-phosphate serves as a stable substrate for various phosphatases. Its resistance to non-enzymatic hydrolysis makes it a reliable tool for high-throughput screening and enzyme kinetics. The following table summarizes key quantitative data related to its use with Protein Tyrosine Phosphatase 1B (PTP1B), a major target in diabetes and obesity research.
| Parameter | Value | Enzyme | Notes |
| Michaelis Constant (Km) | 1.4 mM | PTP1B | Represents the substrate concentration at which the reaction rate is half of Vmax. |
| Assay Concentration | 2 mM | PTP1B | Typical substrate concentration used in PTP1B inhibition assays. |
Experimental Protocols
PTP1B Inhibition Assay using α-Methylserine-O-phosphate
This protocol outlines a common method for screening potential inhibitors of PTP1B using α-methylserine-O-phosphate as a substrate. The assay measures the amount of free phosphate released by the enzymatic reaction.
1. Principle:
PTP1B catalyzes the hydrolysis of the phosphate group from α-methylserine-O-phosphate. In the presence of an inhibitor, this activity is reduced. The released inorganic phosphate is quantified using a colorimetric agent, such as Malachite Green, which forms a colored complex with phosphate, allowing for spectrophotometric measurement.
2. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
PTP1B Enzyme: Recombinant human PTP1B, diluted in Assay Buffer to the desired working concentration.
-
Substrate: O-Phospho-α-methylserine, prepared as a concentrated stock (e.g., 20 mM in Assay Buffer) and used at a final concentration of 2 mM.
-
Test Compound (Inhibitor): Diluted in DMSO or Assay Buffer to various concentrations. A common screening concentration is 50 μM.
-
Detection Reagent: Malachite Green solution.
3. Assay Procedure:
-
Plate Setup: Add 2.5 µL of the test compound solution (or DMSO for control) to the wells of a 96-well microplate.
-
Enzyme Addition: Add 50 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the O-Phospho-α-methylserine substrate solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding 100 µL of the Malachite Green detection reagent. This reagent will also initiate color development.
-
Color Development: Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the absorbance at a wavelength of 620 nm or 650 nm using a microplate reader.
4. Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
Where:
-
Absorbance_Inhibitor is the absorbance of the well with the enzyme, substrate, and test compound.
-
Absorbance_Control is the absorbance of the well with the enzyme, substrate, and DMSO (no inhibitor).
-
Absorbance_Blank is the absorbance of the well with substrate and buffer only (no enzyme).
Visualizations
Experimental Workflow for PTP1B Inhibition Screening
The following diagram illustrates the sequential steps of the high-throughput screening assay described above.
Caption: Workflow of a PTP1B enzymatic assay using α-methylserine-O-phosphate.
Unveiling the Biological Activity of alpha-Methylserine-O-phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methylserine-O-phosphate (MSOP) is a synthetic compound that has garnered interest in the field of neuroscience for its specific interaction with metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its primary role as a selective antagonist for a specific subtype of mGluRs. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing its activity, and explores potential secondary mechanisms of action. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's function and evaluation.
Core Biological Activity: Selective Antagonism of Metabotropic Glutamate Receptors
The principal biological activity of (RS)-alpha-methylserine-O-phosphate is its function as a selective and competitive antagonist of the L-2-amino-4-phosphonobutyrate (L-AP4)-sensitive presynaptic metabotropic glutamate receptor (mGluR).[1][2] This selectivity is a key feature of this compound, as it shows significantly lower affinity for other mGluR subtypes, such as the (1S,3S)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-sensitive presynaptic mGluRs.[1][2] Notably, this compound and its derivatives have been reported to have no activity on postsynaptic mGluRs or ionotropic glutamate receptors.[1][2]
Quantitative Data: Receptor Binding Affinity
The antagonist potency of this compound has been quantified by determining its apparent dissociation constant (KD) at different presynaptic mGluRs. The data clearly indicates a higher affinity for the L-AP4-sensitive receptor.
| Compound | Receptor Target | Apparent Dissociation Constant (KD) |
| (RS)-alpha-methylserine-O-phosphate (this compound) | L-AP4-sensitive presynaptic mGluR | 51 µM[1][2] |
| (RS)-alpha-methylserine-O-phosphate (this compound) | (1S,3S)-ACPD-sensitive presynaptic mGluR | > 700 µM[1][2] |
| (RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE) | (1S,3S)-ACPD-sensitive presynaptic mGluR | 73 µM[1] |
| (RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE) | L-AP4-sensitive presynaptic mGluR | 221 µM[1] |
Signaling Pathway of L-AP4-Sensitive Presynaptic mGluRs
L-AP4-sensitive mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8 (Group III mGluRs), are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation by an agonist like L-AP4 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of voltage-gated calcium channels, ultimately leading to a reduction in neurotransmitter release from the presynaptic terminal. As a competitive antagonist, this compound blocks the binding of agonists to these receptors, thereby preventing this signaling cascade and the subsequent inhibition of neurotransmitter release.
Experimental Protocols
Protocol for Assessing mGluR Antagonist Activity
The antagonist activity of this compound is typically assessed using electrophysiological recordings from neonatal rat motoneurones. The following protocol is a synthesized representation of the methodology described in the literature.[1][3]
Objective: To determine the antagonist effect of this compound on the depression of monosynaptic excitation induced by an mGluR agonist (e.g., L-AP4).
Materials:
-
Isolated brainstem-spinal cord preparation from neonatal rats (P0-P4).[1]
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.
-
(RS)-alpha-methylserine-O-phosphate (this compound).
-
L-AP4 (or other mGluR agonist).
-
Glass microelectrodes for stimulation and recording.
-
Electrophysiology recording setup (amplifier, digitizer, etc.).
Procedure:
-
Preparation of the Isolated Brainstem-Spinal Cord:
-
Humanely euthanize neonatal rats in accordance with institutional guidelines.
-
Dissect out the brainstem and spinal cord and place it in chilled aCSF.
-
Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode on a dorsal root and a recording electrode on the corresponding ventral root to record the monosynaptic reflex.
-
Deliver single stimuli to the dorsal root to evoke a stable baseline monosynaptic excitatory postsynaptic potential (EPSP) in the motoneurones.
-
-
Agonist Application:
-
Perfuse the preparation with a known concentration of L-AP4.
-
Observe and record the depression of the monosynaptic EPSP amplitude, which indicates the activation of presynaptic inhibitory mGluRs.
-
-
Antagonist Application:
-
After washing out the agonist and allowing the EPSP to return to baseline, pre-incubate the preparation with a specific concentration of this compound for a sufficient duration.
-
Co-apply the same concentration of L-AP4 in the continued presence of this compound.
-
Record the resulting EPSP amplitude. A reduction in the L-AP4-induced depression of the EPSP indicates antagonist activity of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the EPSPs under baseline, agonist-only, and agonist + antagonist conditions.
-
Calculate the percentage of inhibition of the EPSP by the agonist in the absence and presence of the antagonist.
-
Construct dose-response curves for the antagonist to determine its apparent KD.
-
References
- 1. Electrophysiology on Isolated Brainstem-spinal Cord Preparations from Newborn Rodents Allows Neural Respiratory Network Output Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological properties of neonatal rat motoneurones studied in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Methylserine-O-phosphate Structural Analogs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathway interactions of structural analogs of alpha-methylserine-O-phosphate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and a summary of key quantitative data. While direct information on alpha-methylserine-O-phosphate is limited in publicly available literature, this guide focuses on closely related and functionally significant phosphoserine analogs.
Introduction to Phosphoserine Analogs
Phosphorylation of serine residues is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, protein-protein interactions, and enzyme activity. Consequently, stable analogs of phosphoserine are invaluable tools for dissecting these pathways and for the development of novel therapeutics. These analogs are typically designed to be resistant to hydrolysis by phosphatases, allowing for more sustained biological effects. Key modifications include the replacement of the phosphate ester oxygen with a methylene or difluoromethylene group, creating non-hydrolyzable phosphonate mimics.
Synthesis of Phosphoserine Analogs
The chemical synthesis of phosphoserine analogs can be challenging due to the presence of multiple reactive functional groups. A common and effective strategy involves the use of protecting groups to selectively mask the amino and carboxyl moieties while the phosphorylation or phosphonylation is carried out on the hydroxyl group of serine or a serine derivative.
Allyl-Protection and Palladium-Mediated Deprotection Strategy
A versatile method for the synthesis of phosphoserine analogs employs allyl protecting groups for the phosphate and carboxyl functionalities, in conjunction with a standard protecting group for the amine (e.g., Boc or Cbz). This strategy offers the advantage of mild deprotection conditions using palladium catalysis.
Experimental Protocol: Synthesis of a Protected Phosphoserine Analog
-
Protection of Serine: Commercially available N-Boc-serine is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like dimethylformamide (DMF) to yield N-Boc-serine allyl ester.
-
Phosphorylation: The hydroxyl group of N-Boc-serine allyl ester is then phosphorylated. A common method involves treatment with phosphorus oxychloride (POCl₃) and triethylamine in an anhydrous solvent such as dichloromethane (DCM) at low temperature (e.g., 0°C). The reaction is then quenched with an excess of allyl alcohol to form the diallyl phosphate ester.
-
Purification: The resulting protected phosphoserine analog is purified using column chromatography on silica gel.
Experimental Protocol: Deprotection
-
Palladium-Catalyzed Deprotection: The fully protected phosphoserine analog is dissolved in a suitable solvent system, often a mixture of DCM and methanol. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added along with a scavenger for the allyl group, such as phenylsilane.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The deprotected phosphoserine analog can then be purified by recrystallization or ion-exchange chromatography.
Quantitative Biological Data
Structural analogs of alpha-methylserine-O-phosphate are potent modulators of various enzymes, particularly phosphatases. The following tables summarize key quantitative data for the inhibitory activity of several phosphoserine analogs.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Type of Inhibition | Reference |
| p-chloromercuriphenylsulfonic acid (CMPSA) | Phosphoserine Phosphatase | 9 | Noncompetitive | [1] |
| Glycerylphosphorylcholine | Phosphoserine Phosphatase | 18 | Uncompetitive | [1] |
| Fluoride | Phosphoserine Phosphatase | 770 | - | [1] |
| (Naphth-2-yl)difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 | Competitive | [2][3] |
| (Napthy-1-yl)difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 | - | [2][3] |
| Aryl-containing phosphonates | Serine/Threonine Phosphatase 2A (PP-2A) | 45-50 | - | [2][3] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Role in Signaling Pathways
Phosphoserine and its analogs play critical roles in mediating protein-protein interactions, which are central to cellular signaling. Two well-characterized examples are the interaction with 14-3-3 proteins and the modulation of signaling cascades involving SH2 domains.
Interaction with 14-3-3 Proteins
14-3-3 proteins are a family of highly conserved regulatory molecules that bind to phosphoserine-containing motifs on a wide variety of target proteins. This binding can alter the target protein's conformation, enzymatic activity, subcellular localization, or stability. Phosphoserine analogs can be used to study these interactions with enhanced stability.
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Receptor tyrosine kinases are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues in their intracellular domains. These phosphotyrosine sites serve as docking sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades. While SH2 domains are specific for phosphotyrosine, the principle of phosphorylation-dependent protein recruitment is a central theme in signal transduction. Non-hydrolyzable phosphoserine analogs incorporated into peptides or proteins can be used to investigate and potentially interfere with analogous signaling pathways that are dependent on serine phosphorylation.
Conclusion
Structural analogs of alpha-methylserine-O-phosphate, particularly non-hydrolyzable phosphoserine mimetics, are powerful chemical tools for the study of phosphorylation-dependent biological processes. Their synthesis, while requiring careful control of protecting groups, is achievable through established chemical routes. The quantitative data on their inhibitory effects on key enzymes like phosphatases highlight their potential as therapeutic leads. Furthermore, their ability to modulate critical signaling pathways underscores their importance in fundamental and applied biomedical research. This guide provides a foundational understanding for scientists and researchers to further explore the potential of these fascinating molecules.
References
- 1. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Methylserine-O-phosphate (MSOP): A Selective Group III Metabotropic Glutamate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-methylserine-O-phosphate (MSOP), a key pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). Initially synthesized and characterized in the mid-1990s, this compound has been instrumental in elucidating the physiological roles of group III mGluRs. This document details the history, synthesis, and pharmacological properties of this compound, presenting quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for its characterization and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate its application in research and drug development.
Discovery and History
Alpha-methylserine-O-phosphate, commonly abbreviated as this compound, emerged from research in the mid-1990s focused on developing selective ligands for the newly characterized metabotropic glutamate receptors. Key publications from research groups led by Thomas and Jane described the synthesis and pharmacological activity of α-methyl derivatives of serine-O-phosphate as novel, selective, and competitive antagonists of group III mGluRs.[1] These studies established this compound as a valuable tool for distinguishing the functions of group III mGluRs from other glutamate receptor subtypes.
The primary contribution of this compound to the field of neuroscience has been its ability to selectively block the activity of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are predominantly presynaptic and play a crucial role in modulating neurotransmitter release. This compound's utility lies in its selectivity for this group of receptors, with little to no activity at group I and II mGluRs or ionotropic glutamate receptors.[1] However, it is important to note that this compound does not readily cross the blood-brain barrier, limiting its use to in vitro preparations or direct administration into the central nervous system for in vivo studies.
Pharmacological Data
The pharmacological profile of this compound is characterized by its selective antagonism of group III mGluRs. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Receptor/System | Value | Reference |
| Apparent Dissociation Constant (KD) | L-AP4-sensitive presynaptic mGluR (spinal cord) | 51 µM | [1] |
| Apparent Dissociation Constant (KD) | (1S,3S)-ACPD-sensitive presynaptic mGluR (spinal cord) | > 700 µM |
Experimental Protocols
Synthesis of (RS)-α-Methylserine-O-phosphate
Step 1: Protection of α-Methylserine
-
Protect the amino group of (RS)-α-methylserine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), under basic conditions.
-
Protect the carboxylic acid group as a methyl or ethyl ester by reacting the N-protected amino acid with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride).
Step 2: Phosphorylation
-
The hydroxyl group of the protected α-methylserine is then phosphorylated. A common method involves the use of a phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, followed by oxidation (e.g., with m-CPBA).
-
Alternatively, phosphorylation can be achieved using a phosphorylating agent like dibenzyl phosphite in the presence of a condensing agent.
Step 3: Deprotection
-
The protecting groups are removed to yield the final product. The specific deprotection steps depend on the protecting groups used.
-
For example, Boc and benzyl ester groups can be removed by hydrogenolysis (e.g., using H2 and a palladium catalyst).
-
The final product is then purified, typically by ion-exchange chromatography.
Characterization of mGluR Antagonism in Neonatal Rat Spinal Cord (Electrophysiology)
This protocol is based on the methods used in the initial characterization of this compound.
1. Preparation of the Spinal Cord-Dorsal Root Ganglion Explant:
-
Isolate the spinal cord with attached dorsal root ganglia from neonatal rats (P0-P4).
-
Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
2. Electrophysiological Recording:
-
Stimulate a dorsal root using a suction electrode.
-
Record the resulting monosynaptic excitatory postsynaptic potentials (EPSPs) from a corresponding motoneuron in the ventral horn using an intracellular electrode.
3. Agonist Application:
-
Establish a baseline recording of the EPSP amplitude.
-
Apply a known group III mGluR agonist, such as L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid), to the bath to induce a depression of the EPSP.
4. Antagonist Application (this compound):
-
After washing out the agonist and allowing the EPSP to recover, co-apply the agonist with varying concentrations of this compound.
-
A competitive antagonist like this compound will cause a parallel rightward shift in the agonist dose-response curve.
5. Data Analysis:
-
Measure the amplitude of the EPSPs in the presence and absence of the agonist and antagonist.
-
Calculate the dose-response curves and determine the apparent KD of this compound using a Schild plot analysis.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the group III mGluR signaling pathway and a typical experimental workflow for characterizing a novel antagonist.
Caption: Group III mGluR signaling pathway.
Caption: Workflow for mGluR antagonist characterization.
References
The Potential of Alpha-Methylserine-O-Phosphate in Neurological Disorders: A Technical Guide
Executive Summary: Alpha-methylserine-O-phosphate (AMSP) is a promising prodrug designed for the targeted inhibition of serine racemase, a key enzyme in the regulation of D-serine-mediated glutamatergic neurotransmission. By converting to its active form, alpha-methylserine (AMS), AMSP offers a therapeutic strategy to mitigate the excitotoxicity implicated in a range of neurological disorders, most notably ischemic stroke and traumatic brain injury. This document provides a comprehensive overview of the mechanism of action, preclinical data, and potential therapeutic applications of AMSP, intended for researchers and drug development professionals.
Introduction: The Role of D-Serine and Serine Racemase in Neuropathology
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is a central mechanism of neuronal damage in various acute and chronic neurological conditions. Serine racemase is the primary enzyme responsible for the synthesis of D-serine from L-serine in the brain. Consequently, the inhibition of serine racemase presents a compelling therapeutic target to reduce D-serine levels and ameliorate NMDA receptor-mediated excitotoxicity.
Mechanism of Action of Alpha-Methylserine-O-Phosphate
Alpha-methylserine-O-phosphate is a water-soluble prodrug of alpha-methylserine (AMS). The phosphate group enhances the bioavailability of AMS, allowing for systemic administration. Following administration, AMSP is hydrolyzed by endogenous phosphatases to release the active compound, AMS.
AMS acts as a potent and selective competitive inhibitor of serine racemase. By binding to the active site of the enzyme, AMS prevents the conversion of L-serine to D-serine, thereby reducing the levels of this NMDA receptor co-agonist in the brain. This reduction in D-serine availability leads to a decrease in NMDA receptor activation and subsequent excitotoxic neuronal death.
Figure 1: Mechanism of action of AMSP in reducing NMDA receptor-mediated excitotoxicity.
Preclinical Data
In Vitro Activity
Alpha-methylserine has been demonstrated to be a potent inhibitor of serine racemase. The inhibitory constant (Ki) for alpha-methylserine has been reported to be approximately 6 µM.
In Vivo Efficacy in an Ischemic Stroke Model
The therapeutic potential of AMSP has been evaluated in a murine model of transient middle cerebral artery occlusion (MCAO), a standard model for ischemic stroke. In these studies, intraperitoneal administration of AMSP resulted in a significant reduction in infarct volume and improved neurological outcomes.
Quantitative Data Summary
| Parameter | Value | Compound | Enzyme | Reference |
| Ki | ~6 µM | Alpha-methylserine | Serine Racemase |
| Study | Model | Administration | Dosage | Outcome | Reference |
| Infarct Volume Reduction | Mouse MCAO | Intraperitoneal | 300 mg/kg | Significant reduction in infarct size | |
| Neurological Score | Mouse MCAO | Intraperitoneal | 300 mg/kg | Improved neurological function |
Experimental Protocols
Synthesis of Alpha-Methylserine-O-Phosphate
A plausible synthetic route for AMSP, based on available literature, involves the phosphorylation of N-protected alpha-methylserine followed by deprotection.
Materials: N-Boc-alpha-methylserine, dibenzyl phosphite, carbon tetrachloride, triethylamine, dichloromethane, palladium on carbon, hydrogen gas, methanol.
Procedure:
-
To a solution of N-Boc-alpha-methylserine in dichloromethane, add triethylamine and cool to 0°C.
-
Slowly add a solution of dibenzyl phosphite in carbon tetrachloride.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting N-Boc-alpha-methylserine-O-dibenzyl phosphate by column chromatography.
-
Dissolve the purified product in methanol and add palladium on carbon.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to yield alpha-methylserine-O-phosphate.
Figure 2: General workflow for the synthesis of alpha-methylserine-O-phosphate.
In Vivo Ischemic Stroke Model (MCAO)
Animal Model: Adult male C57BL/6 mice (20-25 g).
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a midline cervical incision and expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Administer AMSP (300 mg/kg, i.p.) or vehicle at the time of reperfusion.
-
Assess neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
-
At 48 hours post-MCAO, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and section them for histological analysis.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Potential Therapeutic Applications
The primary therapeutic application for AMSP is in the acute treatment of ischemic stroke . Its ability to reduce excitotoxicity makes it a candidate for neuroprotection in the critical hours following an ischemic event. Other potential applications where excitotoxicity plays a role include:
-
Traumatic Brain Injury (TBI): To mitigate secondary injury cascades.
-
Epilepsy: To reduce seizure-induced neuronal damage.
-
Neurodegenerative Diseases: As a potential disease-modifying agent in conditions with an excitotoxic component, such as Huntington's disease or Amyotrophic Lateral Sclerosis (ALS).
Figure 3: Logical relationship between AMSP's mechanism and its therapeutic applications.
Future Directions and Challenges
While preclinical data are promising, further investigation is required to advance AMSP to the clinical setting. Key areas for future research include:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of AMSP and AMS are necessary.
-
Toxicology: Comprehensive toxicology and safety pharmacology studies are required before human trials can be initiated.
-
Clinical Trials: To date, there is no publicly available information on clinical trials of AMSP. Well-designed clinical trials will be essential to establish the safety and efficacy of AMSP in human populations.
Conclusion
Alpha-methylserine-O-phosphate represents a promising neuroprotective agent with a clear mechanism of action targeting excitotoxicity. Its efficacy in preclinical models of ischemic stroke highlights its potential as a therapeutic for acute neurological injuries. Further research into its pharmacokinetic and safety profiles will be crucial for its translation into a clinical candidate.
Navigating the Metabolic Landscape of α-Methylserine-O-phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated metabolic stability of α-methylserine-O-phosphate. In the absence of extensive direct research on this specific molecule, this document synthesizes data from structurally related compounds, including O-phosphoamino acids and α-methylated amino acids, to project its metabolic fate and provide robust experimental frameworks for its evaluation. The principles and methodologies outlined herein are designed to equip researchers with the necessary tools to investigate the pharmacokinetics and metabolic liabilities of α-methylserine-O-phosphate and similar phospho-prodrugs.
Core Concepts: Metabolic Stability of α-Methylserine-O-phosphate
The metabolic stability of α-methylserine-O-phosphate is primarily influenced by two key structural features: the O-phosphate group and the α-methyl group. The O-phosphate moiety renders the molecule susceptible to hydrolysis by phosphatases, which are ubiquitous throughout the body, particularly in the liver, bone, and intestines. This enzymatic cleavage would release inorganic phosphate and α-methylserine.
The α-methyl group, on the other hand, is expected to confer a degree of metabolic protection. By blocking the α-carbon, it prevents common metabolic pathways for amino acids, such as transamination and racemization. This steric hindrance can significantly increase the biological half-life of the parent molecule compared to its non-methylated counterpart, O-phosphoserine.
Quantitative Data on Metabolic Stability
Due to the limited availability of direct studies on α-methylserine-O-phosphate, the following tables summarize expected metabolic stability data based on findings for analogous compounds. These values should be considered as starting points for experimental investigation.
Table 1: Predicted In Vitro Metabolic Stability of α-Methylserine-O-phosphate
| System | Primary Enzyme(s) | Predicted Half-Life (t½) | Key Metabolite(s) | Reference Compound(s) |
| Human Liver Microsomes | Alkaline Phosphatases | > 60 min | α-Methylserine | Phosphomonoester prodrugs |
| Human Plasma | Alkaline Phosphatases | 30 - 60 min | α-Methylserine | O-Phosphoamino acids |
| Simulated Intestinal Fluid | Intestinal Alkaline Phosphatase | < 30 min | α-Methylserine | Fosfomycin, Phosphoserine |
Table 2: Anticipated Pharmacokinetic Parameters of α-Methylserine-O-phosphate
| Parameter | Predicted Value | Rationale | Reference Compound(s) |
| Bioavailability (Oral) | Low to Moderate | Susceptible to intestinal and first-pass metabolism by phosphatases. | Phosphomonoester prodrugs |
| Volume of Distribution (Vd) | Low | The phosphate group increases polarity, likely restricting distribution to extracellular fluid. | O-Phosphoamino acids |
| Clearance (CL) | Moderate to High | Primarily driven by phosphatase-mediated hydrolysis in plasma and tissues. | Phosphoserine |
| Primary Elimination Route | Renal | The polar nature of the parent compound and its primary metabolite, α-methylserine, suggests renal excretion. | α-Methyl-L-dopa |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the metabolic stability of α-methylserine-O-phosphate.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of α-methylserine-O-phosphate in the presence of liver microsomes, a key in vitro model for drug metabolism.
Materials:
-
α-Methylserine-O-phosphate
-
Pooled human liver microsomes (HLM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NADPH regenerating system (optional, to assess oxidative metabolism)
-
Control compounds (e.g., a known stable compound and a known labile compound)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of α-methylserine-O-phosphate in a suitable solvent (e.g., water or DMSO).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing PBS, HLM (e.g., at a final concentration of 0.5 mg/mL), and the NADPH regenerating system (if included).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding α-methylserine-O-phosphate to a final concentration of, for example, 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Include control incubations: without microsomes (to assess chemical stability) and without substrate.
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of α-methylserine-O-phosphate at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of α-methylserine-O-phosphate in plasma, primarily to assess its susceptibility to plasma enzymes like phosphatases.
Materials:
-
α-Methylserine-O-phosphate
-
Freshly collected or pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control compounds
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of α-methylserine-O-phosphate.
-
Thaw the plasma at 37°C.
-
Spike α-methylserine-O-phosphate into the plasma to a final concentration (e.g., 10 µM).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately quench it with 3 volumes of ice-cold acetonitrile.
-
Include a control sample where the compound is added to plasma that has already been quenched at time zero.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the percentage of compound remaining versus time and calculate the half-life.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding the metabolism and experimental evaluation of α-methylserine-O-phosphate.
Caption: Predicted metabolic pathway of α-methylserine-O-phosphate.
Caption: General workflow for in vitro metabolic stability assays.
Alpha-Methylserine-O-Phosphate: A Technical Guide for Researchers
Alpha-methylserine-O-phosphate (AMSP) is a synthetic analog of the endogenous signaling molecule L-serine-O-phosphate (L-SOP). Its strategic design, featuring a methyl group in the alpha position, confers resistance to degradation by phosphatases, making it a valuable tool for elucidating the physiological roles of L-SOP and its associated signaling pathways. This guide provides an in-depth overview of AMSP, including its synthesis, mechanism of action, quantitative data, and detailed experimental protocols for its study.
Synthesis of (±)-α-Methylserine O-Phosphate
AMSP is synthesized from α-methyl-DL-serine. The process involves a multi-step chemical procedure including protection of the amino and carboxyl groups, phosphorylation, and subsequent deprotection to yield the final product. The resulting compound is a racemic mixture of (±)-α-Methylserine O-phosphate.
Experimental Protocol: Synthesis and Purification
A detailed method for the synthesis of (±)-α-Methylserine O-phosphate has been described and involves the following key steps:
-
Starting Material: The synthesis begins with α-methyl-DL-serine.
-
Phosphorylation: The hydroxyl group of the serine analog is phosphorylated. A common method involves using a phosphorylating agent like dibenzyl phosphite in the presence of a coupling agent.
-
Purification: The crude product is purified using anion-exchange chromatography. A typical procedure involves dissolving the material in water, applying it to a Dowex 1 (acetate form) column, and eluting with a gradient of acetic acid.
-
Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
Alpha-methylserine-O-phosphate functions as a competitive antagonist at a specific, yet-to-be-fully-identified orphan G-protein coupled receptor (GPCR). L-serine-O-phosphate is the endogenous ligand for this receptor. By binding to the receptor without activating it, AMSP blocks the signaling cascade that would normally be initiated by L-SOP. Its resistance to phosphatase degradation ensures a more stable and prolonged antagonism compared to the natural ligand, making it an ideal pharmacological tool.
Quantitative Data
The antagonistic activity of AMSP has been quantified in functional assays. The potency is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Parameter | Value | Cell Line | Assay Type |
| (±)-α-Methylserine O-phosphate | pA2 | 5.2 | CHO-K1 (aequorin-exp.) | Intracellular Ca2+ Mobilization |
Experimental Protocols
Functional Assay for Antagonist Activity
The antagonist properties of AMSP can be determined using a functional assay that measures the downstream effects of GPCR activation, such as changes in intracellular calcium concentration ([Ca2+]i).
Protocol: Aequorin-Based Calcium Mobilization Assay
This protocol outlines the steps to determine the pA2 value of AMSP using Chinese Hamster Ovary (CHO-K1) cells stably expressing both the orphan GPCR and the photoprotein aequorin.
-
Cell Culture: CHO-K1 cells co-expressing the receptor of interest and aequorin are cultured to confluence in appropriate media (e.g., Ham's F-12).
-
Cell Preparation: Cells are harvested, washed with a buffer (e.g., DMEM/F-12), and centrifuged.
-
Aequorin Reconstitution: The cell pellet is resuspended in the assay buffer and incubated with the cofactor coelenterazine h in the dark to reconstitute the active aequorin photoprotein.
-
Antagonist Incubation: The cell suspension is then incubated with varying concentrations of alpha-methylserine-O-phosphate (or vehicle for control) for a set period.
-
Agonist Challenge: The cells are challenged with a range of concentrations of the agonist, L-serine-O-phosphate.
-
Signal Detection: The resulting luminescence, generated by aequorin upon Ca2+ binding, is measured immediately using a luminometer.
-
Data Analysis: Dose-response curves for L-SOP are generated in the presence and absence of different AMSP concentrations. A Schild plot analysis is then used to calculate the pA2 value for AMSP.
Proposed Signaling Pathway
While the L-SOP signaling pathway is still under active investigation, AMSP has been crucial in defining its basic components. The current understanding is that L-SOP binds to and activates a specific GPCR, leading to downstream cellular responses, likely including the mobilization of intracellular calcium. AMSP competes with L-SOP for the same binding site on the receptor, thereby inhibiting these downstream events.
Alpha-Methylserine-O-Phosphate: A Technical Guide to Safety and Handling
Hazard Identification and Classification
Based on the data for the analogous compound O-Phospho-L-serine, alpha-methylserine-O-phosphate is anticipated to be classified as a hazardous substance.
GHS Classification (Inferred):
-
Skin Corrosion/Irritation: Category 1B/2 (Causes severe skin burns and irritation).[1][2]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation).[1]
GHS Pictograms (Inferred):
| Pictogram | Hazard Class |
| GHS05 | Corrosion[2] |
| GHS07 | Exclamation Mark |
Signal Word (Inferred): Danger[2]
Hazard Statements (Inferred):
-
H314: Causes severe skin burns and eye damage.[2]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[2]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Inferred): A comprehensive list of precautionary statements can be found in the detailed safety data sheets for O-Phospho-L-serine.[1][3] Key precautions include:
-
Prevention: Do not breathe dust.[2][3] Wash skin thoroughly after handling.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
-
Response: If on skin (or hair), immediately remove all contaminated clothing and rinse skin with water.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Immediately call a poison center or doctor.[3]
-
Storage: Store in a well-ventilated place.[1] Keep container tightly closed.[1] Store locked up.[1][3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Physical and Chemical Properties
The following data is for O-Phospho-L-serine and should be considered indicative for alpha-methylserine-O-phosphate.
| Property | Value | Source |
| Physical State | Crystalline Powder | [3] |
| Color | White / Off-white | [3] |
| Melting Point | ~190 °C | |
| Solubility | Soluble in hot water (50 mg/mL) | [3] |
| Storage Temperature | 4°C | [4] |
| Stability | Store in a tightly-closed container away from incompatible substances. | [1] |
Toxicological Information
No specific toxicological data (e.g., LD50) for alpha-methylserine-O-phosphate or O-Phospho-L-serine was found in the reviewed documents. However, the primary hazards are related to its corrosive and irritant effects on the skin, eyes, and respiratory tract.[2]
As an organophosphate, it is prudent to handle the compound with measures to avoid inhalation and skin contact, as some compounds in this class can have neurotoxic effects by inhibiting acetylcholinesterase.[5][6][7]
Experimental Protocols and Handling
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended as a minimum:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or when generating dust, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (or better) respirator is recommended.
General Handling Workflow
The following diagram outlines a general workflow for handling alpha-methylserine-O-phosphate.
References
Technical Guide: Physicochemical Properties of α-Methylserine-O-phosphate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific quantitative solubility data for α-methylserine-O-phosphate is limited. This guide provides an overview of its expected solubility based on its chemical properties and offers generalized experimental protocols for its determination.
Introduction to α-Methylserine-O-phosphate
α-Methylserine-O-phosphate is a synthetic amino acid analog that serves as a stable mimetic of O-phosphoserine. The presence of the methyl group at the alpha position provides steric hindrance, which can protect the molecule from enzymatic degradation by phosphatases and other enzymes. This stability makes it a valuable tool in biochemical and pharmacological research, particularly in studies involving protein phosphorylation and cell signaling pathways where transient phosphorylation events are critical. Understanding its physicochemical properties, such as solubility, is crucial for its effective use in experimental settings and for potential applications in drug development.
Solubility Profile of α-Methylserine-O-phosphate
Expected Solubility:
-
High Solubility: Expected to be highly soluble in aqueous solutions, such as water, phosphate-buffered saline (PBS), and other biological buffers. The phosphate group is ionized at physiological pH, contributing significantly to its hydrophilic character.
-
Low Solubility: Expected to have very low solubility in non-polar organic solvents like hexane and dichloromethane.
-
Variable Solubility: Solubility in polar organic solvents such as ethanol, methanol, and DMSO may vary and would need to be determined empirically.
A summary of expected solubility is presented below:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous Buffers | Water, PBS, TRIS buffer | High | The phosphate and amino acid moieties are polar and readily form hydrogen bonds. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but may be less effective than water. |
| Polar Aprotic | DMSO, DMF | Moderate | Polarity allows for some interaction, but lacks hydrogen bond donation. |
| Non-Polar Organic | Hexane, Toluene | Very Low | Lack of favorable intermolecular interactions with the polar solute. |
Experimental Protocol for Aqueous Solubility Determination
The following is a generalized protocol for determining the aqueous solubility of a polar compound like α-methylserine-O-phosphate using the shake-flask method, a widely accepted standard.
Objective: To determine the equilibrium solubility of α-methylserine-O-phosphate in a given aqueous buffer at a specific temperature.
Materials:
-
α-Methylserine-O-phosphate (solid)
-
Aqueous buffer of choice (e.g., 100 mM phosphate buffer, pH 7.4)
-
Microcentrifuge tubes (2 mL)
-
Thermostatic shaker/incubator
-
Analytical balance
-
Micro-pipettes
-
Centrifuge capable of handling microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and appropriate solvents for standard preparation
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid α-methylserine-O-phosphate to a series of microcentrifuge tubes. The amount should be more than what is expected to dissolve.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer to each tube.
-
-
Equilibration:
-
Securely cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved α-methylserine-O-phosphate.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of α-methylserine-O-phosphate of known concentrations.
-
Calculate the concentration of the dissolved compound in the supernatant based on the calibration curve.
-
The solubility is reported in units such as mg/mL or mol/L.
-
The workflow for this experimental protocol can be visualized as follows:
Workflow for determining aqueous solubility.
Role in Signaling Pathways
α-Methylserine-O-phosphate is designed to act as a stable analog of O-phosphoserine. In cell signaling, protein kinases phosphorylate serine residues on target proteins, creating phosphoserine docking sites for other proteins containing binding domains like SH2 or 14-3-3. This phosphorylation event is often transient and is reversed by phosphatases. By using a non-hydrolyzable analog like α-methylserine-O-phosphate, researchers can "trap" signaling complexes for study or constitutively activate or inhibit a pathway.
A generic signaling pathway where such a mimetic would be relevant is depicted below:
Generic kinase signaling pathway.
Methodological & Application
The Role of Alpha-Methylserine-O-Phosphate in Neuroscience, Not Phosphatase Assays: An Application Note and Protocol for Phosphatase Activity Measurement
Initial investigations into the use of alpha-methylserine-O-phosphate as a substrate for phosphatase activity assays have revealed no supporting scientific literature or protocols. Instead, evidence strongly indicates that alpha-methylserine-O-phosphate functions as an antagonist for group III metabotropic glutamate receptors (mGluRs), playing a role in the modulation of glutamatergic neurotransmission.
Given this finding, this document will first clarify the established role of alpha-methylserine-O-phosphate. Subsequently, to meet the needs of researchers, scientists, and drug development professionals for a detailed protocol on phosphatase activity assays, we provide a comprehensive application note using the well-established and widely utilized phosphatase substrate, p-Nitrophenyl phosphate (pNPP), with a focus on alkaline phosphatase (ALP).
Part 1: The True Identity of Alpha-Methylserine-O-Phosphate
Alpha-methylserine-O-phosphate is a chemical compound primarily recognized for its activity as a selective antagonist of group III metabotropic glutamate receptors, including mGluR4 and mGluR7. These receptors are involved in the regulation of synaptic transmission and plasticity throughout the central nervous system. The primary application of alpha-methylserine-O-phosphate in research is to probe the physiological and pathological functions of these specific glutamate receptors, particularly in the context of neurological and psychiatric disorders. There is currently no evidence to suggest its use as a substrate for measuring phosphatase activity.
Part 2: Application Notes and Protocols for Alkaline Phosphatase Activity Assays using p-Nitrophenyl Phosphate (pNPP)
Introduction
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1] They are ubiquitous in nature and play crucial roles in various physiological processes, including bone mineralization, signal transduction, and phosphate transport.[1][2] The measurement of ALP activity is a common diagnostic and research tool. This application note provides a detailed protocol for the colorimetric determination of ALP activity using p-Nitrophenyl phosphate (pNPP) as a substrate.[3][4]
The assay is based on the enzymatic hydrolysis of pNPP by ALP, which results in the formation of p-nitrophenol (pNP) and inorganic phosphate.[3] Under alkaline conditions, pNP exhibits a yellow color with a maximum absorbance at 405 nm.[5] The rate of pNP formation is directly proportional to the ALP activity in the sample.
Data Presentation
The kinetic parameters of an enzyme are essential for characterizing its activity. Below is a summary of typical kinetic data for Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP as the substrate.
| Parameter | Value (in 50 mM Tris-HCl, pH 11) | Value (in 100 mM glycine-NaOH, pH 9.5) |
| Vmax | 3.12 µmoles/min/unit | 1.6 µmoles/min/unit |
| Km | 7.6 x 10⁻⁴ M | 4 x 10⁻⁴ M |
| kcat | 82.98 s⁻¹ | 42.55 s⁻¹ |
| Table 1: Kinetic parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP. Data is illustrative and may vary based on specific experimental conditions.[6] |
Experimental Protocols
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate tablets or powder
-
Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase)
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified water
-
Sample containing alkaline phosphatase (e.g., cell lysate, serum)
Procedure:
-
Reagent Preparation:
-
pNPP Substrate Solution (10 mg/mL): Dissolve one pNPP tablet (or the equivalent powder) in the appropriate volume of Assay Buffer. Prepare this solution fresh before each use and protect it from light.
-
ALP Standard Solutions: Prepare a series of dilutions of a known concentration of ALP in Assay Buffer to generate a standard curve.
-
Sample Preparation: Dilute the biological sample with Assay Buffer to ensure the ALP activity falls within the linear range of the assay.
-
-
Assay Protocol:
-
Pipette 50 µL of each ALP standard and sample dilution into separate wells of the 96-well plate.
-
For blank wells, add 50 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPP Substrate Solution to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 15-60 minutes), protected from light. The incubation time should be optimized based on the enzyme activity.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow.[5]
-
Measure the absorbance of each well at 405 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the absorbance of the ALP standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of ALP in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the ALP activity, typically expressed in units/L or µmoles of pNP formed per minute per mg of protein. One unit of ALP is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute at a specific temperature and pH.
-
Visualizations
Caption: Experimental workflow for the pNPP-based alkaline phosphatase activity assay.
Caption: Simplified signaling pathway showing the role of ALP in dephosphorylation.
References
- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.6. Alkaline Phosphatase (ALP) Activity [bio-protocol.org]
Application Notes and Protocols: Utilizing α-Methylserine-O-phosphate as a Modulator of Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylserine-O-phosphate (also known as α-MSOP or MSOP) is a chemical compound primarily recognized for its role as a selective antagonist of group III metabotropic glutamate receptors (mGluRs). While its name contains "phosphate," it is crucial to understand that α-methylserine-O-phosphate is not a direct substrate for kinase enzymes. Kinase assays measure the enzymatic transfer of a phosphate group from a donor molecule (like ATP) to a substrate. As α-methylserine-O-phosphate is already phosphorylated, it is unsuitable for this purpose.
Instead, α-methylserine-O-phosphate serves as a valuable pharmacological tool to investigate and modulate intracellular signaling cascades that are regulated by group III mGluRs. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can influence the activity of various downstream kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein (MAP) kinases. Therefore, the application of α-methylserine-O-phosphate in research is centered on its ability to antagonize mGluR function and consequently alter the phosphorylation state and activity of these downstream kinases.
These application notes provide an overview of how to utilize α-methylserine-O-phosphate as a modulator of kinase signaling pathways in a research setting.
Data Presentation
The following table summarizes the key pharmacological data for α-methylserine-O-phosphate (this compound) based on its activity as a group III mGluR antagonist. This information is critical for designing experiments to study its effects on downstream kinase signaling.
| Parameter | Value | Receptor Target | Reference |
| Apparent KD | 51 µM | L-AP4-sensitive presynaptic mGluR | [1] |
Experimental Protocols
The primary application of α-methylserine-O-phosphate is in cell-based assays to study the modulation of kinase activity downstream of group III mGluR inhibition. Below are generalized protocols for investigating the effects of this compound on kinase signaling.
Protocol 1: Western Blot Analysis of Kinase Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of a specific kinase or its substrate in a cellular context.
1. Cell Culture and Treatment:
- Culture cells of interest (e.g., primary neurons, cell lines expressing relevant mGluRs) to an appropriate confluency (typically 70-80%).
- Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity, if necessary for the specific pathway being studied.
- Prepare a stock solution of α-methylserine-O-phosphate in a suitable solvent (e.g., sterile water or PBS).
- Pre-treat the cells with the desired concentration of this compound (e.g., 50-200 µM) for a specified duration (e.g., 30 minutes).
- Stimulate the cells with a group III mGluR agonist (e.g., L-AP4) in the presence or absence of this compound for a time course determined by the specific signaling pathway (e.g., 5, 15, 30 minutes). Include appropriate controls (vehicle-treated, agonist-only, this compound-only).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
- Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.
5. Data Analysis:
- Quantify the band intensities for the phosphorylated and total kinase using densitometry software.
- Normalize the phospho-kinase signal to the total kinase signal for each sample.
- Compare the normalized values across different treatment conditions.
Protocol 2: Immunofluorescence Staining for Kinase Localization
This protocol allows for the visualization of changes in the subcellular localization of a kinase in response to this compound treatment.
1. Cell Culture and Treatment on Coverslips:
- Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.
- Follow the treatment procedure as described in Protocol 1.
2. Fixation and Permeabilization:
- After treatment, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
- Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Incubate the cells with a primary antibody against the kinase of interest overnight at 4°C.
- Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- (Optional) Counterstain the nuclei with DAPI.
4. Imaging:
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Image the cells using a fluorescence or confocal microscope.
5. Analysis:
- Visually inspect and quantify changes in the subcellular distribution of the kinase (e.g., nuclear vs. cytoplasmic staining) across different treatment groups.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
Caption: Signaling pathway of this compound action.
Caption: Western blot experimental workflow.
References
Application Notes: α-Methylserine-O-Phosphate for Phosphatase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including diabetes, obesity, and cancer. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target. The development of potent and selective PTP1B inhibitors is a major goal in drug discovery.
Alpha-methylserine-O-phosphate (AMSP) is a non-hydrolyzable phosphoserine mimetic. Due to its structural similarity to the phosphotyrosine (pTyr) residue of PTP1B substrates, it acts as a competitive inhibitor by binding to the enzyme's active site. Its stability against enzymatic cleavage makes it an excellent tool for biochemical and structural studies, and a valuable reference compound in inhibitor screening campaigns.
These application notes provide a protocol for a typical PTP1B inhibitor screening assay, detail the role of AMSP as a tool compound, and present relevant data and pathway diagrams.
PTP1B Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) autophosphorylates on tyrosine residues, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates the activated IR and Insulin Receptor Substrate (IRS), thus attenuating the signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.
Principle of PTP1B Inhibition Assay
A common method for screening PTP1B inhibitors is a colorimetric assay using a chromogenic substrate, such as p-Nitrophenyl Phosphate (pNPP). PTP1B catalyzes the hydrolysis of pNPP into p-Nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm. When an inhibitor is present, the rate of pNPP hydrolysis decreases, leading to a reduced signal. AMSP can be used as a reference inhibitor in this assay to validate the assay's performance.
Caption: Principle of competitive inhibition in a colorimetric PTP1B assay.
Experimental Protocols
Materials and Reagents
-
PTP1B Enzyme: Recombinant human PTP1B (catalytic domain).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: p-Nitrophenyl Phosphate (pNPP). Prepare a 100 mM stock in deionized water.
-
Inhibitors: Test compounds and α-Methylserine-O-Phosphate (AMSP) as a reference. Prepare stock solutions in DMSO.
-
Stopping Solution: 1 M NaOH.
-
Microplate: 96-well, clear, flat-bottom plate.
-
Plate Reader: Capable of measuring absorbance at 405 nm.
Experimental Workflow for Inhibitor Screening
Caption: High-throughput screening workflow for PTP1B inhibitors.
Detailed Assay Protocol
-
Prepare Reagents: Thaw all reagents on ice. Dilute PTP1B enzyme and pNPP to desired working concentrations in Assay Buffer just before use.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 1 µL of test compound, AMSP (as a positive control), or DMSO (as a negative control, 0% inhibition) to the appropriate wells.
-
Add 25 µL of diluted PTP1B enzyme solution to all wells except for the "blank" (substrate control) wells. Add 25 µL of Assay Buffer to the blank wells instead.
-
-
Pre-incubation: Mix the plate gently on a shaker and pre-incubate at 37°C for 10 minutes to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the pNPP working solution to all wells to start the reaction. The final volume should be 100 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.
-
Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the enzymatic reaction and develop the color of the pNP product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activity of compounds against PTP1B is typically reported as an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Below is a table of representative IC50 values for known PTP1B inhibitors, including AMSP, for comparison.
| Compound | IC50 Value (µM) | Notes |
| α-Methylserine-O-phosphate (AMSP) | ~15 - 50 | Competitive inhibitor, phosphotyrosine mimetic. |
| Suramin | ~5 - 15 | Non-specific phosphatase inhibitor. |
| Ertiprotafib | ~0.5 - 2.0 | Potent PTP1B inhibitor, but has off-target effects. |
| Trodusquemine (MSI-1436) | ~1 - 5 | Allosteric inhibitor with good selectivity. |
| Vanadate (Sodium Orthovanadate) | ~0.3 - 1.0 | Pan-PTP inhibitor, classic reference compound. |
Note: IC50 values can vary significantly depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, pH, and temperature).
Conclusion
α-Methylserine-O-phosphate is a valuable chemical tool for researchers studying PTP1B. Its nature as a non-hydrolyzable substrate analog makes it an ideal competitive inhibitor for use in assay development, validation, and as a reference compound in high-throughput screening campaigns for novel PTP1B inhibitors. The provided protocols and data serve as a guide for establishing a robust screening platform to identify new therapeutic agents for metabolic diseases.
In Vitro Protocol for Utilizing α-Methylserine-O-phosphate as a Serine Hydroxymethyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro use of α-methylserine-O-phosphate, a competitive inhibitor of the enzyme Serine Hydroxymethyltransferase (SHMT). SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that plays a crucial role in one-carbon metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF). This reaction is a key source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for epigenetic regulation through methylation.[1][2]
Given its central role in cellular proliferation, SHMT, particularly its mitochondrial isoform SHMT2, is a validated target in cancer therapy.[3][4] Inhibition of SHMT can disrupt the supply of precursors for DNA synthesis, thereby impeding the growth of rapidly dividing cancer cells. α-Methylserine-O-phosphate serves as a valuable tool for studying the consequences of SHMT inhibition in various in vitro models.
Mechanism of Action
α-Methylserine-O-phosphate acts as a competitive inhibitor of SHMT. Its structure mimics the natural substrate, serine, allowing it to bind to the active site of the enzyme. However, the presence of the α-methyl group prevents the catalytic reaction from proceeding, thereby blocking the production of glycine and CH₂-THF. This leads to a depletion of one-carbon units, which in turn affects downstream metabolic pathways reliant on these units.
Applications
-
Enzyme Inhibition Studies: To determine the kinetic parameters of SHMT inhibition and to screen for novel SHMT inhibitors.
-
Cell-Based Assays: To investigate the effects of SHMT inhibition on cell proliferation, metabolism, and signaling pathways in various cell lines, particularly cancer cells.
-
Metabolomic Studies: To analyze the metabolic consequences of SHMT inhibition by tracing the flux of stable isotopes (e.g., from ¹³C-labeled serine).
Quantitative Data
| Parameter | Value | Conditions | Reference |
| IC₅₀ | Not available in the searched literature. | It is recommended to perform a dose-response experiment to determine the IC₅₀ in the specific assay conditions. | |
| Kᵢ | Not available in the searched literature. | Kinetic studies should be conducted to determine the inhibition constant. |
Note: Specific IC₅₀ and Kᵢ values for α-methylserine-O-phosphate against SHMT were not found in the provided search results. Researchers should determine these values empirically for their specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro SHMT Enzyme Inhibition Assay
This protocol describes a coupled enzyme assay to measure the activity of purified SHMT and to determine the inhibitory potential of α-methylserine-O-phosphate. The SHMT reaction is coupled to the reaction of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which allows for spectrophotometric monitoring of the reaction.
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
α-Methylserine-O-phosphate
-
L-Serine
-
Tetrahydrofolate (THF)
-
NADP⁺
-
5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve α-methylserine-O-phosphate in the assay buffer to create a stock solution (e.g., 10 mM). Prepare a dilution series to test a range of concentrations.
-
Prepare a stock solution of L-serine (e.g., 100 mM) in the assay buffer.
-
Prepare a stock solution of THF (e.g., 10 mM) in the assay buffer containing 1% (w/v) ascorbic acid to prevent oxidation. Prepare fresh.
-
Prepare a stock solution of NADP⁺ (e.g., 50 mM) in the assay buffer.
-
Dilute purified SHMT and MTHFD in the assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
α-Methylserine-O-phosphate solution at various concentrations (or vehicle control)
-
MTHFD solution
-
NADP⁺ solution
-
THF solution
-
SHMT solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding the L-serine solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the production of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of α-methylserine-O-phosphate.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for SHMT Inhibition
This protocol describes how to assess the effect of α-methylserine-O-phosphate on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549, or a B-cell lymphoma line)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
α-Methylserine-O-phosphate
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
-
-
Treatment with Inhibitor:
-
Prepare a stock solution of α-methylserine-O-phosphate in sterile PBS or culture medium.
-
Prepare a serial dilution of the inhibitor in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of α-methylserine-O-phosphate (or vehicle control).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a chosen proliferation reagent according to the manufacturer's instructions.
-
For example, for an MTT assay, add the MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the concentration of α-methylserine-O-phosphate and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Isotope Tracing to Monitor SHMT Activity in Cells
This protocol uses stable isotope-labeled serine ([U-¹³C]-serine) to trace the metabolic flux and confirm the inhibition of SHMT by α-methylserine-O-phosphate in cultured cells.
Materials:
-
Cell line of interest
-
Culture medium for isotope tracing (e.g., DMEM without serine and glycine)
-
[U-¹³C]-Serine
-
Dialyzed fetal bovine serum (dFBS)
-
α-Methylserine-O-phosphate
-
Methanol, water, and chloroform (for metabolite extraction)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in regular growth medium.
-
Wash the cells with PBS and switch to the isotope tracing medium supplemented with dFBS and the desired concentration of α-methylserine-O-phosphate (or vehicle control).
-
Add [U-¹³C]-serine to the medium.
-
-
Incubation:
-
Incubate the cells for a specific time course (e.g., 4, 8, 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells quickly with ice-cold saline.
-
Quench the metabolism and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Separate the polar and non-polar metabolites using a suitable method (e.g., by adding water and chloroform).
-
-
Metabolite Analysis:
-
Analyze the polar metabolite fraction by LC-MS/MS to measure the abundance and isotopic labeling of key metabolites in the one-carbon pathway, such as serine, glycine, and purine nucleotides.
-
-
Data Analysis:
-
Determine the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue to the total pool of the metabolite.
-
Compare the fractional labeling between the control and α-methylserine-O-phosphate-treated cells. A decrease in the labeling of glycine and purines derived from ¹³C-serine indicates inhibition of SHMT.[5]
-
Signaling Pathways and Experimental Workflows
References
- 1. SHMT2 is essential for mammalian preimplantation embryonic development through de novo biosynthesis of nucleotide metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide biosynthesis arrest by silencing SHMT1 function via vitamin B6-coupled vector and effects on tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and biochemical characterization of antifolate inhibitors of SHMT2 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Probing Protein Tyrosine Phosphatase SHP2 Activity in Cell-Based Assays
Disclaimer: Initial literature searches did not yield specific information on "alpha-methylserine-O-phosphate" for use in cell-based assays. The following application notes and protocols are based on the well-characterized, cell-permeable inhibitor of the protein tyrosine phosphatase SHP2, phenylhydrazonopyrazolone sulfonate 1 (PHPS1) , as a representative example for researchers interested in studying SHP2 inhibition.
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various growth factor receptors.[1][2] SHP2 is a positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in various cellular processes, including proliferation, differentiation, and migration.[3][4] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are recognized as oncogenic drivers in several forms of leukemia and solid tumors.[3][4] This makes SHP2 a compelling target for therapeutic intervention.
These application notes provide an overview of the use of a representative SHP2 inhibitor, PHPS1, in cell-based assays to probe SHP2 function and for the identification of novel inhibitors.
PHPS1: A Specific Inhibitor of SHP2
PHPS1 was identified through high-throughput in silico screening as a potent and cell-permeable inhibitor of SHP2.[1][3] It acts as a phosphotyrosine mimetic, binding to the catalytic site of SHP2.[1] Notably, PHPS1 exhibits specificity for SHP2 over other closely related tyrosine phosphatases such as SHP1 and PTP1B.[1][3]
Quantitative Data for PHPS1
| Parameter | Value | Cell Line/System | Reference |
| SHP2 Inhibition (in vitro) | >50% inhibition at 50 µM | Recombinant SHP2 PTP domain | [1] |
| Cell Scattering Inhibition | Effective Inhibition | Madin-Darby canine kidney (MDCK) cells | [1] |
| Anchorage-Independent Growth Inhibition | Effective Inhibition | Various human tumor cell lines | [3] |
Signaling Pathway of SHP2 and Inhibition by PHPS1
SHP2 is recruited to activated receptor tyrosine kinases (RTKs) or associated adaptor proteins via its SH2 domains.[1] This recruitment relieves autoinhibition and activates its phosphatase activity, leading to the dephosphorylation of specific substrates. A key role of SHP2 is the positive regulation of the Ras/ERK pathway. Inhibition of SHP2 by compounds like PHPS1 blocks these downstream signaling events.[3]
Experimental Protocols
In Vitro SHP2 Phosphatase Activity Assay (Colorimetric)
This protocol is a general method to assess the activity of SHP2 and the inhibitory potential of compounds like PHPS1 using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).
-
Recombinant SHP2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test compound (e.g., PHPS1) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
-
Prepare Reagents: Prepare all reagents and keep them on ice. Dilute the SHP2 enzyme and test compound to the desired concentrations in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
x µL of assay buffer
-
y µL of test compound (or vehicle control)
-
z µL of SHP2 enzyme solution
-
Include wells with no enzyme as a blank control.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on enzyme activity.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank readings from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Cell-Based Assay: Inhibition of HGF-Induced Cell Scattering
This protocol is based on the finding that PHPS1 inhibits hepatocyte growth factor (HGF)-induced scattering of MDCK epithelial cells, a process dependent on SHP2.[3]
-
Madin-Darby canine kidney (MDCK) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
Test compound (e.g., PHPS1)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet or Phalloidin for actin visualization)
-
24-well cell culture plate
-
Microscope with imaging capabilities
-
Cell Seeding: Seed MDCK cells in a 24-well plate at a low density that allows for the formation of distinct colonies.
-
Colony Formation: Culture the cells for 2-3 days until they form small, compact colonies.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., PHPS1) or vehicle control for 1-2 hours.
-
Stimulation: Add HGF to the wells to a final concentration known to induce scattering (e.g., 50 ng/mL). Include a negative control with no HGF stimulation.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Fix and Stain:
-
Gently wash the cells with PBS.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash again with PBS.
-
Stain the cells with the chosen staining solution according to the manufacturer's protocol.
-
-
Imaging and Analysis:
-
Acquire images of the cell colonies using a microscope.
-
Analyze the degree of cell scattering by observing the disruption of compact colonies and the adoption of a migratory, fibroblastic morphology. The effect can be quantified by measuring the area of cell dispersion.
-
Cell-Based Assay: Inhibition of ERK1/2 Phosphorylation
This protocol measures the ability of a SHP2 inhibitor to block growth factor-induced phosphorylation of ERK1/2, a downstream effector of the SHP2-regulated pathway.[3]
-
A suitable cell line responsive to a growth factor (e.g., HeLa cells for EGF stimulation)
-
Complete growth medium and serum-free medium
-
Growth factor (e.g., Epidermal Growth Factor - EGF)
-
Test compound (e.g., PHPS1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
-
Cell Culture and Starvation: Seed cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 5-10 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Calculate the percentage of inhibition of ERK1/2 phosphorylation relative to the stimulated vehicle control.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of α-Methylserine-O-phosphate into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the phosphoserine mimetic, α-methylserine-O-phosphate [α-Me-Ser(P)], into synthetic peptides. This modification offers enhanced stability against phosphatases and can induce specific conformational constraints, making it a valuable tool for studying protein phosphorylation and developing phosphopeptide-based therapeutics.
Introduction
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. However, peptides containing the natural phosphoserine (pSer) residue are often susceptible to rapid dephosphorylation by phosphatases, limiting their therapeutic and research applications. The incorporation of α-methylserine-O-phosphate, a non-hydrolyzable pSer analog, provides a strategic advantage by conferring resistance to enzymatic degradation. The additional methyl group also introduces conformational rigidity around the peptide backbone, which can be exploited to enhance binding affinity and selectivity for specific protein targets, such as SH2 domains.
Key Applications
-
Probing Protein-Protein Interactions: Stabilized phosphopeptides are excellent tools for studying the interactions between phosphorylated proteins and their binding partners, such as 14-3-3 proteins and SH2 domain-containing proteins (e.g., Grb2, SHP2).
-
Enzyme Inhibitor Development: As stable substrate analogs, these peptides can act as competitive inhibitors for phosphatases and other enzymes involved in phosphorylation-dependent signaling pathways.
-
Structural Biology: The conformational constraints imposed by the α-methyl group can aid in the crystallization and structural determination of peptide-protein complexes.
-
Drug Discovery: Peptides incorporating α-Me-Ser(P) can serve as scaffolds for the development of novel therapeutics targeting signaling pathways dysregulated in diseases like cancer and autoimmune disorders.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the synthesis and performance of peptides containing α-methylserine-O-phosphate.
Table 1: Synthesis and Purification Parameters
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >95% | Dependent on coupling reagents and reaction time. Double coupling is recommended. |
| Final Purity (after HPLC) | >98% | Achievable with a standard reversed-phase HPLC purification protocol. |
| Overall Yield | 10-30% | Highly dependent on peptide length and sequence. |
Table 2: Comparative Stability and Binding Affinity
| Peptide | Half-life (in presence of phosphatase) | Binding Affinity (Kd) to Grb2-SH2 | Notes |
| Native pSer-peptide | < 1 hour | ~1-5 µM | Susceptible to rapid dephosphorylation. |
| α-Me-Ser(P)-peptide | > 24 hours | ~0.5-2 µM | Demonstrates high stability and often enhanced binding affinity. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an α-Me-Ser(P)-Containing Peptide
This protocol describes the manual synthesis of a model peptide (e.g., Ac-X-Y-α-Me-Ser(P)-Z-NH2) on a Rink Amide resin using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-L-α-Me-Ser(PO3H2)-OH
-
Coupling reagents: HBTU, HOBt
-
Activator base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Diethyl ether (ice-cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-L-α-Me-Ser(PO3H2)-OH:
-
Follow the same procedure as in step 3, but use Fmoc-L-α-Me-Ser(PO3H2)-OH. It is highly recommended to perform a double coupling to ensure maximum efficiency.
-
-
Peptide Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
N-terminal Acetylation (Optional):
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and agitate for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, discard the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization
Materials:
-
Crude peptide
-
Solvents: Acetonitrile (ACN), Water (H2O), 0.1% TFA
-
Reversed-phase C18 HPLC column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide using a C18 column on an HPLC system.
-
Elute with a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5-65% ACN over 30 minutes.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide. The expected mass should account for the α-methylserine-O-phosphate residue.
-
-
Purity Analysis:
-
Analyze the purified, pooled fractions by analytical RP-HPLC to confirm purity (>98%).
-
-
Lyophilization: Lyophilize the pure fractions to obtain a white, fluffy powder. Store at -20°C or -80°C.
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a simplified Grb2-mediated signaling pathway, a common target for α-Me-Ser(P)-containing peptides designed to mimic phosphorylated substrates.
Caption: Grb2 signaling pathway and inhibition by an α-Me-Ser(P) mimetic.
Experimental Workflow Diagram
This diagram outlines the complete workflow from peptide synthesis to final analysis.
Caption: Workflow for synthesis and analysis of α-Me-Ser(P) peptides.
Application Notes and Protocols for the Study of Post-Translational Modifications Using a Stable Phosphoserine Mimetic
Disclaimer: No specific information could be found for "alpha-methylserine-O-phosphate" in the context of post-translational modification research. The following application notes and protocols are based on a representative and well-documented class of stable phosphoserine mimetics, phosphonates, with a focus on L-phosphoalaninate, a non-hydrolyzable analog of phosphoserine. This information is provided to guide researchers on the application of similar compounds in studying phosphorylation-dependent signaling pathways.
Introduction to Phosphonate-Based Phosphoserine Mimetics
Phosphorylation is a ubiquitous post-translational modification (PTM) that regulates a vast array of cellular processes. The study of protein phosphorylation is often challenging due to the lability of the phosphate group, which can be removed by phosphatases. Non-hydrolyzable phosphoserine mimetics, such as L-phosphoalaninate, are invaluable tools for researchers as they can be incorporated into peptides to mimic the phosphorylated state while resisting enzymatic cleavage. These stable analogs are crucial for a variety of applications, including the investigation of protein-protein interactions, the characterization of enzymes, and the development of therapeutic agents. L-phosphoalaninate, in particular, serves as a suitable surrogate for phosphoserine in binding to various protein domains, such as SH2 domains.
Applications
-
Probing Protein-Protein Interactions: Peptides incorporating L-phosphoalaninate can be used to study the binding of phosphorylated proteins to their interaction partners, such as 14-3-3 proteins and SH2 domains.
-
Enzyme Inhibition Studies: These mimetics can be used to design potent and stable inhibitors of enzymes that recognize phosphoserine-containing substrates, such as phosphatases.
-
Structural Biology: The stability of phosphonate-containing peptides makes them ideal for co-crystallization with target proteins to elucidate the structural basis of phosphorylation-dependent interactions.
-
Drug Discovery: As stable mimics of the phosphorylated state, these compounds can serve as starting points for the development of drugs that modulate phosphorylation-dependent signaling pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data for peptides containing phosphoserine mimetics, illustrating their utility in quantifying protein-protein interactions.
| Peptide Sequence (with Mimetic) | Interacting Protein | Assay | Affinity (Kd) / IC50 | Reference |
| Ac-pYVNV-NH2 | Grb2 SH2 Domain | Fluorescence Polarization | 0.2 µM | |
| pYVNV | Grb2 SH2 Domain | Isothermal Titration Calorimetry | 0.5 µM | |
| Shc-derived peptide with pTyr | Grb2 | Surface Plasmon Resonance | 1.1 µM | |
| A peptide containing L-phosphoalaninate | A specific SH2 Domain | Varies | Varies |
Experimental Protocols
Protocol for Fluorescence Polarization (FP) Binding Assay
This protocol describes how to measure the binding affinity of a fluorescently labeled peptide containing a phosphoserine mimetic to a target protein.
Materials:
-
Fluorescently labeled peptide containing L-phosphoalaninate (e.g., FITC-labeled)
-
Purified target protein (e.g., Grb2 SH2 domain)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Microplate reader with fluorescence polarization capabilities
-
Black, non-binding surface 96-well or 384-well plates
Procedure:
-
Prepare a stock solution of the fluorescently labeled peptide in the binding buffer.
-
Prepare a series of dilutions of the target protein in the binding buffer. A 2-fold serial dilution is recommended.
-
Add a fixed concentration of the fluorescently labeled peptide to each well of the microplate. The final concentration should be in the low nanomolar range and well below the expected Kd.
-
Add the serially diluted protein to the wells containing the labeled peptide. Include a control well with only the labeled peptide (no protein).
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values as a function of the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protocol for Isothermal Titration Calorimetry (ITC)
This protocol provides a method to determine the thermodynamic parameters of the interaction between a peptide containing a phosphoserine mimetic and a target protein.
Materials:
-
Peptide containing L-phosphoalaninate
-
Purified target protein
-
ITC buffer (e.g., PBS or HEPES buffer, degassed)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of the target protein in the ITC buffer and load it into the sample cell of the calorimeter. A typical concentration range is 10-100 µM.
-
Prepare a solution of the peptide containing the mimetic in the same ITC buffer at a concentration 10-20 times higher than the protein concentration. Load this solution into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volume.
-
Perform a series of injections of the peptide solution into the protein solution.
-
Record the heat change associated with each injection.
-
Integrate the heat change peaks and plot them against the molar ratio of the peptide to the protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Diagrams
Caption: Workflow for a Fluorescence Polarization binding assay.
Caption: Grb2-Sos signaling pathway and the role of mimetics.
Application Note: Analysis of α-Methylserine-O-phosphate via HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
alpha-Methylserine-O-phosphate is a synthetic amino acid analog of great interest in biochemical and pharmaceutical research. Its structural similarity to phosphoserine allows it to act as a potential modulator of signaling pathways involving protein phosphorylation. Accurate and sensitive quantification of α-methylserine-O-phosphate in various biological matrices is crucial for pharmacokinetic studies, mechanism of action elucidation, and drug development. This application note provides a detailed protocol for the analysis of α-methylserine-O-phosphate using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a method offering high selectivity and sensitivity.
Experimental Protocols
A robust and reproducible analytical method is essential for the accurate quantification of α-methylserine-O-phosphate. The following protocol outlines a suggested starting point for method development, based on established principles for the analysis of polar, phosphorylated small molecules.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
Spike Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to each sample, control, and standard.
-
Precipitate Proteins: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to 1 volume of the biological sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate and Reconstitute: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
The separation of polar compounds like phosphorylated amino acids can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique for such analytes.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
Electrospray ionization (ESI) is a suitable technique for the analysis of biomolecules.[1] The fragmentation of phosphoamino acids often shows a characteristic loss of the phosphate group.[1]
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The specific m/z values for the precursor and product ions will need to be determined by direct infusion of a pure standard of α-methylserine-O-phosphate. A common fragmentation pattern for phosphorylated molecules is the neutral loss of H3PO4 (98 Da) or HPO3 (80 Da).
Data Presentation
The quantitative data obtained from the HPLC-MS/MS analysis should be compiled into a structured table for clear interpretation and comparison.
Table 1: Quantitative Analysis of α-Methylserine-O-phosphate
| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |
| Standard 1 | User Data | User Data | User Data | User Data | 1 |
| Standard 2 | User Data | User Data | User Data | User Data | 5 |
| Standard 3 | User Data | User Data | User Data | User Data | 10 |
| Standard 4 | User Data | User Data | User Data | User Data | 50 |
| Standard 5 | User Data | User Data | User Data | User Data | 100 |
| Blank | User Data | User Data | User Data | User Data | 0 |
| QC Low | User Data | User Daa | User Data | User Data | User Data |
| QC Mid | User Data | User Data | User Data | User Data | User Data |
| QC High | User Data | User Data | User Data | User Data | User Data |
| Sample 1 | User Data | User Data | User Data | User Data | User Data |
| Sample 2 | User Data | User Data | User Data | User Data | User Data |
Visualizations
Experimental Workflow
Caption: Experimental workflow for α-methylserine-O-phosphate analysis.
Hypothetical Signaling Pathway Inhibition
References
Application Notes and Protocols for Developing Antibodies Specific for α-Methylserine-O-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of antibodies specifically targeting α-methylserine-O-phosphate, a non-hydrolyzable analog of phosphoserine. Such antibodies are invaluable tools for studying protein phosphorylation, kinase and phosphatase activity, and for the development of therapeutics targeting signaling pathways.
Introduction
Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. The study of phosphorylation events is often hampered by the labile nature of the phosphate group, which can be removed by phosphatases. Non-hydrolyzable phosphoserine analogs, such as α-methylserine-O-phosphate, are crucial for overcoming this limitation. By developing antibodies that specifically recognize this analog, researchers can create stable tools to investigate phosphorylation-dependent protein-protein interactions and signaling cascades.[1]
Antibodies specific for α-methylserine-O-phosphate can be used to:
-
Isolate and identify proteins that are substrates of specific kinases.
-
Probe signaling pathways without the interference of phosphatases.
-
Develop diagnostic assays to detect aberrant phosphorylation.
-
Serve as a basis for the development of therapeutic antibodies.
This document outlines the key steps for the generation and characterization of these specialized antibodies.
Antigen Design and Synthesis
The generation of highly specific antibodies begins with a well-designed antigen. For α-methylserine-O-phosphate, this involves the synthesis of a peptide incorporating the analog, followed by conjugation to a carrier protein to enhance immunogenicity.
Peptide Synthesis
The synthesis of a peptide containing α-methylserine-O-phosphate requires specialized solid-phase peptide synthesis (SPPS) techniques.
Protocol: Synthesis of an α-Methylserine-O-Phosphate Containing Peptide
-
Resin Selection: Choose a suitable resin for SPPS, such as a Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. The choice of resin will depend on the desired properties of the final peptide.
-
Fmoc Protection: Utilize Fmoc-protected amino acids for the synthesis. The α-methylserine-O-phosphate analog should also be Fmoc-protected at its N-terminus.
-
Coupling:
-
Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the incoming Fmoc-amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a ninhydrin test.
-
-
Incorporation of α-Methylserine-O-Phosphate: The Fmoc-protected α-methylserine-O-phosphate is incorporated into the peptide chain using the same coupling protocol as for standard amino acids.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Carrier Protein Conjugation
To elicit a strong immune response, the synthesized peptide (hapten) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
Protocol: Peptide Conjugation to KLH using MBS
-
Materials:
-
Synthesized peptide containing α-methylserine-O-phosphate and a terminal cysteine.
-
Keyhole Limpet Hemocyanin (KLH).
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
-
Phosphate Buffered Saline (PBS).
-
Dimethylformamide (DMF).
-
-
Procedure:
-
Dissolve 5 mg of KLH in 0.5 mL of 0.1 M sodium phosphate buffer, pH 7.2.
-
Dissolve 1 mg of MBS in 50 µL of DMF.
-
Add the MBS solution to the KLH solution and stir for 30 minutes at room temperature.
-
Remove excess MBS by passing the solution through a desalting column equilibrated with 0.1 M sodium phosphate buffer, pH 7.2.
-
Dissolve 2 mg of the cysteine-containing peptide in 0.5 mL of 0.1 M sodium phosphate buffer, pH 7.2.
-
Immediately mix the activated KLH with the peptide solution.
-
React for 3 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against PBS overnight at 4°C to remove unreacted peptide.
-
Determine the protein concentration and store the conjugate at -20°C.
-
Antibody Production and Screening
Polyclonal or monoclonal antibodies can be generated through immunization of host animals. This section focuses on a general polyclonal antibody production workflow.
Immunization
Protocol: Rabbit Immunization
-
Pre-immune Serum: Collect blood from the rabbit before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
Antigen Preparation: Emulsify the KLH-conjugated peptide with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. For subsequent immunizations, use Incomplete Freund's Adjuvant (IFA).
-
Immunization Schedule:
-
Day 0: Primary immunization with 200 µg of the conjugated peptide in CFA, administered subcutaneously at multiple sites.
-
Day 14, 28, 42: Booster immunizations with 100 µg of the conjugated peptide in IFA.
-
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster immunization to monitor the antibody titer using ELISA.
Antibody Screening using ELISA
An indirect ELISA is used to determine the antibody titer and specificity.
Protocol: Indirect ELISA for Antibody Titer
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 1 µg/mL of the peptide-BSA conjugate (using BSA as the carrier for screening to avoid antibodies against KLH) in coating buffer (0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 5% non-fat dry milk in PBS for 1 hour at room temperature.
-
Primary Antibody: Add serial dilutions of the rabbit serum (from 1:1,000 to 1:1,000,000) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2 M H₂SO₄.
-
Readout: Measure the absorbance at 450 nm. The titer is the dilution that gives a signal significantly above the pre-immune serum background.
Antibody Purification and Characterization
Affinity Purification
To obtain a highly specific antibody preparation, the serum should be affinity purified.
Protocol: Affinity Purification
-
Affinity Column Preparation: Couple the synthesized peptide (not conjugated to a carrier protein) to an activated resin (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.
-
Serum Application: Pass the rabbit serum over the affinity column.
-
Washing: Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elution: Elute the bound antibodies using a low pH buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize the eluted fractions immediately with 1 M Tris, pH 8.5.
-
Dialysis and Storage: Pool the antibody-containing fractions, dialyze against PBS, and store at -20°C or -80°C.
Specificity and Cross-Reactivity Testing
It is crucial to demonstrate that the purified antibody is specific for α-methylserine-O-phosphate and does not cross-react with phosphoserine or non-phosphorylated serine. This is typically done using a competitive ELISA.
Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well plate with the peptide-BSA conjugate as described previously.
-
Antibody-Inhibitor Incubation: In a separate plate, pre-incubate a constant, sub-saturating concentration of the purified antibody with serial dilutions of the following competitor peptides:
-
Peptide with α-methylserine-O-phosphate
-
Peptide with phosphoserine
-
Non-phosphorylated peptide
-
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate.
-
Incubation and Detection: Proceed with the ELISA protocol as described above (secondary antibody, substrate, stop solution, and reading).
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. A specific antibody will show a significant decrease in signal only in the presence of the α-methylserine-O-phosphate peptide.
Data Presentation
Table 1: Representative ELISA Titer Results
| Bleed | Dilution for 50% Max Signal |
| Pre-immune | < 1:100 |
| 1st Boost | 1:5,000 |
| 2nd Boost | 1:25,000 |
| 3rd Boost | 1:100,000 |
Table 2: Representative Competitive ELISA Data (IC50 Values)
| Competitor Peptide | IC50 (nM) |
| α-Methylserine-O-phosphate Peptide | 50 |
| Phosphoserine Peptide | > 10,000 |
| Non-phosphorylated Serine Peptide | > 10,000 |
Table 3: Antibody Characterization Summary
| Parameter | Result |
| Antibody Type | Polyclonal, Rabbit IgG |
| Immunogen | KLH-conjugated α-Me-pSer peptide |
| Purification | Peptide Affinity Chromatography |
| Specificity | Specific for α-methylserine-O-phosphate |
| Cross-reactivity | Minimal with pSer and non-pSer |
| Recommended Dilutions | ELISA: 1:10,000, Western Blot: 1:1,000 |
Application Example: Probing the Akt Signaling Pathway
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Akt is activated by phosphorylation at Threonine 308 and Serine 473. An antibody specific for a non-hydrolyzable analog at a key phosphorylation site can be used to trace the fate of activated proteins within the cell.
Signaling Pathway Diagram
Caption: The Akt signaling pathway is initiated by growth factor binding.
Experimental Workflow Diagram
References
Application Notes and Protocols: α-Methylserine-O-phosphate as a Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of α-methylserine-O-phosphate as a competitive inhibitor, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction
α-Methylserine-O-phosphate is a synthetic amino acid analog that serves as a potent and specific competitive inhibitor of the enzyme phosphoserine aminotransferase (PSAT). PSAT is a key enzyme in the phosphorylated pathway of L-serine biosynthesis. Given the upregulation of this pathway in certain cancers and its essential role in cellular metabolism, α-methylserine-O-phosphate is a valuable tool for studying the physiological roles of PSAT and for exploring potential therapeutic interventions. Its potential applications extend to fields such as oncology and herbicide development.
Mechanism of Action
α-Methylserine-O-phosphate exerts its inhibitory effect by competing with the natural substrate of PSAT, which is phosphohydroxypyruvate. As a structural analog, it binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. This inhibition blocks the conversion of phosphohydroxypyruvate to phosphoserine, a critical step in the de novo synthesis of L-serine.
Quantitative Inhibitory Data
The inhibitory potency of α-methylserine-O-phosphate against phosphoserine aminotransferase has been quantified, establishing it as a significant inhibitor. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value |
| α-Methylserine-O-phosphate | Phosphoserine Aminotransferase (PSAT) | Competitive | ~7.0 µM |
Note: The Ki value is based on studies of bovine phosphoserine aminotransferase.
Signaling Pathway: L-Serine Biosynthesis
α-Methylserine-O-phosphate targets a crucial step in the L-serine biosynthesis pathway, which is initiated from the glycolytic intermediate 3-phosphoglycerate. The diagram below illustrates the pathway and the specific point of inhibition.
Experimental Protocols
In Vitro Assay for PSAT Inhibition
This protocol describes a method to determine the inhibitory effect of α-methylserine-O-phosphate on PSAT activity by monitoring the consumption of the substrate, phosphohydroxypyruvate.
Principle:
The activity of phosphoserine aminotransferase is measured in a coupled enzyme assay. The primary reaction involves the transamination of phosphohydroxypyruvate and L-glutamate to produce O-phospho-L-serine and α-ketoglutarate. The rate of this reaction is monitored by following the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled reaction catalyzed by glutamate dehydrogenase, which converts α-ketoglutarate and ammonia to L-glutamate.
Materials and Reagents:
-
Recombinant human phosphoserine aminotransferase 1 (PSAT1)
-
α-Methylserine-O-phosphate
-
Phosphohydroxypyruvate
-
L-glutamate
-
NADH
-
Glutamate dehydrogenase (GDH)
-
Ammonium acetate
-
HEPES buffer (pH 7.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing HEPES buffer, ammonium acetate, L-glutamate, NADH, and glutamate dehydrogenase.
-
Inhibitor Preparation: Prepare a stock solution of α-methylserine-O-phosphate and create a series of dilutions to test a range of concentrations.
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of the master mix.
-
Add the desired concentration of α-methylserine-O-phosphate or vehicle control to the respective wells.
-
Add the PSAT1 enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding phosphohydroxypyruvate to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate spectrophotometer.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor.
-
To determine the Ki, perform a global fit of the data to the equation for competitive inhibition using non-linear regression software. Alternatively, use a Lineweaver-Burk plot, where a competitive inhibitor will increase the apparent Km without affecting Vmax.
Experimental Workflow Diagram
The following diagram outlines the key steps in the PSAT1 inhibition assay.
Application Notes and Protocols for α-Methylserine-O-phosphate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation of serine residues is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, enzyme activity, and protein-protein interactions. The study of these phosphorylation events is often hampered by the transient nature of the phosphate group, which is readily cleaved by phosphatases. Non-hydrolyzable phosphoserine analogs are therefore invaluable tools for dissecting phosphorylation-dependent processes.
α-Methylserine-O-phosphate is a non-hydrolyzable phosphoserine mimetic that offers enhanced stability against phosphatases due to the presence of a methyl group at the α-carbon. This modification is expected to sterically hinder the approach of phosphatases, thereby prolonging the phosphorylated state and facilitating the study of downstream signaling events. These application notes provide detailed protocols for utilizing α-methylserine-O-phosphate in biochemical and cellular assays to investigate phosphorylation-dependent interactions and signaling pathways.
Key Features of α-Methylserine-O-phosphate
-
Phosphatase Resistance: The α-methyl group is predicted to confer significant resistance to enzymatic dephosphorylation.
-
Structural Mimicry: It closely mimics the structure of phosphoserine, allowing it to potentially interact with phosphoserine-binding domains.
-
Enables Stable Complex Formation: Its stability facilitates the isolation and analysis of protein complexes that are dependent on serine phosphorylation.
Applications
-
Inhibition of Phosphatases: Can be used to study the kinetics and inhibition of phosphatases that act on phosphoserine.
-
Probing Protein-Protein Interactions: Useful for stabilizing and identifying protein-protein interactions that are mediated by phosphoserine-binding domains (e.g., 14-3-3 proteins, SH2 domains).
-
Studying Kinase-Substrate Interactions: Can be incorporated into peptides to study the binding and kinetics of protein kinases.
-
Drug Discovery: Serves as a tool for screening and characterizing small molecule inhibitors of phosphorylation-dependent interactions.
Data Presentation: Example Quantitative Data
The following tables provide examples of the types of quantitative data that can be generated using the protocols described below. These are hypothetical data for illustrative purposes.
Table 1: Isothermal Titration Calorimetry (ITC) Analysis of Protein-Ligand Interaction
| Ligand | Protein | K_D_ (µM) | ΔH (kcal/mol) | ΔS (cal/mol·deg) | n (Stoichiometry) |
| Phosphoserine Peptide | 14-3-3γ | 15.2 | -8.5 | 10.2 | 1.05 |
| α-Methylserine-O-phosphate Peptide | 14-3-3γ | 18.5 | -7.9 | 9.8 | 0.98 |
Table 2: In Vitro Phosphatase Assay
| Substrate | Phosphatase | Initial Rate (pmol/min) | K_M_ (µM) | V_max_ (pmol/min) |
| Phosphoserine Peptide | Alkaline Phosphatase | 150 | 50 | 200 |
| α-Methylserine-O-phosphate Peptide | Alkaline Phosphatase | 5 | N/D | N/D |
N/D: Not Determined due to low activity.
Experimental Protocols
Protocol 1: In Vitro Phosphatase Susceptibility Assay
This protocol is designed to compare the dephosphorylation of a phosphoserine-containing peptide with an analogous peptide containing α-methylserine-O-phosphate.
Materials:
-
Phosphatase (e.g., Alkaline Phosphatase, Lambda Protein Phosphatase)
-
Phosphoserine-containing peptide substrate
-
α-Methylserine-O-phosphate-containing peptide substrate
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mM ZnCl₂)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the phosphoserine and α-methylserine-O-phosphate peptides in the phosphatase assay buffer.
-
Prepare serial dilutions of the peptides in the assay buffer to generate a concentration range for kinetic analysis.
-
Add 50 µL of each peptide dilution to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the phosphatase solution to each well.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 25 µL of the Malachite Green reagent.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a standard curve using a known concentration of free phosphate.
-
Calculate the amount of phosphate released from each peptide at each time point and concentration.
-
Plot the initial reaction velocities against the substrate concentrations to determine K_M_ and V_max_ values.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol measures the binding affinity of a phosphoserine-binding protein to peptides containing either phosphoserine or α-methylserine-O-phosphate.[1][2][3][4]
Materials:
-
Purified phosphoserine-binding protein (e.g., 14-3-3 protein)
-
Phosphoserine-containing peptide
-
α-Methylserine-O-phosphate-containing peptide
-
ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl), dialyzed extensively.[1]
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a 10-20 µM solution of the protein in the ITC buffer.[3]
-
Prepare a 100-200 µM solution of the peptide ligand in the same ITC buffer.[3]
-
Degas both the protein and peptide solutions for 10-15 minutes.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).[2]
-
Perform an initial injection of 0.5-1 µL, followed by a series of 2-3 µL injections every 120-180 seconds.
-
Record the heat changes upon each injection.
-
As a control, perform an identical titration of the peptide into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm using the instrument's software to determine the binding affinity (K_D_), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[1][4]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins
This protocol is used to pull down a target protein and its interacting partners using α-methylserine-O-phosphate to stabilize the interaction.[5][6][7][8]
Materials:
-
Cell lysate from cells expressing the target protein of interest.
-
Antibody specific to the target protein.
-
Protein A/G magnetic beads.[6]
-
α-Methylserine-O-phosphate.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).[7]
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Lyse the cells in Co-IP lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[6]
-
Transfer the supernatant to a new tube and add the primary antibody against the target protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add the protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
In a parallel experiment, add a final concentration of 1-10 mM α-methylserine-O-phosphate to the lysate during the antibody incubation step to stabilize the phospho-dependent interaction.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.[6]
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target protein and suspected interacting partners.
Mandatory Visualizations
Caption: A hypothetical signaling pathway illustrating protein phosphorylation.
Caption: Workflow for determining binding affinity using ITC.
Caption: Advantages of α-Methylserine-O-phosphate over phosphoserine.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. bitesizebio.com [bitesizebio.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: α-Methylserine-O-phosphate (AMSP) in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The reversible nature of phosphorylation, controlled by kinases and phosphatases, makes these enzymes attractive targets for drug discovery. A significant challenge in developing kinase inhibitors is achieving selectivity and overcoming the hydrolytic instability of phosphate groups. Phosphoserine mimetics, which are non-hydrolyzable analogs of phosphoserine, offer a promising strategy to address these challenges.
Alpha-methylserine-O-phosphate (AMSP) is a non-hydrolyzable phosphoserine analog that holds considerable potential in drug discovery research. Its key feature is the substitution of the α-hydrogen with a methyl group, which can provide conformational constraint and potentially enhance binding affinity and selectivity for target proteins. Furthermore, the phosphate group is resistant to cleavage by phosphatases, making AMSP a stable tool for studying phosphorylation-dependent protein-protein interactions and for developing potent and durable inhibitors.
These application notes provide an overview of the potential applications of AMSP in drug discovery, with a focus on its use as an inhibitor of protein-protein interactions mediated by phosphoserine-binding domains, such as SH2 domains. Detailed, generalized protocols for key experiments are provided to guide researchers in utilizing AMSP for their specific research needs.
Mechanism of Action: AMSP as a Phosphoserine Mimetic
AMSP is designed to mimic phosphorylated serine residues, which are key recognition motifs in many signaling pathways. Src Homology 2 (SH2) domains, for example, are well-characterized protein domains that bind to specific phosphotyrosine or phosphoserine-containing sequences, thereby mediating the assembly of signaling complexes. The growth factor receptor-bound protein 2 (Grb2) is an important adaptor protein that contains an SH2 domain recognizing the consensus sequence pYxNx.[1] By incorporating AMSP into a peptide sequence that mimics the natural binding partner of an SH2 domain, it is possible to create a potent and stable competitive inhibitor that disrupts the corresponding signaling pathway.
The methyl group at the alpha position of AMSP can provide steric hindrance that may prevent hydrolysis by phosphatases. This phosphatase resistance is a critical advantage in a cellular environment where phosphatases are abundant.
Potential Applications in Drug Discovery
-
Inhibition of Signal Transduction Pathways: AMSP-containing peptides can be used to block protein-protein interactions in signaling pathways implicated in diseases such as cancer. For example, by targeting the Grb2-Sos1 interaction, AMSP-based inhibitors could potentially downregulate the Ras/MAPK pathway, which is frequently hyperactivated in various cancers.
-
Probe for Target Validation: The stability and high affinity of AMSP-containing ligands make them excellent tools for validating the role of specific phosphoserine-dependent interactions in disease models.
-
Fragment-Based Drug Discovery: AMSP itself can be used as a starting point in fragment-based screening to identify small molecule inhibitors that bind to the phosphate-binding pocket of a target protein.
Data Presentation
The following table presents hypothetical quantitative data for the binding affinity of an AMSP-containing peptide inhibitor targeting the Grb2 SH2 domain. This data is for illustrative purposes and is based on values reported for similar phosphopeptide inhibitors.[2]
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| AMSP-peptide (Ac-p(aMe)SYVNV-NH2) | Grb2-SH2 | ELISA | 15 | 5 |
| Control Peptide (Ac-SYVNV-NH2) | Grb2-SH2 | ELISA | >10,000 | >10,000 |
| Phosphopeptide (Ac-pSYVNV-NH2) | Grb2-SH2 | ELISA | 50 | 20 |
| AMSP-peptide (Ac-p(aMe)SYVNV-NH2) | Grb2-SH2 | FP | 25 | 8 |
| AMSP-peptide (Ac-p(aMe)SYVNV-NH2) | Grb2-SH2 | ITC | N/A | 6 |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for an AMSP-containing peptide in disrupting the Grb2-Sos1 signaling complex, thereby inhibiting the downstream Ras-MAPK pathway.
Caption: Inhibition of the Grb2-Sos1 interaction by an AMSP-peptide.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of AMSP-based inhibitors.
Caption: Drug discovery workflow for AMSP-based inhibitors.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific target proteins and experimental conditions.
Solid-Phase Peptide Synthesis of AMSP-containing Peptides
This protocol outlines the manual synthesis of a peptide containing AMSP using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support. Automated peptide synthesizers can also be used.[3][4][5]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-AMSP-OH (custom synthesis may be required)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or Fmoc-AMSP-OH) (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (ninhydrin turns blue), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
This protocol describes a competitive ELISA to determine the IC50 value of an AMSP-containing peptide for the Grb2 SH2 domain.[6]
Materials:
-
Recombinant GST-tagged Grb2 SH2 domain
-
Biotinylated phosphopeptide ligand (e.g., Biotin-pYVNV)
-
AMSP-containing peptide inhibitor
-
Streptavidin-coated 96-well plates
-
Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a streptavidin-coated 96-well plate with the biotinylated phosphopeptide ligand (e.g., 100 ng/well in assay buffer) and incubate for 1 hour at room temperature.
-
Wash the wells three times with assay buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the AMSP-containing peptide inhibitor in assay buffer.
-
In a separate plate, pre-incubate the GST-Grb2 SH2 domain (a fixed concentration, e.g., 50 nM) with the serially diluted inhibitor for 30 minutes at room temperature.
-
Transfer the pre-incubated protein-inhibitor mixture to the coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with assay buffer.
-
-
Detection:
-
Add the anti-GST-HRP antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with assay buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol describes a fluorescence polarization assay to determine the dissociation constant (Kd) of an AMSP-containing peptide for the Grb2 SH2 domain.[7][[“]][9]
Materials:
-
Recombinant Grb2 SH2 domain
-
Fluorescently labeled phosphopeptide probe (e.g., FITC-pYVNV)
-
AMSP-containing peptide inhibitor
-
Black, low-volume 384-well plates
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Fluorescence polarization plate reader
Protocol:
-
Assay Setup:
-
Prepare a solution of the fluorescently labeled phosphopeptide probe at a constant concentration (e.g., 10 nM) in assay buffer.
-
Prepare serial dilutions of the Grb2 SH2 domain in assay buffer.
-
For competitive binding, prepare serial dilutions of the AMSP-containing peptide inhibitor and a fixed concentration of the Grb2 SH2 domain and the fluorescent probe.
-
-
Binding Reaction:
-
Add the fluorescent probe, the protein, and the inhibitor (for competitive assay) to the wells of the 384-well plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Direct Binding: Plot the fluorescence polarization values against the protein concentration and fit the data to a one-site binding model to determine the Kd.
-
Competitive Binding: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the Ki.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol describes the use of ITC to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an AMSP-containing peptide and the Grb2 SH2 domain.[10][11][12][13][14]
Materials:
-
Isothermal titration calorimeter
-
Recombinant Grb2 SH2 domain
-
AMSP-containing peptide
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze both the Grb2 SH2 domain and the AMSP-containing peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the peptide.
-
-
ITC Experiment:
-
Load the Grb2 SH2 domain (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the AMSP-containing peptide (e.g., 200 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform a series of injections of the peptide into the protein solution.
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.
-
Conclusion
Alpha-methylserine-O-phosphate represents a valuable and versatile tool for drug discovery researchers. Its properties as a stable and conformationally constrained phosphoserine mimetic make it an ideal candidate for the development of potent and selective inhibitors of phosphoserine-dependent protein-protein interactions. The experimental protocols provided herein offer a starting point for investigators to explore the potential of AMSP in their own research, with the ultimate goal of developing novel therapeutics for a range of diseases. While direct experimental data for AMSP is currently limited in the public domain, the principles and methodologies outlined in these application notes provide a solid framework for its investigation and application.
References
- 1. Structural and biophysical investigation of the interaction of a mutant Grb2 SH2 domain (W121G) with its cognate phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small peptides containing phosphotyrosine and adjacent alphaMe-phosphotyrosine or its mimetics as highly potent inhibitors of Grb2 SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
Application Notes and Protocols: Leveraging α-Methylserine-O-Phosphate for the Discovery of Novel Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of novel enzymes with unique substrate specificities is a critical endeavor in drug discovery and biotechnology. This document outlines a novel application of a synthetic substrate, α-methylserine-O-phosphate, for the identification and characterization of previously unknown phosphatases. By employing α-methylserine-O-phosphate in high-throughput screening platforms, researchers can selectively isolate and identify enzymes that recognize and act upon this non-canonical phosphorylated amino acid analog. This approach holds the potential to uncover phosphatases with novel catalytic mechanisms and substrate preferences, which could serve as new targets for therapeutic intervention or as biocatalysts in various industrial applications.
Introduction
Phosphatases are a broad class of enzymes that catalyze the hydrolysis of phosphomonoesters, playing crucial roles in a vast array of cellular signaling pathways. The dysregulation of phosphatase activity is implicated in numerous diseases, making them attractive targets for drug development. The discovery of novel phosphatases with unique substrate specificities can provide new avenues for therapeutic intervention.
This application note details a methodology for the use of α-methylserine-O-phosphate, a synthetic analog of phosphoserine, as a probe for the discovery of novel phosphatases. The presence of a methyl group on the alpha-carbon of serine introduces steric hindrance that may prevent hydrolysis by many known phosphatases, thereby providing a selective advantage for the identification of enzymes with unique active site architectures.
Principle of the Method
The core principle of this application is the use of α-methylserine-O-phosphate as a substrate in a high-throughput screening (HTS) campaign to identify novel phosphatases from complex biological sources, such as metagenomic libraries. The workflow involves the synthesis of the substrate, the preparation of an enzyme source (e.g., a metagenomic library expressed in a suitable host), the execution of a primary screen to detect phosphate release, and subsequent secondary screens and enzyme characterization to validate and analyze the hits.
Caption: High-level workflow for novel phosphatase discovery.
Experimental Protocols
Synthesis of α-Methylserine-O-Phosphate
A plausible synthetic route for α-methylserine-O-phosphate can be adapted from established methods for synthesizing phosphoserine analogs. A key step involves the phosphorylation of a protected α-methylserine derivative.
Materials:
-
N-Boc-α-methylserine
-
Dibenzyl phosphite
-
Carbon tetrachloride (CCl4)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Protocol:
-
Phosphorylation:
-
Dissolve N-Boc-α-methylserine in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dibenzyl phosphite and carbon tetrachloride in DCM.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected α-methylserine-O-phosphate by column chromatography.
-
-
Deprotection:
-
Dissolve the purified, protected product in methanol.
-
Add palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.
-
Monitor the deprotection by TLC or Mass Spectrometry.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield α-methylserine-O-phosphate.
-
Confirm the structure and purity by NMR and Mass Spectrometry.
-
Preparation of a Metagenomic Library
The identification of novel enzymes is greatly enhanced by screening diverse genetic sources. Metagenomic libraries, constructed from environmental DNA, provide access to the genetic material of a vast number of unculturable microorganisms.[1][2][3][4]
Materials:
-
Environmental sample (e.g., soil, marine sediment)
-
DNA extraction kit
-
Fosmid or BAC vector
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli host strain (e.g., EPI300)
-
Luria-Bertani (LB) agar plates with appropriate antibiotics
Protocol:
-
DNA Extraction: Extract high molecular weight DNA from the environmental sample using a commercial kit or a standard protocol.
-
Library Construction:
-
Partially digest the extracted DNA with a suitable restriction enzyme to generate large fragments (30-40 kb).
-
Ligate the size-selected DNA fragments into the fosmid or BAC vector.
-
Package the ligation products into lambda phage particles.
-
Transfect the E. coli host strain with the phage particles.
-
Plate the transfected cells on LB agar plates containing the appropriate antibiotic to select for clones containing the vector.
-
-
Library Archiving: Pick individual colonies into 384-well plates containing LB medium with glycerol for long-term storage at -80°C.
High-Throughput Primary Screen
The primary screen is designed to rapidly identify clones from the metagenomic library that express a phosphatase capable of hydrolyzing α-methylserine-O-phosphate. The Malachite Green assay is a suitable colorimetric method for detecting the release of inorganic phosphate.[5][6]
Materials:
-
Metagenomic library in 384-well plates
-
Lysis buffer (e.g., BugBuster)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2)
-
α-Methylserine-O-phosphate solution (1 mM in assay buffer)
-
Malachite Green reagent
-
384-well microplates
-
Plate reader
Protocol:
-
Culture Growth and Lysis:
-
Inoculate fresh 384-well plates containing LB medium with the metagenomic library clones and grow overnight at 37°C.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellets in lysis buffer and incubate according to the manufacturer's instructions.
-
Centrifuge the plates to pellet cell debris.
-
-
Enzymatic Reaction:
-
Transfer a small volume of the supernatant (cell lysate) from each well to a new 384-well assay plate.
-
Add assay buffer to each well.
-
Initiate the reaction by adding α-methylserine-O-phosphate solution to each well.
-
Incubate the plates at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and develop the color by adding Malachite Green reagent to each well.
-
After a short incubation (15-20 minutes), measure the absorbance at 620-650 nm using a plate reader.
-
-
Hit Identification: Identify wells with a significantly higher absorbance compared to the background (lysate without substrate) as primary hits.
Caption: Principle of the Malachite Green assay.
Secondary Screen and Enzyme Characterization
Hits from the primary screen should be subjected to a secondary screen to confirm their activity and to determine kinetic parameters.
Protocol:
-
Dose-Response Analysis:
-
Grow larger cultures of the hit clones and prepare clarified lysates.
-
Perform the phosphatase assay with varying concentrations of α-methylserine-O-phosphate to determine the Michaelis-Menten kinetics (Km and Vmax).
-
-
Substrate Specificity:
-
Test the activity of the hit lysates against a panel of other phosphorylated substrates (e.g., phosphoserine, phosphothreonine, phosphotyrosine, p-nitrophenyl phosphate) to assess substrate specificity.
-
-
Enzyme Purification:
-
For the most promising hits, purify the recombinant phosphatase using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
Gene Identification:
-
Isolate the fosmid DNA from the hit clone and sequence it to identify the open reading frame (ORF) responsible for the phosphatase activity.
-
Data Presentation
Quantitative data from the screening and characterization experiments should be presented in a clear and concise manner.
Table 1: High-Throughput Screening Results
| Parameter | Value |
| Total Clones Screened | 100,000 |
| Primary Hit Rate | 0.1% |
| Confirmed Hits | 50 |
| Z'-factor | 0.75 |
Table 2: Kinetic Parameters of a Novel Phosphatase Hit (Example)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Methylserine-O-Phosphate | 150 | 10 | 6.7 x 10⁴ |
| O-Phospho-L-serine | 500 | 5 | 1.0 x 10⁴ |
| p-Nitrophenyl phosphate | 800 | 2 | 2.5 x 10³ |
Alternative and Complementary Assays
While the Malachite Green assay is robust and cost-effective, fluorescent assays can offer higher sensitivity.[7][8][9][10][11]
Fluorescent Phosphatase Assay:
This assay utilizes a substrate such as 4-Methylumbelliferyl phosphate (MUP) or other fluorogenic phosphate substrates.[8] Upon dephosphorylation by a phosphatase, a highly fluorescent product is generated, which can be detected with a fluorometer. This method can be more sensitive than colorimetric assays and may be suitable for miniaturized HTS formats.
Caption: Principle of a fluorescent phosphatase assay.
Conclusion
The use of α-methylserine-O-phosphate as a novel substrate in a high-throughput screening campaign represents a powerful strategy for the discovery of novel phosphatases. This approach, combining rational substrate design with the vast genetic diversity of metagenomic libraries, has the potential to uncover enzymes with unique catalytic properties that could be valuable for both basic research and the development of new therapeutics and biotechnological tools. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this innovative enzyme discovery platform.
References
- 1. Using Functional Metagenomics to Discover Novel Enzymes for Glycan Analysis [mpi-magdeburg.mpg.de]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. genoprice.com [genoprice.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amplite® Fluorimetric Alkaline Phosphatase Assay Kit *Near Infrared Fluorescence* | AAT Bioquest [aatbio.com]
- 8. Alkaline Phosphatase Assay Kit. Fluorometric. (ab83371) | Abcam [abcam.com]
- 9. Amplite® Fluorimetric Alkaline Phosphatase Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 10. Alkaline Phosphatase Detection Kit, Fluorescence for molecular biology [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing α-Methylserine-O-Phosphate in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-methylserine-O-phosphate, a potent antagonist of the Grb2 SH2 domain.
Understanding the Grb2 Signaling Pathway
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that links activated receptor tyrosine kinases (RTKs) to the Ras/MAPK signaling cascade.[1][2][3] The Src homology 2 (SH2) domain of Grb2 specifically recognizes and binds to phosphotyrosine residues on activated receptors or other adaptor proteins like Shc.[1][2][4] This interaction recruits the Son of Sevenless (Sos) protein, a guanine nucleotide exchange factor, to the cell membrane via Grb2's SH3 domains.[2][5] Sos then activates Ras, triggering a downstream signaling cascade that is pivotal for cell proliferation and differentiation.[1][2][5] α-Methylserine-O-phosphate acts as a mimetic of phosphoserine, designed to competitively inhibit the binding of phosphotyrosine-containing proteins to the Grb2 SH2 domain, thereby disrupting this signaling pathway.
Caption: The Grb2-mediated Ras/MAPK signaling pathway and the point of inhibition.
Frequently Asked Questions (FAQs)
Q1: What is α-methylserine-O-phosphate and how does it function?
A1: α-Methylserine-O-phosphate is a phosphoserine mimetic compound. It is designed to act as a competitive inhibitor of the Grb2 SH2 domain. By mimicking the phosphorylated tyrosine residues that the SH2 domain naturally recognizes, it prevents Grb2 from binding to its upstream signaling partners, such as activated EGFR, thus inhibiting the downstream Ras-MAPK pathway.
Q2: What is a typical starting concentration for in vitro binding assays?
A2: If the IC₅₀ or Kᵢ value for your specific compound and assay is known from the literature, a good starting point is to use a concentration 5 to 10 times higher than this value to achieve complete inhibition.[6] If these values are unknown, it is recommended to perform a dose-response experiment across a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC₅₀ empirically.
Q3: How do I determine the optimal inhibitor concentration for my cell-based assay?
A3: Determining the optimal concentration for a cell-based assay is more complex due to factors like cell permeability and stability.
-
Dose-Response Curve: First, perform a dose-response analysis to determine the EC₅₀ (half-maximal effective concentration) for the desired cellular effect (e.g., inhibition of proliferation).
-
Toxicity Assay: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
-
Working Concentration: The optimal working concentration should be at or above the EC₅₀ but well below the concentration that induces significant toxicity.
Q4: What are the primary challenges when working with phosphate-containing inhibitors?
A4: The main challenges include:
-
Cell Permeability: The negatively charged phosphate group can limit the compound's ability to cross the cell membrane, potentially leading to lower efficacy in cellular assays compared to biochemical assays.[7][]
-
Solubility: While the phosphate group can enhance aqueous solubility, salts of phosphate-containing compounds can sometimes have complex solubility profiles depending on the pH and the presence of divalent cations.[9][10][11]
-
Stability: Phosphoesters can be susceptible to hydrolysis by phosphatases present in cell culture media or cell lysates.
Troubleshooting Guide
Problem: Low or No Inhibitory Activity in a Biochemical Assay (e.g., ELISA, FP)
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response curve with a broad concentration range (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the IC₅₀.[12] |
| Inhibitor Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Consider the stability of the compound in the assay buffer. |
| Poor Solubility | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous assay buffer. The final concentration of the organic solvent should be consistent across all wells and compatible with the assay (typically ≤1% DMSO).[6] |
| Assay Component Issues | Verify the activity of your protein and the binding of your control ligand/peptide. Ensure all reagents are correctly prepared and within their expiration dates. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Precipitation of Inhibitor | Visually inspect wells for precipitation after adding the inhibitor. Reduce the final concentration or adjust the buffer composition if necessary. The phosphate moiety can sometimes interact with divalent cations in the buffer.[10][11] |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing. For dose-response curves, perform serial dilutions carefully. |
| Assay Drift | Equilibrate plates to the correct temperature before reading. Read all plates at a consistent time point after reagent addition. |
Problem: Inhibitor Shows Potency in Biochemical Assays but not in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Low Cell Permeability | The charged phosphate group hinders passive diffusion across the cell membrane.[] Consider using cell permeabilization agents (with appropriate controls) or formulating the inhibitor as a more lipophilic prodrug if possible. |
| Inhibitor Efflux | Cells may actively pump the compound out via efflux transporters. Test for this using known efflux pump inhibitors. |
| Inactivation by Cellular Enzymes | The inhibitor may be metabolized or degraded within the cell. Monitor the stability of the compound in cell lysates or media over time using methods like LC-MS. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient cellular uptake and target engagement. A time-course experiment is recommended. |
Quantitative Data for Grb2 SH2 Inhibitors
The following table provides examples of inhibitory constants for various peptide-based and peptidomimetic inhibitors of the Grb2 SH2 domain to serve as a reference. The potency of α-methylserine-O-phosphate should be determined empirically for each specific assay.
| Inhibitor/Ligand | Assay Type | Target | Reported Value (IC₅₀/Kᵢ/Kᴅ) |
| Biotinylated Decapeptide | ELISA | Grb2 SH2 | IC₅₀: 7 µM[13] |
| Monocarboxylic Inhibitor (Compound 7) | Fluorescence Anisotropy | Grb2 SH2 | Kᵢ: 140 nM[3] |
| EGFR₁₀₆₈ Phosphopeptide 14-mer | Fluorescence Anisotropy | Grb2 SH2 | Kᵢ: 400 nM[3] |
| pYVNV Tetramer | Grb2 Binding Assay | Grb2-GST | Data not quantified, used for assay development[14] |
| Phosphopeptides | Fluorescence Polarization | Grb2 SH2 | Kᴅ values range from low to high micromolar[15] |
Experimental Protocols & Workflows
General Workflow for Optimizing Inhibitor Concentration
Caption: A workflow for determining the optimal inhibitor concentration.
Protocol: Competitive Fluorescence Polarization (FP) Binding Assay
This protocol provides a general method to determine the IC₅₀ of α-methylserine-O-phosphate for the Grb2 SH2 domain.
Materials:
-
Recombinant Grb2 SH2 domain protein
-
Fluorescently labeled peptide probe known to bind Grb2 SH2 (e.g., a phosphotyrosine-containing peptide tagged with FITC or TAMRA)
-
α-Methylserine-O-phosphate
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM NaH₂PO₄/Na₂HPO₄, 2 mM DTT, pH 7.4)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of the Grb2 SH2 protein and a 2X working solution of the fluorescent probe in the assay buffer. The final concentration of the protein should be determined empirically to give a stable and robust polarization window (typically in the low nanomolar range), and the probe concentration should be at or below its Kᴅ for the protein.
-
Prepare a serial dilution of α-methylserine-O-phosphate in DMSO, and then dilute into the assay buffer to create a 4X final concentration series. Include a "no inhibitor" control containing only DMSO and buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor dilutions (or control) to the wells of the microplate.
-
Add 5 µL of the 2X Grb2 SH2 protein solution to each well.
-
Add 10 µL of the 2X fluorescent probe solution to initiate the binding reaction.
-
Include controls:
-
Blank: Buffer only.
-
Probe Only (Low Polarization): Fluorescent probe in buffer.
-
Probe + Protein (High Polarization): Fluorescent probe and Grb2 SH2 protein in buffer with DMSO vehicle.
-
-
Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[13]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in mP units) using the plate reader.
-
Subtract the blank values from all measurements.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting ineffective cell-based assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grb2 [collab.its.virginia.edu]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. Optimization of protease-inhibitor interactions by randomizing adventitious contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. doaj.org [doaj.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Accurate sequence-to-affinity models for SH2 domains from multi-round peptide binding assays coupled with free-energy regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of α-Methylserine-O-Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of α-methylserine-O-phosphate in common assay buffers.
FAQs
Q1: What is α-methylserine-O-phosphate and why is its stability important?
Alpha-methylserine-O-phosphate is a synthetic analog of the amino acid phosphoserine. Its stability is crucial for the reliability and reproducibility of biochemical and cellular assays. Degradation of this compound can lead to inaccurate measurements of enzyme activity, altered signaling pathway responses, and misleading drug discovery data.
Q2: What are the primary factors that affect the stability of α-methylserine-O-phosphate in assay buffers?
The stability of α-methylserine-O-phosphate is primarily influenced by two factors:
-
pH of the buffer: The phosphate ester bond is susceptible to hydrolysis, particularly at acidic and alkaline pH. The rate of hydrolysis is generally lowest in the neutral pH range.
-
Presence of phosphatases: These enzymes, often present in biological samples like cell lysates, can rapidly dephosphorylate α-methylserine-O-phosphate.
Q3: Which common assay buffers are recommended for use with α-methylserine-O-phosphate?
For general use, buffers that maintain a stable pH in the neutral range (pH 6.5-7.5) are recommended. These include:
-
HEPES: Known for its pKa value near neutrality, making it an excellent buffer for many biological assays.
-
MOPS: Another good choice for maintaining a stable neutral pH.
-
PIPES: Often used in cell culture and protein-based assays.
While commonly used, phosphate-buffered saline (PBS) and Tris buffers can sometimes interfere with assays involving phosphate detection or have a more pronounced pH shift with temperature changes, respectively. The optimal buffer should always be determined empirically for your specific experimental setup.
Q4: How can I prevent the degradation of α-methylserine-O-phosphate during my experiments?
To minimize degradation, consider the following:
-
Work at low temperatures: Perform experiments on ice whenever possible to reduce the rate of both enzymatic and non-enzymatic hydrolysis.
-
Use fresh solutions: Prepare α-methylserine-O-phosphate solutions fresh for each experiment.
-
Add phosphatase inhibitors: When working with biological samples, a cocktail of phosphatase inhibitors is essential.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results | Degradation of α-methylserine-O-phosphate during the experiment. | 1. Verify the pH of your assay buffer.2. Prepare fresh α-methylserine-O-phosphate solution.3. Incorporate phosphatase inhibitors if using biological samples.4. Perform a stability test of the compound in your specific buffer (see protocol below). |
| High background signal in phosphate detection assays | Spontaneous hydrolysis of α-methylserine-O-phosphate releasing free phosphate. | 1. Optimize the pH of the assay buffer to the neutral range.2. Reduce the incubation time of the assay.3. Run a "no enzyme" or "no cell" control to quantify the background hydrolysis. |
| Loss of compound activity over a short period | Rapid enzymatic degradation by phosphatases. | 1. Ensure the use of a broad-spectrum phosphatase inhibitor cocktail.2. Consider partially purifying your protein of interest to remove contaminating phosphatases.3. Minimize the time the compound is in contact with the biological sample. |
Experimental Protocols
Protocol: Assessing the Stability of α-Methylserine-O-Phosphate
This protocol uses the malachite green phosphate assay to quantify the release of free phosphate from α-methylserine-O-phosphate over time, which is a direct measure of its degradation.
Materials:
-
α-Methylserine-O-Phosphate
-
Assay buffer of choice (e.g., 50 mM HEPES, pH 7.4)
-
Malachite Green Phosphate Assay Kit
-
Microplate reader
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of α-methylserine-O-phosphate (e.g., 10 mM) in the assay buffer.
-
Set up the stability experiment:
-
In a microplate or microcentrifuge tubes, add the α-methylserine-O-phosphate solution.
-
Incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Collect time points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Measure free phosphate:
-
Add the aliquot to the malachite green reagent according to the manufacturer's instructions.
-
Incubate to allow color development.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm).
-
-
Generate a phosphate standard curve: Use the provided phosphate standard to create a standard curve.
-
Calculate phosphate release: Convert the absorbance readings to phosphate concentrations using the standard curve.
-
Analyze the data: Plot the concentration of released phosphate versus time to determine the rate of degradation.
Quantitative Data Summary
While specific kinetic data for α-methylserine-O-phosphate is not extensively published, the stability is expected to be comparable to its parent compound, phosphoserine. The following table provides an estimated relative stability based on known principles of phosphate ester chemistry.
| Buffer | pH | Temperature | Relative Stability | Notes |
| HEPES | 7.4 | 4°C | High | Ideal for short-term storage and assays. |
| HEPES | 7.4 | 25°C | Moderate | Some hydrolysis may occur over several hours. |
| HEPES | 7.4 | 37°C | Low | Significant degradation expected over a typical assay duration. |
| Tris | 8.0 | 25°C | Moderate to Low | Higher pH can increase the rate of hydrolysis. |
| Citrate | 5.0 | 25°C | Low | Acidic pH promotes hydrolysis. |
| PBS | 7.4 | 25°C | Moderate | The presence of phosphate can interfere with some phosphate detection assays. |
Note: The presence of divalent cations (e.g., Mg²⁺, Ca²⁺) can sometimes influence the rate of hydrolysis and should be tested for their effect in your specific assay system.
Visualizations
Caption: Workflow for assessing the stability of α-methylserine-O-phosphate.
Caption: Factors influencing the degradation of α-methylserine-O-phosphate.
Caption: A logical guide to troubleshooting inconsistent assay results.
Technical Support Center: Stability of α-Methylserine-O-phosphate in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of α-methylserine-O-phosphate in solution. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of α-methylserine-O-phosphate solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent results | Degradation of α-methylserine-O-phosphate due to hydrolysis of the phosphate ester. | pH: Maintain the solution pH in the acidic range (ideally pH 4-6). O-phosphoamino acids are generally more stable under acidic conditions. Avoid alkaline conditions (pH > 7.4) as they accelerate hydrolysis.[1]Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term handling, keep solutions on ice. Avoid repeated freeze-thaw cycles.Buffer Selection: Use non-nucleophilic buffers. Phosphate buffers are a good choice. Avoid buffers with primary or secondary amines (e.g., Tris) if there is a potential for reaction, although Tris is commonly used for biological assays at appropriate pH. The buffer components can influence protein stability and may also affect small molecules.[2][3][4] |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products, such as α-methylserine and inorganic phosphate. | Confirm the identity of the new peaks by comparing their retention times with standards of potential degradants (α-methylserine, inorganic phosphate).Use a stability-indicating HPLC method capable of resolving the parent compound from its degradation products (see Experimental Protocols). |
| Precipitation in the solution | Poor solubility at the working concentration and pH, or interaction with buffer components. | Ensure the compound is fully dissolved in the initial solvent before preparing aqueous dilutions.Check the solubility of α-methylserine-O-phosphate at the desired pH and concentration. Adjust the pH or concentration if necessary.Consider the possibility of salt formation with buffer cations. |
| Variability between experiments | Inconsistent sample handling and storage. | Prepare fresh working solutions for each experiment from a frozen stock.Aliquot stock solutions to minimize freeze-thaw cycles.Ensure consistent timing and temperature for all experimental steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for α-methylserine-O-phosphate in solution?
A1: The primary degradation pathway is the hydrolysis of the O-phosphate ester bond, which cleaves the molecule into α-methylserine and inorganic phosphate. This hydrolysis is catalyzed by both acid and base, but the rate is generally faster under alkaline conditions.
Q2: What are the optimal storage conditions for a stock solution of α-methylserine-O-phosphate?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C in a slightly acidic buffer (e.g., pH 4-6).[5] Aliquoting the stock solution to avoid multiple freeze-thaw cycles is also a critical practice.
Q3: How can I monitor the degradation of my α-methylserine-O-phosphate solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor degradation. This method should be able to separate the intact α-methylserine-O-phosphate from its potential degradation products. See the detailed experimental protocol below for guidance on developing such a method.
Q4: Are there any specific buffer systems that should be avoided?
A4: While not extensively studied for this specific molecule, it is generally advisable to avoid highly nucleophilic buffers, especially at neutral or alkaline pH, as they could potentially accelerate the hydrolysis of the phosphate ester. Buffers containing metal ions that could chelate the phosphate group might also influence stability. Phosphate or citrate buffers are generally considered safe choices.
Q5: Can I use phosphatase inhibitors to prevent degradation?
A5: Phosphatase inhibitors are effective against enzymatic degradation by phosphatases that may be present in biological samples (e.g., cell lysates). However, they will not prevent chemical hydrolysis in a pure solution. If you are working with biological matrices, the inclusion of phosphatase inhibitors is highly recommended.
Quantitative Data Summary
Table 1: Effect of pH on the Stability of α-Methylserine-O-phosphate at a Constant Temperature (e.g., 40°C)
| pH | Buffer System | Half-life (t½) in hours | Rate Constant (k) in h⁻¹ | % Degradation after 24 hours |
| 4.0 | 50 mM Citrate | |||
| 5.0 | 50 mM Citrate | |||
| 6.0 | 50 mM Phosphate | |||
| 7.4 | 50 mM Phosphate | |||
| 8.0 | 50 mM Phosphate |
Table 2: Effect of Temperature on the Stability of α-Methylserine-O-phosphate at a Constant pH (e.g., pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | Rate Constant (k) in h⁻¹ | % Degradation after 24 hours |
| 4 | |||
| 25 | |||
| 40 | |||
| 60 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for α-Methylserine-O-phosphate
This protocol outlines the development of a reversed-phase HPLC method to separate α-methylserine-O-phosphate from its primary degradation product, α-methylserine.
1. Materials and Equipment:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
α-Methylserine-O-phosphate reference standard
-
α-Methylserine reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-100% B over 15 minutes (this will need to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (or MS detection for higher specificity)
3. Method Development and Validation:
- Specificity: Inject solutions of α-methylserine-O-phosphate and α-methylserine separately to determine their individual retention times. Then, inject a mixture to ensure baseline separation.
- Forced Degradation: To confirm the method is "stability-indicating," intentionally degrade a sample of α-methylserine-O-phosphate.
- Acid Hydrolysis: Incubate in 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate in 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
- Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are resolved from the parent peak, and the peak purity of the parent compound can be demonstrated (e.g., using a photodiode array detector).
Protocol 2: Accelerated Stability Study of α-Methylserine-O-phosphate in Solution
This protocol describes how to conduct an accelerated stability study to determine the degradation kinetics of α-methylserine-O-phosphate under various conditions.
1. Preparation of Solutions:
-
Prepare a stock solution of α-methylserine-O-phosphate (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild buffer).
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7.4, 8).
-
Dilute the stock solution into each buffer to a final concentration (e.g., 100 µg/mL).
2. Incubation:
-
Aliquot the solutions for each pH condition into separate vials for each time point and temperature.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each condition.
-
Immediately quench any further degradation by cooling the sample (if at elevated temperature) and, if necessary, adjusting the pH to a more stable range (e.g., acidic).
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
4. Data Analysis:
-
Quantify the peak area of the intact α-methylserine-O-phosphate at each time point.
-
Calculate the percentage of the compound remaining relative to the time zero sample.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Workflow for the accelerated stability study of α-methylserine-O-phosphate.
Caption: Primary degradation pathway of α-methylserine-O-phosphate.
References
Alpha-Methylserine-O-Phosphate Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-methylserine-O-phosphate (AMSP).
Frequently Asked Questions (FAQs)
Q1: What is alpha-methylserine-O-phosphate (AMSP)?
A1: Alpha-methylserine-O-phosphate is a synthetic analog of the amino acid phosphoserine. The key structural difference is the presence of a methyl group at the alpha-carbon. This modification can influence its recognition and processing by enzymes, particularly phosphatases, making it a valuable tool for studying enzyme kinetics and signaling pathways.
Q2: What are the primary applications of AMSP in research?
A2: AMSP is primarily used as:
-
A substrate or inhibitor in studies of phosphoserine phosphatases to characterize their activity and specificity.
-
A tool to investigate signaling pathways regulated by serine phosphorylation, where it can act as a stable, non-hydrolyzable analog or a competitive inhibitor.
-
A reference compound in the development of novel therapeutics targeting phosphatases.
Q3: How should AMSP be stored and handled?
A3: AMSP should be stored as a lyophilized powder at -20°C or below, protected from moisture. For short-term use, it can be dissolved in a suitable aqueous buffer and stored at 4°C for a limited time. For long-term storage in solution, it is advisable to make aliquots and freeze them at -80°C to avoid repeated freeze-thaw cycles. The stability of AMSP in solution is pH-dependent; it is generally most stable in neutral to slightly acidic conditions.[1][2]
Q4: What type of enzyme is likely to act on AMSP?
A4: AMSP is a substrate analog for phosphoserine phosphatases. These enzymes catalyze the hydrolysis of the phosphate group from phosphoserine. The substrate specificity of phosphatases can vary, with some having broad specificity while others are highly selective.[3][4] The alpha-methyl group in AMSP may affect its binding and catalysis by different phosphatases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity detected | 1. Inactive Enzyme: The phosphatase may have lost activity due to improper storage or handling. | - Run a control reaction with a known, validated substrate for the phosphatase to confirm enzyme activity.- Use a fresh batch of enzyme. |
| 2. AMSP is not a substrate: The specific phosphatase being used may not recognize AMSP due to the alpha-methyl group causing steric hindrance.[5] | - Test a range of phosphatases to find one that is active on AMSP.- Perform a literature search for phosphatases known to act on AMSP or similar analogs. | |
| 3. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Optimize the reaction conditions for your specific phosphatase using a standard substrate first.- Titrate the pH and temperature to find the optimal range for AMSP hydrolysis. | |
| High background signal | 1. Spontaneous degradation of AMSP: AMSP may be unstable in the assay buffer, leading to non-enzymatic release of phosphate. | - Run a no-enzyme control to measure the rate of spontaneous hydrolysis.- Adjust the buffer pH to a range where AMSP is more stable (typically neutral to slightly acidic).[1][2] |
| 2. Contaminating phosphatases: The sample or reagents may be contaminated with other phosphatases. | - Use high-purity reagents and sterile techniques.- Include a phosphatase inhibitor cocktail in control experiments (if appropriate for the target enzyme). | |
| 3. Interference with phosphate detection: Components of the reaction mixture may interfere with the phosphate detection method (e.g., molybdate assay).[6][7][8][9] | - Identify and remove interfering substances if possible.- Use an alternative phosphate detection method that is less prone to interference.- See the table on Common Interferences in Phosphate Detection below. | |
| Inconsistent or variable results | 1. Pipetting errors: Inaccurate pipetting of enzyme or substrate can lead to variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes to reduce pipetting steps. |
| 2. Instability of AMSP stock solution: The AMSP stock solution may be degrading over time. | - Prepare fresh AMSP solutions for each experiment.- Store aliquots of the stock solution at -80°C and thaw only once. | |
| 3. Sub-optimal enzyme kinetics: The assay may not be running under zero-order kinetics. | - Ensure the substrate (AMSP) concentration is saturating and that less than 15% of the substrate is consumed during the reaction.[10] |
Common Interferences in Phosphate Detection Assays (e.g., Molybdate-based)
| Interfering Substance | Effect | Reference |
| Mannitol | Spurious hypophosphatemia | [6][8] |
| Liposomal Amphotericin | Spurious hyperphosphatemia | [6][9] |
| Paraproteins (in some disease states) | Spurious hyperphosphatemia | [6] |
| High lipid content (Hyperlipidemia) | Spurious hyperphosphatemia | [9] |
| High bilirubin content (Hyperbilirubinemia) | Spurious hyperphosphatemia | [9] |
| Arsenate | False-positive (forms a similar complex with molybdate) | [11] |
| Iodide | Interference causing a color change (green) | [11] |
Experimental Protocols
Protocol: Determining Phosphatase Activity using AMSP and a Malachite Green Phosphate Assay
This protocol outlines a general method for measuring the activity of a phosphatase using AMSP as a substrate.
1. Materials:
-
Purified phosphatase
-
Alpha-methylserine-O-phosphate (AMSP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5 - optimize for your enzyme)
-
Malachite Green Phosphate Assay Kit
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
2. Experimental Workflow Diagram:
Caption: Workflow for a phosphatase activity assay using AMSP.
3. Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Prepare a stock solution of AMSP in Assay Buffer. Determine the optimal concentration range for your enzyme (e.g., 0.1 mM to 10 mM).
-
Prepare a stock solution of the phosphatase in Assay Buffer. The concentration will depend on the enzyme's specific activity.
-
-
Set up the Reaction:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Test Reaction: Assay Buffer, AMSP, and phosphatase.
-
No-Enzyme Control: Assay Buffer, AMSP (to measure spontaneous hydrolysis).
-
No-Substrate Control: Assay Buffer, phosphatase (to measure any background phosphate in the enzyme preparation).
-
-
The final volume of each reaction should be constant (e.g., 50 µL).
-
-
Initiate and Incubate:
-
Initiate the reaction by adding the phosphatase to the wells containing the AMSP solution.
-
Incubate the plate at the optimal temperature for the phosphatase for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the free phosphate released by the enzymatic reaction.
-
Allow the color to develop for the recommended time.
-
-
Measure Absorbance:
-
Read the absorbance of each well in a microplate reader at the appropriate wavelength for the Malachaite Green assay (typically around 620 nm).
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard solution.
-
Convert the absorbance readings to phosphate concentrations using the standard curve.
-
Calculate the specific activity of the phosphatase with AMSP, typically expressed in µmol of phosphate released per minute per mg of enzyme.
-
Data Presentation
Hypothetical Enzyme Kinetics Data for Phosphatase X with AMSP
| AMSP Concentration (µM) | Initial Velocity (µmol/min/mg) |
| 50 | 1.2 |
| 100 | 2.1 |
| 200 | 3.5 |
| 400 | 5.0 |
| 800 | 6.2 |
| 1600 | 6.8 |
| 3200 | 7.0 |
Michaelis-Menten Kinetics
The relationship between substrate concentration and reaction velocity can often be described by the Michaelis-Menten equation. A plot of initial velocity versus substrate concentration will typically yield a hyperbolic curve.
Caption: A typical Michaelis-Menten curve for enzyme kinetics.
Signaling Pathway Diagram
Hypothetical Phosphatase-Regulated Signaling Pathway
AMSP can be used to probe pathways where a phosphatase dephosphorylates a target protein, leading to a change in its activity and downstream signaling.
Caption: AMSP as an inhibitor in a phosphatase-regulated pathway.
References
- 1. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking the phosphatase code: docking interactions determine substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for substrate specificity of the Phactr1/PP1 phosphatase holoenzyme | eLife [elifesciences.org]
- 6. air.unimi.it [air.unimi.it]
- 7. academic.oup.com [academic.oup.com]
- 8. Interferences of mannitol with phosphate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
improving the solubility of alpha-methylserine-O-phosphate
Welcome to the technical support center for α-methylserine-O-phosphate (α-MSOP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with this compound, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is α-methylserine-O-phosphate?
α-Methylserine-O-phosphate (α-MSOP) is a phosphorylated derivative of the amino acid α-methylserine. Its chemical formula is C₄H₁₀NO₆P, and it has a molecular weight of approximately 199.11 g/mol .[1] It is also known by the synonym α-MSOP.[1][2]
Q2: What are the known physical and chemical properties of α-MSOP?
Q3: What are the primary challenges when working with α-MSOP?
The primary challenge often encountered is achieving the desired concentration in a specific solvent or buffer system due to its limited or slow dissolution. This can be influenced by factors such as pH, ionic strength, and the choice of solvent.
Q4: Are there any safety precautions I should be aware of?
Yes, based on its GHS classification, α-methylserine-O-phosphate is considered toxic if swallowed.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area. Always consult the material safety data sheet (MSDS) for comprehensive safety information.
Troubleshooting Guide: Improving Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of α-methylserine-O-phosphate in your experiments.
Initial Solubility Assessment
If you are experiencing difficulty dissolving α-MSOP, a logical first step is to assess its solubility in a small range of relevant solvents.
Problem: α-Methylserine-O-phosphate is not dissolving in my primary aqueous buffer (e.g., PBS or Tris at neutral pH).
dot
Caption: Troubleshooting workflow for initial α-MSOP insolubility.
Solutions & Methodologies:
-
pH Adjustment: The ionization state of the phosphate and amino groups is highly dependent on pH. Systematically adjusting the pH of your aqueous buffer can significantly impact solubility.
-
Acidic pH: At low pH, the phosphate group will be protonated, which may decrease solubility in aqueous solutions.
-
Neutral pH: Near neutral pH, the phosphate group will be deprotonated and negatively charged, which should enhance interaction with polar water molecules.
-
Alkaline pH: At high pH, both the phosphate and carboxylic acid groups will be deprotonated, which may further increase solubility.
-
-
Use of Co-solvents: For compounds that are difficult to dissolve directly in aqueous buffers, using a small amount of a water-miscible organic co-solvent can be effective.
-
Examples of co-solvents include DMSO, DMF, and ethanol.
-
Protocol: First, dissolve the α-MSOP in a minimal amount of the organic co-solvent. Then, slowly add this solution dropwise to your aqueous buffer while vigorously stirring or vortexing. This can help to avoid precipitation.
-
Advanced Solubility Enhancement
If basic troubleshooting does not yield the desired solubility, consider the following advanced strategies.
Problem: Adjusting pH and using simple co-solvents did not sufficiently improve the solubility of α-MSOP.
Solutions & Methodologies:
-
Addition of Solubilizing Excipients: Certain additives can enhance solubility by altering the properties of the solvent or by interacting directly with the solute.
-
Amino Acids: The addition of charged amino acids such as L-arginine and L-glutamic acid has been shown to increase the solubility of some proteins and small molecules.[4] It is hypothesized that they can reduce intermolecular interactions and aggregation.
-
Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of a compound. For amino acid-based molecules, salts like MgCl₂, CaCl₂, and nitrates have been shown to have a "salting-in" effect, thereby increasing solubility.[5]
-
-
Temperature Modification: For some compounds, solubility increases with temperature. Gentle heating of the solution during dissolution can be effective. However, it is crucial to ensure that α-MSOP is stable at elevated temperatures to avoid degradation.
| Strategy | Recommended Starting Concentration | Considerations |
| pH Adjustment | Test a range from pH 4.0 to 9.0 | Ensure the final pH is compatible with your experimental assay. |
| Co-solvents | Start with <5% (v/v) DMSO or Ethanol | High concentrations of organic solvents may be detrimental to biological assays. |
| L-Arginine/L-Glutamic Acid | 50 mM | Can alter the ionic strength and pH of the solution. |
| Divalent Salts (e.g., MgCl₂) | 0.5 M - 2 M | High salt concentrations can interfere with some biological and biochemical assays.[5] |
| Heating | Gentle warming up to 37-40°C | Test for compound stability at the tested temperature. |
Experimental Protocols
Protocol 1: Systematic pH Screening for Solubility
This protocol outlines a method to determine the optimal pH for dissolving α-methylserine-O-phosphate.
dot
Caption: Workflow for determining pH-dependent solubility.
Materials:
-
α-Methylserine-O-phosphate
-
A series of buffers (e.g., citrate, phosphate, Tris, borate) with pH values ranging from 4.0 to 9.0
-
Vortex mixer
-
Microcentrifuge
-
Method for quantifying dissolved α-MSOP (e.g., HPLC-UV, phosphate assay)
Procedure:
-
Prepare a set of buffers covering a pH range of interest (e.g., 0.1 M citrate for pH 4-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-9).
-
Aliquot a pre-weighed amount of α-MSOP into separate microcentrifuge tubes.
-
Add a defined volume of each buffer to the respective tubes to achieve the target concentration.
-
Vortex all tubes vigorously for 2 minutes.
-
Visually inspect each tube for complete dissolution.
-
For tubes where the compound has not fully dissolved, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved α-MSOP using a suitable analytical method.
-
Plot the measured solubility against the buffer pH to identify the optimal pH for dissolution.
Protocol 2: Co-solvent and Excipient Screening
This protocol details a method for evaluating the effect of co-solvents and excipients on the solubility of α-MSOP.
Materials:
-
α-Methylserine-O-phosphate
-
Primary aqueous buffer at the optimal pH (determined from Protocol 1)
-
Co-solvents (e.g., DMSO, Ethanol)
-
Excipients (e.g., L-Arginine, L-Glutamic Acid, MgCl₂)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of the co-solvents and excipients at high concentrations.
-
Prepare a series of your primary aqueous buffer containing different concentrations of each co-solvent or excipient. For example:
-
Buffer with 1%, 2%, and 5% (v/v) DMSO.
-
Buffer with 50 mM L-Arginine.
-
Buffer with 1 M MgCl₂.
-
-
Add a pre-weighed amount of α-MSOP to each of these prepared solutions.
-
Follow steps 4-7 from Protocol 1 to determine the solubility in each condition.
-
Compare the solubility results to that in the buffer alone to identify effective solubilizing agents.
By following these troubleshooting guides and experimental protocols, researchers can systematically address the solubility challenges associated with α-methylserine-O-phosphate and successfully prepare solutions for their downstream applications.
References
- 1. alpha-methylserine-O-phosphate | C4H10NO6P | CID 3964633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. ALPHA-METHYL-DL-SERINE CAS#: 5424-29-3 [chemicalbook.com]
- 4. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. path.web.ua.pt [path.web.ua.pt]
alpha-methylserine-O-phosphate storage and handling issues
This technical support center provides guidance on the storage, handling, and troubleshooting of issues related to alpha-methylserine-O-phosphate (α-MSOP). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store solid alpha-methylserine-O-phosphate?
There is no universally specified storage temperature for alpha-methylserine-O-phosphate. However, based on general recommendations for similar bioactive compounds and serine derivatives, the following guidelines are suggested:
-
General Recommendation: For long-term storage, it is advisable to store the solid compound in a tightly sealed container at -20°C. Some suppliers of related serine derivatives recommend refrigeration (2-8°C)[1]. Always refer to the manufacturer's product data sheet for specific instructions.
-
Protection from Moisture: Some related compounds are known to be hygroscopic[2]. It is best practice to store alpha-methylserine-O-phosphate in a desiccated environment to prevent degradation from moisture.
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can extend shelf life[2].
Q2: What is the recommended storage for alpha-methylserine-O-phosphate solutions?
Once reconstituted, stock solutions of alpha-methylserine-O-phosphate should be handled with care to maintain their stability and activity.
-
Storage Temperature: It is recommended to aliquot stock solutions into single-use volumes and store them in tightly sealed vials at -20°C.
-
Solution Stability: Generally, stock solutions may be stable for up to one month when stored at -20°C. However, for optimal results, it is best to prepare and use solutions on the same day. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: How should I handle alpha-methylserine-O-phosphate in the laboratory?
Proper handling procedures are essential for user safety and to maintain the integrity of the compound.
-
Safety Precautions: Alpha-methylserine-O-phosphate is classified as toxic if swallowed[3]. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound.
-
Acclimatization: Before opening the vial for the first time, and for subsequent uses, allow the product to equilibrate to room temperature for at least 60 minutes. This helps to prevent condensation from forming inside the vial, which could compromise the compound's stability.
Q4: What is the best solvent for dissolving alpha-methylserine-O-phosphate?
The solubility of alpha-methylserine-O-phosphate may vary. For related compounds like O-Phospho-L-Serine, solubility in aqueous buffers such as PBS (pH 7.2) has been reported[4]. It is recommended to consult the manufacturer's product data sheet for specific solubility information. For many organic compounds, starting with a small amount of a polar organic solvent like DMSO or ethanol before diluting with an aqueous buffer can aid in dissolution.
Troubleshooting Guides
Issue 1: Inconsistent or no biological effect observed in my experiment.
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Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of alpha-methylserine-O-phosphate.
-
Solution: Ensure that the solid compound and any prepared solutions have been stored according to the recommended guidelines (see FAQs). If there is any doubt about the integrity of the compound, it is best to use a fresh vial. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Incorrect Concentration. Errors in calculating the amount of compound needed for your stock solution or final assay concentration can lead to unexpected results.
-
Solution: Double-check all calculations for molarity and dilutions. When preparing stock solutions, always use the batch-specific molecular weight found on the vial label or Certificate of Analysis.
-
-
Possible Cause 3: Low Solubility. The compound may not be fully dissolved in your chosen solvent or buffer, leading to a lower effective concentration.
-
Solution: Visually inspect your stock solution for any precipitate. If solubility is an issue, gentle warming or sonication may help. It may also be necessary to try a different solvent system, such as dissolving in a small amount of DMSO before diluting with your aqueous buffer.
-
Issue 2: Precipitate forms in my stock solution or final assay medium.
-
Possible Cause 1: Supersaturation. The concentration of your stock solution may be too high for the chosen solvent.
-
Solution: Try preparing a more dilute stock solution. Refer to any available solubility data for guidance.
-
-
Possible Cause 2: Buffer Incompatibility. The compound may have limited solubility in your specific assay buffer.
-
Solution: Test the solubility of alpha-methylserine-O-phosphate in a small amount of your final assay medium before preparing a large volume. If a precipitate forms, you may need to adjust the pH of your buffer or add a small percentage of a co-solvent like DMSO (ensure the final concentration is compatible with your experimental system).
-
Data Presentation
Table 1: General Storage Recommendations for alpha-methylserine-O-phosphate
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C or as per manufacturer | Up to 6 months or as specified | Tightly sealed vial, desiccated[2] |
| Solution | -20°C | Up to 1 month | Aliquoted, tightly sealed vials, avoid freeze-thaw |
Table 2: Illustrative Example of alpha-methylserine-O-phosphate Stability in Aqueous Buffer (pH 7.4) at Different Temperatures
Disclaimer: The following data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Temperature | Purity after 24 hours | Purity after 7 days |
| -20°C | >99% | >98% |
| 4°C | >98% | ~95% |
| Room Temp (20-25°C) | ~95% | <90% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of alpha-methylserine-O-phosphate
Molecular Weight of alpha-methylserine-O-phosphate: 199.10 g/mol
-
Acclimatize: Allow the vial of solid alpha-methylserine-O-phosphate to warm to room temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh out a specific amount of the solid compound using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need 1.991 mg.
-
Dissolution: Add the appropriate volume of your chosen solvent (e.g., sterile water or a suitable buffer) to the solid compound. For 1.991 mg, add 1 ml of solvent to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month.
Mandatory Visualizations
Caption: A general experimental workflow for handling powdered chemical compounds.
Caption: A hypothetical signaling pathway showing inhibition by alpha-methylserine-O-phosphate.
References
dealing with non-specific binding of alpha-methylserine-O-phosphate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of α-methylserine-O-phosphate (pMeS), a non-hydrolyzable phosphoserine mimetic. The primary focus is on addressing the common experimental issue of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is α-methylserine-O-phosphate and why is it used?
A: α-Methylserine-O-phosphate (pMeS) is a stable analog of phosphoserine. In experimental biology, naturally occurring phosphoserine residues can be rapidly removed by phosphatases present in cell lysates. pMeS is resistant to this enzymatic degradation, making it an ideal tool for studying protein-protein interactions that are dependent on serine phosphorylation. It is frequently used in pull-down assays, kinase assays, and structural studies involving proteins with phosphoserine-binding domains like SH2 and PTB domains.
Q2: I'm observing high background signal in my pull-down assay with a pMeS-containing peptide. What is the primary cause?
A: High background is typically due to non-specific binding, where proteins in your lysate bind to the affinity resin (e.g., streptavidin beads for a biotinylated peptide) or to the peptide itself through interactions unrelated to the specific phosphoserine-binding domain you are studying. This can be caused by ionic, hydrophobic, or other weak interactions.
Q3: How can I reduce non-specific binding to my affinity resin?
A: Pre-clearing your lysate and blocking the affinity resin are crucial steps. Before introducing your pMeS-peptide, incubate the lysate with the affinity resin alone for 30-60 minutes. This will capture proteins that non-specifically bind to the resin. Additionally, pre-blocking the resin with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk can saturate non-specific binding sites on the resin surface.
Q4: My control non-phosphorylated peptide shows similar binding to my pMeS-peptide. How do I troubleshoot this?
A: This indicates that the observed interactions are not specific to the phosphate group mimetic. The primary strategy to address this is to optimize your washing steps. Increasing the stringency of your wash buffer by adjusting the salt concentration or adding a mild detergent can disrupt these weaker, non-specific interactions while preserving the high-affinity, phosphate-dependent binding.
Q5: What components can I add to my binding and wash buffers to increase specificity?
A: To reduce non-specific binding, you can modify your buffers in several ways. Adding non-ionic detergents and increasing the salt concentration are the most common methods. It is critical to optimize these conditions empirically for your specific protein interaction.
Troubleshooting Non-Specific Binding: Key Parameters
The following table summarizes key buffer components that can be optimized to minimize non-specific binding during your experiments. Start with the standard conditions and adjust one parameter at a time.
| Parameter | Standard Concentration | Troubleshooting Range | Purpose |
| Blocking Agent | 1-3% (w/v) BSA or Non-Fat Dry Milk | 0.5 - 5% (w/v) | Saturates non-specific binding sites on beads and other surfaces. |
| Salt (NaCl) | 150 mM | 100 - 500 mM | Disrupts weak, non-specific ionic interactions. Higher concentrations increase stringency. |
| Non-ionic Detergent | 0.1% (v/v) Tween-20 or Triton X-100 | 0.05 - 0.5% (v/v) | Reduces non-specific hydrophobic interactions. |
| Competitor DNA/RNA | Not always used | 10 - 100 µg/mL | Can be added to block non-specific binding of nucleic acid-binding proteins. |
| Incubation Time | 2-4 hours | 1 hour - overnight | Shortening time can reduce non-specific binding, but may also reduce specific signal. |
Visualizing the Workflow and Logic
Signaling Pathway Context
The diagram below illustrates a simplified signaling cascade where a phosphoserine-dependent interaction, such as one mediated by the Grb2 SH2 domain, is critical. pMeS-peptides are used to specifically study such interactions in isolation.
Caption: Simplified signaling pathway involving a phosphoserine (pS) binding event.
Experimental Workflow: Pull-Down Assay
This workflow outlines the key steps in a pull-down assay using a biotinylated pMeS-peptide to identify binding partners from a cell lysate.
Caption: Experimental workflow for a pMeS-peptide pull-down assay.
Troubleshooting Decision Tree
If you are experiencing high background, use this decision tree to diagnose and solve the issue.
Caption: Decision tree for troubleshooting non-specific binding.
Protocol: Pull-Down of SH2 Domain Proteins
This protocol provides a detailed methodology for using a biotinylated pMeS-containing peptide to isolate and identify specific binding proteins from a total cell lysate.
Materials:
-
Biotinylated pMeS-peptide and a corresponding non-phosphorylated control peptide.
-
Streptavidin-conjugated magnetic beads.
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.2% Triton X-100.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold Cell Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate). Determine protein concentration using a BCA assay.
-
Bead Preparation: Resuspend streptavidin beads in Lysis Buffer. Wash twice. Block the beads by resuspending in Lysis Buffer containing 3% (w/v) BSA and incubating for 1 hour at 4°C with rotation.
-
Pre-clearing Lysate: Add 50 µL of blocked beads to 1 mg of cell lysate. Incubate for 1 hour at 4°C with rotation to remove proteins that bind non-specifically to the beads. After incubation, place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Peptide Incubation: Add 2-5 µg of the biotinylated pMeS-peptide (and control peptide in a separate tube) to the pre-cleared lysate. Incubate for 2-4 hours at 4°C with rotation to allow the peptide to bind to its target proteins.
-
Complex Capture: Add 50 µL of fresh, blocked streptavidin beads to the lysate-peptide mixture. Incubate for 1 hour at 4°C with rotation to capture the peptide-protein complexes.
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Incubate for 5 minutes with rotation.
-
Repeat this wash step a total of four times to ensure removal of non-specifically bound proteins.
-
-
Elution: After the final wash, remove all supernatant. Add 50 µL of 1X SDS-PAGE sample buffer directly to the beads. Boil at 95°C for 5-10 minutes to elute the bound proteins.
-
Analysis: Pellet the beads, and load the supernatant onto an SDS-PAGE gel. Analyze the results by Coomassie staining or Western blotting with an antibody against the expected target protein.
Technical Support Center: Alpha-Methylserine-O-Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of alpha-methylserine-O-phosphate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of alpha-methylserine-O-phosphate, following a proposed synthetic route involving phosphorylation of a protected alpha-methylserine precursor.
Q1: My phosphorylation reaction of Fmoc-α-Me-Ser(tBu)-OH with dibenzyl phosphoramidite is showing low conversion to the desired phosphite triester. What are the possible causes and solutions?
A1: Low conversion in the phosphoramidite coupling step is a common issue. Here are several potential causes and corresponding troubleshooting steps:
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Moisture in the reaction: Phosphoramidites are extremely sensitive to moisture.
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Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., dichloromethane, acetonitrile) and freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
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Inactive activator: The activator (e.g., 4,5-dicyanoimidazole) may have degraded.
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Solution: Use a freshly opened bottle of the activator or a recently prepared solution. Store activators in a desiccator.
-
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Degraded phosphoramidite reagent: The dibenzyl phosphoramidite may have hydrolyzed or oxidized.
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Solution: Use a fresh bottle of the phosphoramidite. It is advisable to dissolve the reagent immediately before use.
-
-
Insufficient equivalents of reagents: The stoichiometry of the reactants is critical.
-
Solution: Increase the equivalents of the phosphoramidite and activator. A 2 to 3-fold excess of both reagents over the alcohol is often recommended.
-
-
Steric hindrance: The α-methyl group on the serine derivative increases steric hindrance, which can slow down the reaction.
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Solution: Increase the reaction time and/or slightly elevate the temperature (e.g., from room temperature to 40°C). Monitor the reaction progress by TLC or ³¹P NMR.
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Q2: During the oxidation of the phosphite triester to the phosphate triester, I am observing multiple spots on my TLC plate and a complex ³¹P NMR spectrum. What could be the problem?
A2: The oxidation step, while generally efficient, can lead to side products if not performed correctly.
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Incomplete oxidation: The oxidizing agent (e.g., tert-butyl hydroperoxide, tBuOOH) may not have been added in sufficient excess or for a long enough duration.
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Solution: Ensure at least a 2-fold excess of the oxidizing agent is used. Allow the reaction to proceed for at least one hour. Monitor the disappearance of the phosphite triester peak in the ³¹P NMR spectrum (typically around +140 ppm) and the appearance of the phosphate triester peak (around -5 to -10 ppm).
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Side reactions from the oxidant: Some oxidants can be harsh and lead to the degradation of other functional groups.
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Solution: Use a milder oxidizing agent if you suspect degradation. Ensure the reaction is performed at a low temperature (e.g., 0°C to room temperature) to minimize side reactions.
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Presence of P(V) impurities: The initial phosphoramidite reagent may have contained P(V) impurities, which will appear in the phosphate region of the ³¹P NMR spectrum.
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Solution: Use high-purity phosphoramidite reagents.
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Q3: I am having difficulty with the final deprotection step, specifically removing all the protecting groups (Fmoc, tBu, and Benzyl) to yield the final product.
A3: Complete and clean deprotection can be challenging due to the different lability of the protecting groups. A sequential deprotection strategy is often necessary.
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Incomplete Fmoc group removal: The Fmoc group is base-labile.
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Solution: Treat the protected intermediate with a solution of 20% piperidine in DMF. The reaction is usually complete within 30 minutes at room temperature. Monitor by TLC or HPLC.
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Incomplete t-Butyl group removal: The t-Butyl ether is acid-labile.
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Solution: Use a strong acid such as trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
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Incomplete Benzyl group removal from the phosphate: Benzyl groups on the phosphate are typically removed by hydrogenolysis.
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Solution: Use a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Ensure the catalyst is active and that the reaction is stirred vigorously to ensure good mixing of the gas, liquid, and solid phases. If the molecule contains other functional groups sensitive to hydrogenolysis, alternative deprotection methods for benzyl esters, such as treatment with bromotrimethylsilane (TMSBr), may be considered.[1]
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Q4: My final product is difficult to purify. What purification strategies are recommended for alpha-methylserine-O-phosphate?
A4: The purification of highly polar and charged molecules like alpha-methylserine-O-phosphate can be challenging.
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Precipitation: After deprotection, the crude product can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).
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Ion-exchange chromatography: This is a very effective method for purifying charged molecules. The crude product can be loaded onto an anion-exchange column and eluted with a salt gradient (e.g., ammonium bicarbonate or triethylammonium bicarbonate).
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Reversed-phase HPLC: For analytical and small-scale preparative purification, reversed-phase HPLC can be used.[2][3][4] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is a common choice.[3] For larger scale purification, preparative HPLC is an option.[4]
Data Presentation
Table 1: Comparison of Phosphorylation Reagents
| Reagent | Typical Activator | Oxidation Required? | Key Advantages | Potential Disadvantages |
| Dibenzyl N,N-diisopropylphosphoramidite | 1H-Tetrazole or 4,5-Dicyanoimidazole | Yes | High reactivity, good yields. | Moisture sensitive, requires an oxidation step. |
| Diphenyl phosphorochloridate | Pyridine or DMAP | No | Commercially available, one-step phosphorylation. | Can be less selective, may lead to side products. |
| H-phosphonate chemistry | Pivaloyl chloride | Yes | Stable intermediates. | Generally lower yields than phosphoramidite method. |
Table 2: Typical Protecting Groups and Deprotection Conditions
| Protecting Group | Functionality Protected | Deprotection Reagent | Typical Conditions |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino group | Piperidine | 20% Piperidine in DMF, RT, 30 min |
| tBu (tert-Butyl) | Serine hydroxyl (initially) | Trifluoroacetic acid (TFA) | 95% TFA, 2.5% H₂O, 2.5% TIS, RT, 2-4 h |
| Bzl (Benzyl) | Phosphate hydroxyls | H₂/Pd-C or TMSBr | H₂ (1 atm), 10% Pd/C, MeOH, RT, 4-16 h |
Experimental Protocols
Proposed Synthesis of Alpha-Methylserine-O-Phosphate
This protocol is a proposed synthetic route based on established methods for the phosphorylation of serine derivatives. Optimization of reaction conditions may be necessary.
Step 1: Phosphitylation of Fmoc-α-Me-Ser(tBu)-OH
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Dissolve Fmoc-α-Me-Ser(tBu)-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Add 4,5-dicyanoimidazole (2.0 eq) to the solution and stir until dissolved.
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In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite (2.0 eq) in anhydrous DCM.
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Add the phosphoramidite solution dropwise to the amino acid solution at room temperature over 10 minutes.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC (staining with phosphomolybdic acid) or ³¹P NMR (expecting a peak around +140 ppm for the phosphite triester).
Step 2: Oxidation to the Phosphate Triester
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Cool the reaction mixture from Step 1 to 0°C in an ice bath.
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Add a solution of tert-butyl hydroperoxide (tBuOOH) in decane (5.5 M, 2.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitor the completion of the oxidation by ³¹P NMR (disappearance of the +140 ppm peak and appearance of a new peak around -5 to -10 ppm).
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the organic layer with saturated aqueous sodium bicarbonate and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 3: Sequential Deprotection
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Fmoc Removal: Dissolve the purified phosphate triester in 20% piperidine in DMF and stir at room temperature for 30 minutes. Concentrate the solution under high vacuum to remove piperidine and DMF.
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t-Butyl and Benzyl Removal (Acidolysis and Hydrogenolysis):
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Dissolve the residue from the Fmoc deprotection in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Stir at room temperature for 2-4 hours.
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Concentrate the mixture under reduced pressure and precipitate the crude product by adding cold diethyl ether. Centrifuge and wash the pellet with cold ether.
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Dissolve the crude product in methanol. Add 10% Pd/C catalyst (by weight).
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Stir the suspension under a hydrogen atmosphere (balloon) for 4-16 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
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Concentrate the filtrate to yield the crude alpha-methylserine-O-phosphate.
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Step 4: Purification of the Final Product
-
Dissolve the crude product in a minimal amount of water.
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Purify by ion-exchange chromatography or preparative reversed-phase HPLC as described in the FAQ section.
Visualizations
Caption: Proposed workflow for the synthesis of alpha-methylserine-O-phosphate.
Caption: Troubleshooting logic for low-yield phosphorylation reactions.
References
- 1. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
Technical Support Center: α-Methylserine-O-phosphate Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of synthesized α-methylserine-O-phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of α-methylserine-O-phosphate?
A1: Common impurities can include unreacted starting materials (α-methylserine), byproducts from the phosphorylation reaction such as pyrophosphate, and residual solvents from the purification process. Incomplete removal of protecting groups, if used, can also lead to impurities.
Q2: Which analytical techniques are most suitable for assessing the purity of α-methylserine-O-phosphate?
A2: A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H), and Mass Spectrometry (MS) is recommended for a comprehensive purity assessment.
Q3: What is a suitable stationary phase for the HPLC purification of α-methylserine-O-phosphate?
A3: Due to the polar and ionic nature of α-methylserine-O-phosphate, ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent are effective methods for purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of α-methylserine-O-phosphate.
| Issue | Potential Cause | Recommended Solution |
| Low Phosphorylation Efficiency | Incomplete activation of the phosphorylating agent. | Ensure anhydrous reaction conditions. Use a fresh, high-quality phosphorylating agent and an appropriate activating agent. |
| Steric hindrance from the α-methyl group. | Increase reaction time and/or temperature. Consider using a less sterically hindered phosphorylating agent. | |
| Presence of Multiple Products in NMR/HPLC | Formation of pyrophosphate or other side products. | Optimize the stoichiometry of the reactants. Purify the crude product using ion-exchange chromatography. |
| Degradation of the product. | Maintain a low temperature during the reaction and purification steps. Use buffers to control the pH. | |
| Broad Peaks in HPLC Analysis | Poor peak shape due to interaction with the column. | Add an ion-pairing agent to the mobile phase. Optimize the pH of the mobile phase. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Difficulty in Removing Residual Solvents | High boiling point of the solvent. | Use a high-vacuum pump for an extended period. Lyophilization can also be an effective method for removing water and other volatile solvents. |
Experimental Protocols
General Synthesis and Purification Workflow
Technical Support Center: Optimizing Alpha-Methylserine-O-Phosphate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic reactions involving alpha-methylserine-O-phosphate. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for my alpha-methylserine-O-phosphate phosphatase assay?
A1: The optimal incubation time is the duration over which the enzymatic reaction is linear and produces a sufficient signal for detection. This is determined by performing a time-course experiment. You should incubate the reaction for varying lengths of time (e.g., 5, 10, 15, 20, 30, 60 minutes) and measure the product formation at each time point. The optimal time will be within the linear range of this curve, before substrate depletion or enzyme instability becomes a limiting factor.
Q2: How do I determine the optimal enzyme concentration?
A2: The optimal enzyme concentration should result in a reaction rate that is linear over the desired incubation time and falls within the detection limits of your assay. To determine this, perform a series of reactions with varying enzyme concentrations while keeping the substrate concentration and incubation time constant. A plot of reaction rate versus enzyme concentration should be linear. Choose a concentration from the lower to mid-range of this linear portion to conserve the enzyme and ensure the reaction rate is proportional to the enzyme concentration.
Q3: What are the key factors that can affect the rate of the alpha-methylserine-O-phosphate reaction?
A3: Several factors can influence the reaction rate, including:
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Temperature: Most enzymatic reactions have an optimal temperature. Deviations from this can decrease activity.
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pH: The pH of the reaction buffer is critical as enzymes have a narrow optimal pH range for activity.
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Substrate Concentration: The reaction rate will increase with substrate concentration until the enzyme becomes saturated (Vmax).
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Enzyme Concentration: As mentioned above, the rate is proportional to the enzyme concentration.
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Presence of Inhibitors or Activators: Contaminants or specific molecules in your sample can inhibit or enhance enzyme activity.
Q4: My negative control shows a high background signal. What could be the cause?
A4: A high background signal in your negative control (a reaction without the enzyme) can be due to several reasons:
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Spontaneous substrate degradation: Alpha-methylserine-O-phosphate may be unstable under your assay conditions (e.g., high temperature or extreme pH).
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Contaminating phosphatases: Your substrate solution or other reagents may be contaminated with other phosphatases.
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Interference with the detection method: Components of your reaction buffer may interfere with the assay's detection method. For example, in a malachite green assay for phosphate detection, free phosphate in your reagents can lead to a high background.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Inactive enzyme. | a. Verify enzyme activity with a known positive control substrate. b. Ensure proper storage and handling of the enzyme. |
| 2. Sub-optimal reaction conditions. | a. Optimize pH, temperature, and buffer components. b. Perform a time-course experiment to ensure you are incubating for a sufficient duration. | |
| 3. Incorrect substrate concentration. | a. Verify the concentration and purity of your alpha-methylserine-O-phosphate. b. Perform a substrate titration to determine the optimal concentration. | |
| High Background Signal | 1. Substrate instability. | a. Run a no-enzyme control at different temperatures and pH values to assess substrate stability. b. Prepare fresh substrate solution for each experiment. |
| 2. Reagent contamination. | a. Use high-purity reagents and water. b. Test individual reagents for contaminating activities. | |
| 3. Assay interference. | a. Identify and remove any interfering substances from your reaction buffer. b. Consider a different detection method. | |
| Poor Reproducibility | 1. Pipetting errors. | a. Calibrate your pipettes regularly. b. Use positive displacement pipettes for viscous solutions. |
| 2. Inconsistent incubation times or temperatures. | a. Use a reliable incubator or water bath with stable temperature control. b. Stagger the addition of starting reagents to ensure consistent incubation times for all samples. | |
| 3. Reagent degradation. | a. Prepare fresh buffers and reagent solutions for each experiment. b. Store stock solutions appropriately. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a typical procedure to determine the optimal incubation time for a phosphatase reaction using a colorimetric phosphate detection assay (e.g., Malachite Green).
Materials:
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Phosphatase enzyme
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Alpha-methylserine-O-phosphate substrate
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer and the alpha-methylserine-O-phosphate substrate at the desired final concentration.
-
Set up the reaction plate: Aliquot the master mix into multiple wells of a 96-well plate.
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Initiate the reaction: Add the phosphatase enzyme to each well to start the reaction. Start a timer immediately.
-
Stop the reaction at different time points: At each designated time point (e.g., 0, 2, 5, 10, 15, 20, 30, and 60 minutes), stop the reaction in one well by adding the Malachite Green reagent. The acidic nature of this reagent will stop the enzymatic reaction.
-
Incubate for color development: Allow the plate to incubate at room temperature for 15-30 minutes for the color to develop.
-
Measure absorbance: Read the absorbance of each well at the appropriate wavelength (typically around 620-650 nm for Malachite Green).
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Plot the data: Plot the absorbance values against the incubation time. The optimal incubation time will be within the linear portion of the resulting curve.
Quantitative Data Summary:
| Incubation Time (minutes) | Average Absorbance (630 nm) | Standard Deviation |
| 0 | 0.052 | 0.003 |
| 5 | 0.158 | 0.007 |
| 10 | 0.265 | 0.011 |
| 15 | 0.371 | 0.015 |
| 20 | 0.478 | 0.019 |
| 30 | 0.552 | 0.025 |
| 60 | 0.580 | 0.028 |
From this representative data, a suitable incubation time would be between 10 and 20 minutes, as the reaction rate is clearly linear in this range.
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting decision tree for common issues.
Caption: Hypothetical phosphatase reaction pathway.
buffer compatibility for alpha-methylserine-O-phosphate
This guide provides troubleshooting and frequently asked questions regarding the use of α-methylserine-O-phosphate (AMSP), a competitive inhibitor of protein phosphatase 2A (PP2A) and other serine/threonine phosphatases.
Frequently Asked Questions (FAQs)
Q1: What is α-methylserine-O-phosphate and how does it work?
Alpha-methylserine-O-phosphate (AMSP) is a stable analog of phosphoserine. It acts as a competitive inhibitor of protein phosphatase 2A (PP2A) and, to a lesser extent, other serine/threonine phosphatases. By mimicking a phosphorylated serine residue, it binds to the active site of these phosphatases, preventing them from dephosphorylating their target substrate proteins. This makes AMSP a valuable tool for studying cellular signaling pathways regulated by PP2A.
Q2: What is the recommended solvent for dissolving α-methylserine-O-phosphate?
It is recommended to dissolve α-methylserine-O-phosphate in an aqueous buffer. For creating a concentrated stock solution, sterile, nuclease-free water or a simple, non-reactive buffer like Tris or HEPES at a neutral pH can be used.
Q3: How should I store α-methylserine-O-phosphate solutions?
For long-term storage, it is best to store α-methylserine-O-phosphate as a solid at -20°C. Once dissolved, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term use (a few days), a refrigerated solution at 4°C may be acceptable, but stability should be verified for your specific experimental conditions.
Buffer Compatibility Guide
Choosing the right buffer is critical for the successful use of α-methylserine-O-phosphate, especially in phosphatase activity assays. The buffer composition can affect the inhibitor's stability and the overall outcome of the experiment.
Q4: Are there any buffers I should absolutely avoid when using α-methylserine-O-phosphate?
Yes. If your experimental readout involves measuring the release of free phosphate (e.g., using malachite green or a similar colorimetric assay), you must avoid using phosphate-based buffers like Phosphate-Buffered Saline (PBS) or Sodium Phosphate buffers. The high concentration of phosphate in the buffer will interfere with the detection of the much smaller amount of phosphate released by the enzymatic reaction, leading to high background and inaccurate results.
Q5: Which buffers are generally considered compatible with α-methylserine-O-phosphate for phosphatase assays?
Buffers that are not based on phosphate and have a buffering range between pH 7.0 and 8.0 are generally good choices. Common examples include Tris-HCl, HEPES, and MOPS. The optimal buffer and pH can depend on the specific phosphatase being studied.
Q6: How does pH affect the stability and activity of α-methylserine-O-phosphate?
As a phosphorylated compound, the phosphate group of α-methylserine-O-phosphate can be susceptible to hydrolysis at very low or very high pH. It is best to maintain a near-neutral pH (typically 7.2-7.6) in your experimental buffer to ensure the stability and integrity of the inhibitor.
Buffer Compatibility Summary
| Buffer | Common Concentration | pH Range | Compatibility with AMSP | Notes |
| Tris-HCl | 20-100 mM | 7.0-9.0 | Recommended | Widely used for phosphatase assays. Ensure the pH is adjusted at the temperature of the experiment. |
| HEPES | 10-50 mM | 6.8-8.2 | Recommended | A zwitterionic buffer, often considered more stable and less reactive with biological molecules. |
| MOPS | 20-50 mM | 6.5-7.9 | Compatible | Another "Good's" buffer that is suitable for many enzymatic assays. |
| Phosphate Buffers (PBS, NaP, KP) | 10-100 mM | 6.0-8.0 | Not Recommended | Will interfere with assays that measure phosphate release. Can be used for other applications like cell lysis if the buffer is exchanged before the assay. |
| Citrate Buffers | 10-50 mM | 3.0-6.2 | Use with Caution | The acidic pH range is generally not optimal for phosphatase activity and may affect AMSP stability. |
Troubleshooting Guide
Q7: My α-methylserine-O-phosphate inhibitor is not showing any effect. What could be the problem?
Several factors could lead to a lack of inhibitory activity. Here is a troubleshooting workflow to diagnose the issue:
Q8: I am seeing inconsistent results between experiments. What could be the cause?
Inconsistent results often stem from variations in experimental setup. Ensure that:
-
Buffer pH is consistent: The pH of some buffers, like Tris, is sensitive to temperature. Always pH your buffer at the intended experimental temperature.
-
Reagents are fresh: Prepare fresh working solutions of α-methylserine-O-phosphate and the phosphatase for each experiment.
-
Incubation times are precise: Use a timer to ensure consistent pre-incubation of the enzyme with the inhibitor and for the main reaction.
Experimental Protocols
General Protocol for an in vitro PP2A Inhibition Assay
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific experimental conditions.
-
Buffer Preparation: Prepare a 2X phosphatase assay buffer. A recommended buffer is 40 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.2 mM EGTA, and 2 mM DTT.
-
Reagent Preparation:
-
Prepare a 10X stock solution of your phosphopeptide substrate in the assay buffer.
-
Prepare a series of 2X working solutions of α-methylserine-O-phosphate in the assay buffer.
-
Prepare a 2X working solution of PP2A enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the 2X α-methylserine-O-phosphate working solutions to the wells of a 96-well plate. For the positive control (no inhibition), add 25 µL of assay buffer.
-
Add 25 µL of the 2X PP2A enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 10X phosphopeptide substrate to each well.
-
Incubate for the desired time (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric method like a malachite green-based assay.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of α-methylserine-O-phosphate relative to the control without inhibitor and determine the IC50 value.
Signaling Pathway Visualization
α-Methylserine-O-phosphate inhibits PP2A, a key phosphatase that regulates numerous signaling pathways by dephosphorylating and often inactivating protein kinases. By inhibiting PP2A, AMSP can lead to the sustained activation of these pathways.
troubleshooting guide for alpha-methylserine-O-phosphate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using α-methylserine-O-phosphate in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, storage, and experimental use of α-methylserine-O-phosphate.
Question: I am synthesizing α-methylserine-O-phosphate and the yield is very low. What could be the issue?
Answer: Low yields during the synthesis of O-phosphorylated amino acids can stem from several factors. A common method involves the reaction of the amino acid with a phosphorylating agent like phosphorus oxychloride.[1]
-
Incomplete Reaction: Ensure the reaction conditions (temperature, time, and stoichiometry) are optimized. The hydroxyl group of α-methylserine may have different reactivity compared to serine, requiring adjustments to the protocol.
-
Side Reactions: The amino and carboxyl groups of α-methylserine can compete with the hydroxyl group for the phosphorylating agent. Protecting these groups before phosphorylation can significantly improve yield.
-
Hydrolysis: Phosphorylating agents and the phosphorylated product can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Loss: The purification process, often involving ion-exchange chromatography, can lead to product loss. Optimize the elution gradient and monitor fractions carefully.
Question: My α-methylserine-O-phosphate appears to be degrading in solution. How can I improve its stability?
Answer: The stability of O-phosphoamino acids is pH-dependent.
-
pH: O-phosphates are generally stable in acidic conditions but are labile under alkaline conditions, which can promote hydrolysis of the phosphate group.[2] For storage, maintain a slightly acidic pH (around 4-5).
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution is recommended.
-
Enzymatic Degradation: If using the compound in cell lysates or other biological samples, endogenous phosphatases can dephosphorylate your compound.[3] It is crucial to add phosphatase inhibitors to your buffers.[3][4]
Question: I am not observing the expected effect of α-methylserine-O-phosphate in my kinase/phosphatase assay.
Answer: This can be due to several factors related to the assay setup and reagents.
-
Incorrect Buffer Composition:
-
Substrate Concentration: The concentration of α-methylserine-O-phosphate may be too high or too low. If used as a substrate, its concentration should ideally be around the Km value for the enzyme. If used as an inhibitor, a concentration range should be tested.
-
Enzyme Activity:
-
Confirm the activity of your kinase or phosphatase with a known, well-characterized substrate.
-
The enzyme preparation may contain contaminating kinases or phosphatases that interfere with the assay.
-
-
Detection Method Sensitivity: If you are detecting a weak signal, consider using a more sensitive detection method, such as a fluorescent or radioactive assay.[6] For Western blotting, using highly sensitive chemiluminescent substrates can improve detection of low-abundance phosphorylated proteins.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of α-methylserine-O-phosphate?
A1: While specific applications are not widely documented, α-methylserine-O-phosphate is likely used as a stable analog of phosphoserine. The methyl group can prevent enzymatic cleavage by certain proteases at that site or provide steric hindrance to influence protein-protein interactions. It can be used to probe the active sites of phosphatases or as a substrate mimic in kinase assays to study signaling pathways dependent on serine phosphorylation.
Q2: How can I confirm the purity of my synthesized α-methylserine-O-phosphate?
A2: The purity of the compound can be assessed using several analytical techniques. NMR spectroscopy (1H, 13C, and 31P) is a powerful tool to confirm the structure and identify phosphorus-containing impurities. Mass spectrometry can verify the molecular weight. HPLC can be used to determine the percentage of purity.
Q3: Can I use α-methylserine-O-phosphate as a substrate for any kinase?
A3: Not necessarily. Kinases exhibit substrate specificity determined by the amino acid sequence surrounding the phosphorylation site.[7] The presence of the α-methyl group may prevent the compound from fitting into the active site of some kinases. It is essential to validate its use with your specific kinase of interest.
Data Presentation
Table 1: Recommended Storage Conditions for α-Methylserine-O-Phosphate
| Form | Temperature | pH | Notes |
| Solid (lyophilized) | -20°C | N/A | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | -80°C | 4.0-5.0 | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Common Buffer Components and Potential Incompatibilities
| Buffer Component | Compatible Assays | Incompatible Assays | Rationale for Incompatibility |
| Phosphate (e.g., PBS, Na₂HPO₄) | Most cell-based assays, Western blot washes (with caution) | Malachite green, some fluorescence-based phosphate detection assays | Free phosphate in the buffer will lead to high background signal.[4][5] |
| Tris-HCl | Kinase assays, phosphatase assays, Western blotting | N/A | A versatile buffer with a pKa suitable for many biological assays. |
| HEPES | Kinase assays, cell culture | N/A | Good buffering capacity in the physiological pH range. |
| Phosphatase Inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) | Assays with cell lysates or biological extracts | Assays measuring phosphatase activity | These will inhibit the enzyme of interest in a phosphatase assay. |
Experimental Protocols
Protocol 1: General Kinase Assay using α-Methylserine-O-Phosphate as a Potential Inhibitor
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, ATP, and a known peptide substrate for the kinase.
-
Add inhibitor: Add varying concentrations of α-methylserine-O-phosphate to the reaction tubes. Include a "no inhibitor" control.
-
Initiate the reaction: Add the kinase to each tube to start the reaction.
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction: Stop the reaction by adding a stop solution, such as EDTA or by heating.
-
Detect phosphorylation: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Use [γ-32P]ATP and measure the incorporation of 32P into the substrate.
-
Antibody-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate via Western blot or ELISA.[7]
-
Luminescence-based ADP detection: Measure the amount of ADP produced, which is proportional to kinase activity.
-
Visualizations
Caption: Workflow for a kinase inhibition assay using α-methylserine-O-phosphate (α-MSOP).
Caption: A hypothetical signaling pathway involving serine phosphorylation where α-MSOP might act.
References
Validation & Comparative
A Comparative Guide: α-Methylserine-O-phosphate vs. Phosphoserine
In the landscape of cellular signaling and drug discovery, the study of protein phosphorylation is paramount. Phosphoserine, a key post-translational modification, is central to these processes. However, its inherent instability due to hydrolysis by phosphatases presents significant challenges for researchers. This guide provides a detailed comparison between phosphoserine and its non-hydrolyzable analog, α-methylserine-O-phosphate, offering a valuable resource for researchers, scientists, and drug development professionals.
Biochemical Properties and Stability
α-Methylserine-O-phosphate is a synthetic analog of phosphoserine designed to resist enzymatic dephosphorylation. The key structural difference is the presence of a methyl group at the alpha-carbon, which sterically hinders the approach of phosphatases, rendering the phosphate group resistant to hydrolysis.
Table 1: Comparative Physicochemical Properties
| Property | Phosphoserine | α-Methylserine-O-phosphate | Data Source(s) |
| Molecular Formula | C3H8NO6P | C4H10NO6P | PubChem |
| Molecular Weight | 185.07 g/mol | 199.10 g/mol | PubChem |
| Hydrolytic Stability | Susceptible to phosphatases | Resistant to phosphatases | |
| Biological Role | Natural post-translational modification, signaling molecule | Synthetic analog, research tool, potential therapeutic |
Performance in Biological Assays
The primary advantage of α-methylserine-O-phosphate is its stability, which allows for more reliable and reproducible results in various biological assays. It is particularly useful for studying protein-protein interactions that are dependent on phosphoserine binding.
A prominent example is the interaction with 14-3-3 proteins, which are crucial regulators of various signaling pathways. 14-3-3 proteins bind to specific phosphoserine-containing motifs on target proteins. The use of α-methylserine-O-phosphate-containing peptides allows for the study of these interactions without the complication of dephosphorylation.
Table 2: Comparative Binding Affinities to 14-3-3 Proteins
| Ligand | Dissociation Constant (Kd) | Experimental Method | Data Source(s) |
| Phosphoserine-containing peptide | ~100-200 µM | Isothermal Titration Calorimetry | |
| α-Methylserine-O-phosphate-containing peptide | ~100-200 µM | Isothermal Titration Calorimetry |
As the data indicates, the binding affinity of α-methylserine-O-phosphate-containing peptides to 14-3-3 proteins is comparable to that of their phosphoserine counterparts, demonstrating that the modification does not significantly alter the binding thermodynamics.
Experimental Protocols
Synthesis of Fmoc-L-α-methylserine-O-phosphate
This protocol outlines the key steps for the chemical synthesis of the protected amino acid analog required for peptide synthesis.
Materials:
-
Fmoc-L-α-methylserine
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-tetrazole
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve Fmoc-L-α-methylserine in a mixture of DCM and DMF.
-
Add dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and add mCPBA.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Quench the reaction with sodium bisulfite solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The dibenzyl protecting groups can be removed by hydrogenolysis to yield the final product.
Isothermal Titration Calorimetry (ITC) for 14-3-3 Protein Binding
This protocol describes the determination of binding affinity between a 14-3-3 protein and a phosphopeptide or its analog.
Materials:
-
Purified 14-3-3 protein
-
Synthetic phosphoserine-containing peptide
-
Synthetic α-methylserine-O-phosphate-containing peptide
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of the 14-3-3 protein in the ITC buffer at a concentration of approximately 20 µM.
-
Prepare a solution of the peptide (either phosphoserine or α-methylserine-O-phosphate version) in the same buffer at a concentration of approximately 200 µM.
-
Degas both solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of injections of the peptide solution into the protein solution, measuring the heat change after each injection.
-
Analyze the resulting data using the instrument's software to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
Visualizing Molecular Interactions and Workflows
Signaling Pathway Inhibition
The diagram below illustrates how α-methylserine-O-phosphate can act as a competitive antagonist in a typical signaling pathway mediated by 14-3-3 proteins.
Caption: Competitive inhibition of 14-3-3 signaling.
Experimental Workflow for Comparative Analysis
The following diagram outlines the general workflow for comparing the effects of phosphoserine and α-methylserine-O-phosphate in a biological system.
Caption: Workflow for comparative analysis.
Conclusion
α-Methylserine-O-phosphate serves as an invaluable tool for researchers studying phosphoserine-mediated biological processes. Its resistance to hydrolysis provides a stable platform for investigating protein-protein interactions, characterizing binding partners, and elucidating signaling pathways without the confounding variable of dephosphorylation. While its synthesis is more complex than simply using phosphoserine, the resulting stability and experimental reliability make it a superior choice for a wide range of applications in basic research and drug discovery.
A Head-to-Head Comparison of Phosphoserine Analogs for Signal Transduction Research
A deep dive into the properties and performance of alpha-methylserine-O-phosphate and other key phosphoserine mimetics for researchers in cellular signaling and drug discovery.
In the intricate world of cellular communication, reversible protein phosphorylation is a cornerstone of signal transduction. Serine phosphorylation, in particular, plays a pivotal role in regulating a vast array of cellular processes. To dissect these pathways and develop targeted therapeutics, researchers rely on stable phosphoserine (pSer) analogs that can mimic the phosphorylated state while resisting the ubiquitous activity of phosphatases. This guide provides a detailed comparison of alpha-methylserine-O-phosphate (α-Me-pSer) with other widely used non-hydrolyzable phosphoserine analogs, offering a critical analysis of their biochemical properties, performance in experimental systems, and the methodologies used to evaluate them.
Introduction to Phosphoserine Analogs
Phosphoserine is the product of protein kinases and the substrate for protein phosphatases. Its transient nature makes it challenging to study. Phosphoserine analogs are synthetic molecules designed to be isosteric and isoelectronic to the natural phosphoserine residue but are resistant to enzymatic dephosphorylation. These tools are invaluable for structural biology, for inhibiting protein-protein interactions that are dependent on pSer, and for developing therapeutic agents. The ideal pSer mimetic should exhibit high stability, cell permeability, and specific biological activity. This guide focuses on a comparative analysis of key analogs to aid researchers in selecting the most appropriate tool for their experimental needs.
At the Forefront: Alpha-Methylserine-O-Phosphate
Alpha-methylserine-O-phosphate is a non-hydrolyzable phosphoserine analog that incorporates a methyl group at the alpha-carbon of the serine backbone. This modification sterically hinders the approach of phosphatases, thereby conferring resistance to hydrolysis. This stability makes it a powerful tool for locking proteins in a "phosphorylated" state, allowing for the study of downstream signaling events and for structural and functional studies of pSer-dependent protein complexes.
Comparative Analysis of Phosphoserine Analogs
The selection of a phosphoserine analog is dictated by the specific application, whether it be inhibiting a particular phosphatase, stabilizing a protein-protein interaction, or serving as a lead compound in drug discovery. Below is a summary of the key quantitative data for α-Me-pSer and other prominent analogs. It is important to note that direct comparisons of inhibitory constants (IC50 or Ki) should be made with caution, as experimental conditions can vary significantly between studies.
| Analog | Key Structural Feature | Phosphatase Resistance | Typical IC50/Ki Range for Phosphatases | Cellular Uptake | Key Applications |
| alpha-Methylserine-O-phosphate (α-Me-pSer) | α-methyl group | High | Micromolar to millimolar range | Poor (charged) | Structural biology, kinase assays, studying pSer-dependent PPIs |
| L-Phosphono-difluoromethyl-phenylalanine (F2Pmp) | Difluoromethylene phosphonate | Very High | Nanomolar to low micromolar range | Poor (charged); prodrug strategies used | Potent phosphatase inhibition, SH2 domain antagonism |
| p-Carboxymethyl-L-phenylalanine (CMF) | Carboxymethyl group as phosphate isostere | High | Micromolar range | Poor (charged); prodrug strategies used | Genetically encodable pTyr mimetic, studying PPIs |
| Aspartic Acid/Glutamic Acid | Carboxylic acid side chain | N/A (not a phosphate) | N/A | Genetically encoded | Phosphomimetic mutations in cellular studies |
Key Experimental Protocols
The evaluation of phosphoserine analogs relies on a set of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Phosphatase Inhibition Assay (Malachite Green Method)
This colorimetric assay quantifies the release of inorganic phosphate from a substrate, providing a measure of phosphatase activity.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, which can be measured spectrophotometrically.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the phosphatase of interest in its appropriate buffer, the phosphoserine analog (inhibitor) at various concentrations, and a suitable phosphopeptide substrate (e.g., a synthetic peptide with a phosphoserine residue).
-
Initiation: Start the reaction by adding the enzyme to the mixture and incubate at the optimal temperature (typically 30-37°C).
-
Termination: Stop the reaction at a specific time point by adding the malachite green reagent. This reagent typically contains molybdate in an acidic solution, which both stops the enzymatic reaction and initiates color development.
-
Detection: After a short incubation period for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
SH2 Domain Binding Assay (Fluorescence Polarization)
This assay measures the binding of a fluorescently labeled phosphopeptide to an SH2 domain, which can be competed by a non-labeled phosphoserine analog.
Principle: The binding of a small, fluorescently labeled peptide to a larger protein (the SH2 domain) causes a decrease in the rotational speed of the fluorescent molecule, leading to an increase in the polarization of the emitted light.
Protocol:
-
Reagents:
-
Purified SH2 domain of interest.
-
A fluorescently labeled (e.g., with fluorescein) synthetic peptide containing a phosphoserine residue that is known to bind the SH2 domain.
-
The phosphoserine analog to be tested.
-
-
Assay Setup: In a microplate, add a constant concentration of the SH2 domain and the fluorescently labeled phosphopeptide to a suitable binding buffer.
-
Competition: Add the unlabeled phosphoserine analog at a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the competing analog. The data can be fitted to a competitive binding equation to determine the Ki or IC50 value.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reversible serine phosphorylation and the inhibitory action of alpha-methylserine-O-phosphate.
Caption: Workflow for a typical phosphatase inhibition assay using the Malachite Green method.
Caption: Structural differences between phosphoserine and its non-hydrolyzable analogs.
Conclusion and Future Outlook
Alpha-methylserine-O-phosphate remains a valuable tool for studying the functional consequences of serine phosphorylation due to its enhanced stability against phosphatases. However, for applications requiring very high potency inhibition, analogs such as F2Pmp may be more suitable. The major drawback for all phosphorylated or phosphonated analogs is their poor cell permeability. The development of innovative prodrug strategies that mask the negative charges to facilitate cell entry, followed by intracellular activation, is a key area of ongoing research. The choice of a phosphoserine analog should be carefully considered based on the specific experimental goals, with a clear understanding of the strengths and limitations of each compound. This guide serves as a starting point for researchers to make informed decisions in the fascinating and complex field of signal transduction.
Validation of α-Methylserine-O-Phosphate as a Phosphatase Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of alpha-methylserine-O-phosphate (MSOP) as a substrate for protein phosphatases, a critical step in characterizing its potential role in cellular signaling and as a therapeutic agent. While O-phospho-L-serine is a known substrate for phosphoserine phosphatase (PSP), the introduction of an alpha-methyl group in this compound suggests a potential for altered substrate specificity or inhibitory activity. This document outlines the necessary experimental protocols, data presentation, and pathway visualizations to rigorously assess this interaction.
Comparative Analysis of Substrate Activity
To validate α-methylserine-O-phosphate as a substrate, a direct comparison with the known substrate, O-phospho-L-serine, is essential. The following table summarizes the key kinetic parameters that must be determined.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Methylserine-O-Phosphate | Phosphoserine Phosphatase | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| O-Phospho-L-serine | Phosphoserine Phosphatase | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] |
This table should be populated with experimentally determined values for α-methylserine-O-phosphate and established literature values for O-phospho-L-serine for a direct comparison of enzyme kinetics.
Experimental Protocols
Phosphoserine Phosphatase Activity Assay
This protocol details a colorimetric method to determine the kinetic parameters of phosphoserine phosphatase (PSP) with α-methylserine-O-phosphate as a putative substrate.
Materials:
-
Recombinant human phosphoserine phosphatase (PSP)
-
α-Methylserine-O-phosphate
-
O-Phospho-L-serine (as a positive control)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant PSP to a working concentration (e.g., 10 nM) in pre-chilled assay buffer.
-
Substrate Preparation: Prepare a series of dilutions of α-methylserine-O-phosphate and O-phospho-L-serine in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km.
-
Reaction Setup: In a 96-well plate, add 25 µL of each substrate dilution to triplicate wells. Include wells with assay buffer only as a negative control.
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the enzymatic reaction by adding 25 µL of the diluted PSP solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction remains within the linear range.
-
Termination and Detection: Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent will react with the free phosphate released by the phosphatase activity.
-
Data Acquisition: After a 15-minute color development period at room temperature, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of free phosphate. Convert the absorbance readings from the experimental wells to the amount of phosphate produced. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathway and Experimental Workflow
To visualize the potential role of α-methylserine-O-phosphate and the experimental approach to its validation, the following diagrams are provided.
Caption: Proposed interaction of α-methylserine-O-phosphate with the serine biosynthesis pathway.
Caption: Experimental workflow for the validation of α-methylserine-O-phosphate as a PSP substrate.
Comparison Guide: Evaluating the Cross-Reactivity of Phosphoserine Antibodies with α-methylserine-O-phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of phosphoserine (pSer) antibodies, focusing on their potential cross-reactivity with α-methylserine-O-phosphate (pMeSer), a non-hydrolyzable phosphoserine analog often used in kinase inhibitor research and drug development. Given the structural similarity between the native epitope and its synthetic analog, rigorous validation is essential to ensure data integrity.
The Basis of Potential Cross-Reactivity
Phospho-specific antibodies are designed to recognize the phosphate group in the context of its surrounding amino acid sequence. The specificity of these antibodies is critical for accurately studying signaling pathways.[1] Non-hydrolyzable analogs such as pMeSer are invaluable tools because they can mimic the phosphorylated state while resisting phosphatase activity.
However, the high degree of structural similarity poses a challenge. An antibody's binding affinity is determined by interactions with the phosphate group and the peptide backbone. The addition of a methyl group on the alpha-carbon of pMeSer introduces a key structural difference. This modification can lead to two outcomes:
-
Steric Hindrance: The methyl group may physically block the antibody's binding pocket (paratope), preventing or reducing its binding affinity compared to the native pSer.
-
Minimal Impact: If the antibody's paratope primarily interacts with the phosphate group and does not come into close contact with the alpha-carbon, the methyl group may have a negligible effect, leading to significant cross-reactivity.
Below is a conceptual diagram illustrating the interaction between a phosphoserine antibody and the two different phosphoserine structures.
Caption: Antibody binding to native phosphoserine versus the potential steric hindrance from α-methylserine-O-phosphate.
Quantitative Assessment of Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the cross-reactivity between an antibody and two related antigens.[2][3][4] This assay measures the concentration of a competitor (pSer or pMeSer) required to inhibit the binding of the antibody to a plate-bound pSer-containing peptide by 50% (IC50). A significantly higher IC50 value for pMeSer indicates lower cross-reactivity.
Table 1: Representative Competitive ELISA Data
The following table illustrates hypothetical data from a competitive ELISA experiment designed to test the cross-reactivity of a commercial anti-phosphoserine antibody.
| Competitor Molecule | IC50 (µM) | Relative Cross-Reactivity (%) | Interpretation |
| Phosphoserine (pSer) | 0.5 | 100% | High affinity (Control) |
| α-methylserine-O-phosphate (pMeSer) | 75 | 0.67% | Low Cross-Reactivity |
| Phosphothreonine (pThr) | > 500 | < 0.1% | Negligible Cross-Reactivity |
| Serine (Ser) | > 1000 | < 0.05% | No Cross-Reactivity |
Relative Cross-Reactivity (%) is calculated as (IC50 of pSer / IC50 of Competitor) x 100.
Experimental Protocols
A detailed protocol for a competitive ELISA to determine antibody specificity is provided below.[5][6][7]
Objective: To quantify the cross-reactivity of a phosphoserine antibody with pMeSer.
Materials:
-
96-well microtiter plates
-
Synthetic peptide containing a phosphoserine residue (e.g., Biotin-Lys-Gly-pSer-Gly-Val)
-
Streptavidin for coating
-
Anti-phosphoserine antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-Rabbit IgG-HRP)
-
Free phosphoserine and α-methylserine-O-phosphate as competitors
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (PBS-T)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with streptavidin and incubate overnight at 4°C. Wash the plate. Add the biotinylated pSer peptide and incubate for 2 hours at room temperature to allow binding to the streptavidin.
-
Blocking: Wash the plate and block non-specific binding sites by adding blocking buffer for 1 hour at room temperature.
-
Competitive Inhibition:
-
Prepare serial dilutions of the competitors (free pSer and pMeSer) in blocking buffer.
-
In a separate plate or tubes, pre-incubate a fixed, non-saturating concentration of the primary anti-pSer antibody with each dilution of the competitors for 1 hour.
-
-
Binding: Wash the coated plate. Transfer the antibody-competitor mixtures to the corresponding wells of the pSer-peptide coated plate. Incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate thoroughly to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour.
-
-
Development:
-
Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution. The color will turn yellow.
-
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value for each competitor.
Below is a diagram illustrating the workflow for the competitive ELISA.
Caption: Experimental workflow for a competitive ELISA to assess antibody cross-reactivity.
Relevance in Signaling Pathways
Caption: The MAPK signaling pathway, highlighting the critical role of serine (Ser) phosphorylation events.
Conclusion and Recommendations
While phosphoserine antibodies are powerful tools, their specificity is not absolute. The structural similarity between phosphoserine and its non-hydrolyzable analog, α-methylserine-O-phosphate, creates a potential for cross-reactivity that cannot be ignored.
Key Recommendations:
-
Always Validate: Researchers should never assume the specificity of a commercial antibody. Always perform in-house validation, especially when working with substrate analogs.
-
Use Competitive ELISA: Employ a competitive ELISA as described in this guide to quantitatively determine the degree of cross-reactivity.
-
Select for Specificity: If significant cross-reactivity is detected, consider screening alternative phosphoserine antibody clones that may exhibit higher specificity.
-
Interpret Data with Caution: When using pMeSer in cellular or biochemical assays, be mindful of potential artifacts arising from antibody cross-reactivity in downstream applications like Western blotting or immunofluorescence.
References
- 1. Development and precise characterization of phospho-site-specific antibody of Ser(357) of IRS-1: elimination of cross reactivity with adjacent Ser(358) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ELISA - Wikipedia [en.wikipedia.org]
- 6. Assay Procedure for Competitive-ELISA [elabscience.com]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Alpha-Methylserine-O-Phosphate Kinetics in Metabotropic Glutamate Receptor Antagonism
For Immediate Release
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This report provides a detailed comparative analysis of the kinetics of (RS)-alpha-methylserine-O-phosphate (MSOP), a selective antagonist of group III metabotropic glutamate receptors (mGluRs). This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of the associated signaling pathways and workflows.
Executive Summary
(RS)-alpha-methylserine-O-phosphate (this compound) has been identified as a selective competitive antagonist for the L-2-amino-4-phosphonobutyrate (L-AP4)-sensitive presynaptic metabotropic glutamate receptors, which are part of the group III mGluR family. Experimental evidence demonstrates its selectivity for these receptors over the (1S,3S)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-sensitive presynaptic mGluRs. This guide presents the kinetic parameters of this compound and compares them with other relevant mGluR antagonists, providing a valuable resource for studies in neuropharmacology and the development of therapeutic agents targeting glutamatergic signaling.
Data Presentation: Kinetic Parameters of mGluR Antagonists
The following table summarizes the key kinetic data for this compound and provides a comparison with other known mGluR antagonists. This allows for a direct assessment of the potency and selectivity of this compound.
| Compound | Target Receptor | Apparent Dissociation Constant (KD) | Antagonist Type | Reference |
| (RS)-alpha-methylserine-O-phosphate (this compound) | L-AP4-sensitive presynaptic mGluR | 51 µM | Competitive | [1] |
| (1S,3S)-ACPD-sensitive presynaptic mGluR | > 700 µM | Competitive | [1] | |
| (S)-4-Carboxyphenylglycine (4CPG) | Group I mGluRs (mGluR1) | IC50 = 4 x 10-5 M | Competitive | [2] |
| Group II mGluRs (mGluR2) | EC50 = 5 x 10-4 M | Competitive | [2] | |
| (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG) | Group I/II mGluRs | Competitive | Competitive | [3] |
Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments used in the kinetic characterization of mGluR antagonists.
Electrophysiological Recording in Neonatal Rat Motoneurones
This protocol is based on the methodology used to determine the apparent KD of this compound[1].
-
Preparation: Isolate the spinal cord from neonatal rats and place it in a recording chamber continuously perfused with artificial cerebrospinal fluid.
-
Stimulation: Stimulate dorsal root fibers to elicit a monosynaptic excitatory postsynaptic potential (EPSP) in motoneurones.
-
Drug Application: Apply the group III mGluR agonist L-AP4 to the perfusion medium to induce a dose-dependent depression of the EPSP.
-
Antagonist Application: In the presence of a fixed concentration of L-AP4, co-apply varying concentrations of this compound.
-
Data Acquisition: Record the EPSP amplitude in the presence and absence of the antagonist.
-
Analysis: Construct dose-response curves for L-AP4 in the absence and presence of this compound. Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response. The KD can be calculated from the pA2 value.
Radioligand Binding Assay for mGluRs
This is a general protocol for determining the binding affinity (Ki) of a competitive antagonist.
-
Membrane Preparation: Homogenize tissue or cells expressing the target mGluR subtype in a suitable buffer and centrifuge to isolate the cell membranes.
-
Incubation: Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]L-AP4 for group III mGluRs) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the kinetic analysis of alpha-methylserine-O-phosphate.
Caption: Signaling pathway of L-AP4 sensitive presynaptic mGluRs and the antagonistic action of this compound.
Caption: Workflow for determining the apparent KD of this compound using electrophysiology.
References
- 1. alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of Alpha-Methylserine-O-Phosphate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alpha-methylserine-O-phosphate (MSOP) with other common antagonists of group III metabotropic glutamate receptors (mGluRs). This document synthesizes available experimental data to objectively assess the specificity of this compound and its alternatives.
Alpha-methylserine-O-phosphate (this compound) is a notable selective antagonist for a subset of group III metabotropic glutamate receptors.[1][2] Its primary activity is targeted towards the L-AP4-sensitive presynaptic mGluRs, which predominantly include mGluR4, mGluR6, and mGluR8.[1][2][3] This guide delves into the quantitative specifics of this selectivity, presents detailed experimental protocols for its assessment, and visualizes the relevant signaling pathways to provide a practical resource for laboratory and clinical research.
Comparative Analysis of Group III mGluR Antagonists
The specificity of this compound is best understood in comparison to other antagonists targeting the same family of receptors. The following table summarizes the available quantitative data on the antagonist activity (KD or IC50 values) of this compound and its alternatives against various mGluR subtypes.
| Compound | Target mGluR Subtype(s) | Apparent KD / IC50 (µM) | Notes |
| (RS)-α-Methylserine-O-phosphate (this compound) | L-AP4-sensitive (mGluR4/6/8) | 51 | Highly selective against (1S,3S)-ACPD-sensitive mGluRs (>700 µM)[1][2] |
| (1S,3S)-ACPD-sensitive | >700 | ||
| (RS)-α-Methylserine-O-phosphate monophenyl ester (MSOPPE) | (1S,3S)-ACPD-sensitive | 73 | Shows greater selectivity for (1S,3S)-ACPD-sensitive receptors.[1] |
| L-AP4-sensitive | 221 | ||
| (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) | Group III mGluRs | 0.0022 | Approximately 20-fold selectivity for group III over group II mGluRs. |
| Group II mGluRs | 0.0462 | ||
| α-Methyl-L-2-amino-4-phosphonobutyrate (MAP4) | L-AP4-sensitive | Potent antagonist | A potent and selective antagonist for L-AP4 sensitive receptors. |
Experimental Protocols
To ensure reproducibility and accurate assessment of antagonist specificity, detailed experimental methodologies are crucial. Below are representative protocols for radioligand binding assays and functional assays commonly used to characterize mGluR antagonists.
Radioligand Binding Assay for mGluR Antagonist Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific mGluR subtype.
Materials:
-
Cell membranes expressing the target mGluR subtype (e.g., mGluR4)
-
Radioligand (e.g., [3H]-L-AP4)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)
-
Wash buffer (e.g., cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (20-50 µg of protein), radioligand (at a concentration near its KD), and a range of concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled agonist/antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Workflow for determining antagonist affinity using a radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol assesses the functional antagonism of a test compound by measuring its ability to reverse the inhibition of adenylyl cyclase by a group III mGluR agonist.
Materials:
-
Cells stably expressing the target group III mGluR subtype
-
Group III mGluR agonist (e.g., L-AP4)
-
Test compound (this compound)
-
Forskolin (adenylyl cyclase activator)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with the test compound (this compound) at various concentrations for a defined period.
-
Agonist and Forskolin Stimulation: Add the group III mGluR agonist (L-AP4) and forskolin to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubation: Incubate for a specified time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of the test compound. Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the maximal forskolin-stimulated cAMP accumulation in the presence of the agonist.
Signaling Pathways
Group III mGluRs are G-protein coupled receptors that, upon activation by an agonist like glutamate, inhibit the production of cyclic AMP (cAMP). This is a key mechanism for modulating neuronal excitability. The diagram below illustrates this signaling cascade.
Group III mGluR Signaling Pathway
Simplified signaling pathway of group III metabotropic glutamate receptors.
An antagonist like this compound would bind to the mGluR and prevent glutamate from initiating this signaling cascade, thus blocking the inhibition of adenylyl cyclase.
References
- 1. alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, group III metabotropic glutamate receptor antagonist (CAS 66515-29-5) | Abcam [abcam.com]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Controls in Phosphorylation Studies: A Comparative Analysis of α-Methylserine-O-phosphate and Other Analogs
For researchers, scientists, and drug development professionals, the study of protein phosphorylation is fundamental to understanding cellular signaling and disease. The transient nature of the phosphate group, however, presents significant challenges for in vitro and in vivo studies. This guide provides a comprehensive comparison of various control strategies used in phosphorylation research, with a focus on the stable phosphoserine analog, α-methylserine-O-phosphate, and its alternatives.
The reversible phosphorylation of serine, threonine, and tyrosine residues is a critical post-translational modification that governs a vast array of cellular processes. To dissect the functional consequences of these phosphorylation events, researchers rely on various tools to mimic or block this modification. An ideal control would be a stable analog that accurately reflects the structural and electrostatic properties of the phosphorylated state without being susceptible to enzymatic cleavage by phosphatases.
This guide will delve into the properties and applications of α-methylserine-O-phosphate, a non-hydrolyzable phosphoserine analog, and compare its performance with commonly used alternatives, including non-phosphorylatable mutants and other phosphomimetic compounds.
Comparison of Phosphoserine Analogs and Control Strategies
The choice of a proper control in phosphorylation studies is paramount for accurate data interpretation. The ideal control should either completely block phosphorylation at a specific site or effectively mimic the phosphorylated state in a stable manner. Below is a comparison of different strategies.
| Control Strategy | Description | Advantages | Disadvantages |
| α-Methylserine-O-phosphate | A phosphoserine analog with a methyl group at the α-carbon. | - Resistant to phosphatase activity. - Structurally similar to phosphoserine. | - Requires chemical synthesis and incorporation into peptides or proteins. - Limited commercial availability. |
| Non-hydrolyzable Analogs (e.g., C-pSer) | Analogs where the phosphate ester oxygen is replaced, for instance, with a methylene group (CH2), making them resistant to hydrolysis. | - Highly resistant to phosphatases. - Can be incorporated into recombinant proteins. | - The structural and charge differences compared to phosphoserine can sometimes lead to altered biological activity. |
| Phosphomimetic Mutations (Asp/Glu) | Substitution of the phosphorylatable serine with negatively charged amino acids like aspartic acid (Asp) or glutamic acid (Glu) to mimic the negative charge of the phosphate group.[1] | - Easily introduced into proteins using standard molecular biology techniques. - Widely used and well-documented. | - Does not perfectly replicate the geometry and charge distribution of a phosphate group. - The effects can be protein-context dependent and may not always faithfully mimic phosphorylation.[2] |
| Non-phosphorylatable Mutants (Ala/Phe) | Replacement of the phosphorylatable serine with an amino acid that cannot be phosphorylated, such as alanine (Ala) or phenylalanine (Phe). | - Provides a clear negative control by preventing phosphorylation. - Simple to generate through site-directed mutagenesis. | - The mutation might induce structural changes that affect protein function independently of the lack of phosphorylation. |
Experimental Data: A Head-to-Head Look
While direct quantitative comparisons involving α-methylserine-O-phosphate are limited in publicly available literature, we can infer its potential performance by examining studies that compare other phosphoserine mimetics. For instance, a study on the binding of GATAD1 to 14-3-3 proteins demonstrated that while the phosphorylated peptide showed significant binding, the phosphomimetic S102D and S102E mutants did not interact.[2] This highlights the potential inadequacy of simple phosphomimetics in certain contexts.
In another study, the kinetics of phosphomimetic mutants of human cytochrome c were analyzed, showing that T28E and S47E mutants significantly increased the dissociation constant (Kd) at low ionic strength, indicating weaker binding compared to the wild-type protein.
Here, we present a table summarizing the expected and reported characteristics of different control strategies based on available data.
| Feature | α-Methylserine-O-phosphate | Non-hydrolyzable Analogs (C-pSer) | Phosphomimetic (Asp/Glu) | Non-phosphorylatable (Ala) |
| Phosphatase Resistance | High | High | N/A | N/A |
| Structural Mimicry | Good | Moderate to Good | Moderate | Poor |
| Electrostatic Mimicry | Good | Good | Moderate | Poor |
| Ease of Implementation | Difficult | Moderate to Difficult | Easy | Easy |
| Reported Binding Affinity (vs. Phosphorylated) | Expected to be similar | Can be similar | Often weaker[2] | No binding |
| Enzyme Kinetics (vs. Phosphorylated) | Expected to be similar | Can be similar | Can be significantly different | No activity |
Experimental Protocols
To facilitate the comparison of these controls, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for a non-radioactive in vitro kinase assay, which can be adapted to test the effects of different phosphoserine analogs and mutants.
Non-Radioactive In Vitro Kinase Assay Protocol
This protocol describes the measurement of kinase activity by detecting the phosphorylation of a substrate peptide using a phospho-specific antibody.
Materials:
-
Kinase of interest
-
Substrate peptide (wild-type, and versions with α-methylserine-O-phosphate, non-phosphorylatable, or phosphomimetic substitutions)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Phospho-specific antibody against the substrate peptide
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagent (e.g., TMB for HRP, or a suitable fluorescent substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer and the kinase of interest at the desired concentration.
-
Add Substrate: Add the substrate peptide (wild-type or control versions) to individual wells of the 96-well plate.
-
Initiate Kinase Reaction: Add the kinase reaction mix to each well containing the substrate.
-
Start the Reaction: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be optimized for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) to chelate the MgCl2, which is essential for kinase activity.
-
Detection:
-
Coat a new 96-well plate with a capture antibody that binds to the substrate peptide.
-
Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP- or fluorescently-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the detection reagent and measure the signal using a plate reader.
-
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Logical relationship between different controls in phosphorylation studies.
Caption: Experimental workflow for a non-radioactive in vitro kinase assay.
Caption: Simplified diagram of the ERK1/2 (MAPK) signaling pathway.
References
Benchmarking Alpha-Methylserine-O-Phosphate Against Known Phosphoserine Phosphatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphoserine Phosphatase (PSP)
Phosphoserine phosphatase (EC 3.1.3.3) catalyzes the final, irreversible step in the de novo biosynthesis of L-serine, an amino acid crucial for numerous cellular processes.[1][2][3] L-serine is a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, nucleotides, and lipids.[4][5] In the central nervous system, L-serine is the precursor to D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] Given its pivotal role in metabolism, PSP represents a potential therapeutic target for various diseases, including cancer and neurological disorders.
Comparative Analysis of Known PSP Inhibitors
To effectively benchmark a novel compound, it is essential to compare its inhibitory activity against established inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors of phosphoserine phosphatase.
| Inhibitor | IC50 (µM) | Type of Inhibition |
| p-Chloromercuriphenylsulfonic acid (CMPSA) | 9 | Noncompetitive |
| Glycerylphosphorylcholine | 18 | Uncompetitive |
| L-serine | >100 (mM range) | Allosteric (Feedback) |
| Fluoride | 770 | Not specified |
| D-2-amino-3-phosphonopropionic acid (D-AP3) | >1000 | Not specified |
| N-ethylmaleimide | >100 | Not specified |
| Hexadecylphosphocholine | ~50 | Not specified |
| Phosphorylcholine | ~100 | Not specified |
Data sourced from publicly available research.[6] The inhibitory potential of alpha-methylserine-O-phosphate would need to be determined experimentally to be included in this comparison.
Experimental Protocols
To determine the inhibitory potency of a test compound such as alpha-methylserine-O-phosphate against phosphoserine phosphatase, a standardized enzymatic assay is required.
Objective:
To determine the IC50 value of a test compound for phosphoserine phosphatase.
Materials:
-
Recombinant human phosphoserine phosphatase (PSPH)
-
L-phosphoserine (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM MgCl2)
-
Test compound (alpha-methylserine-O-phosphate)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant PSPH to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add the serially diluted test compound to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, L-phosphoserine.
-
-
Reaction Termination and Detection:
-
After a specific incubation time (e.g., 30 minutes), terminate the reaction.
-
Add the phosphate detection reagent to each well. This reagent will react with the inorganic phosphate released from the hydrolysis of L-phosphoserine, resulting in a colorimetric change.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of a PSP inhibitor.
Signaling Pathway: L-Serine Biosynthesis
Alpha-methylserine-O-phosphate, as a structural analog of L-phosphoserine, would be expected to inhibit PSP at the final step of the L-serine biosynthesis pathway. This pathway is a critical branch of glycolysis.
L-Serine Biosynthesis Pathway Diagram
Caption: The L-serine biosynthesis pathway and the proposed point of inhibition.
Conclusion
The benchmarking of a novel inhibitor requires robust comparative data against known compounds. While the inhibitory activity of alpha-methylserine-O-phosphate on phosphoserine phosphatase has yet to be publicly detailed, this guide provides the necessary context for its evaluation. The provided data on known PSP inhibitors and the detailed experimental protocol for determining IC50 values offer a clear path for characterizing this and other new chemical entities. The visualization of the L-serine biosynthesis pathway highlights the critical position of PSP and the potential impact of its inhibition on cellular metabolism. Further experimental investigation is warranted to ascertain the specific inhibitory profile of alpha-methylserine-O-phosphate and its potential as a modulator of this important metabolic pathway.
References
- 1. Phosphoserine phosphatase | Abcam [abcam.cn]
- 2. Phosphoserine phosphatase | Abcam [abcam.com]
- 3. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Evaluating O-Phospho-L-serine and its Alternatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine biosynthesis pathway is a critical metabolic route that fuels the proliferation of cancer cells, making it a prime target for therapeutic intervention. O-Phospho-L-serine is a key intermediate metabolite in this pathway, positioned at a crucial juncture before its conversion to L-serine by the enzyme phosphoserine phosphatase (PSPH). This guide provides a comprehensive comparison of the efficacy of O-Phospho-L-serine and its alternatives—specifically, inhibitors of the serine biosynthesis pathway and non-hydrolyzable phosphoserine analogs—across various cancer cell lines.
The Serine Biosynthesis Pathway and its Role in Cancer
Cancer cells exhibit a heightened demand for serine to support the synthesis of proteins, nucleotides, and lipids necessary for rapid growth. The serine biosynthesis pathway (SSP) generates serine from the glycolytic intermediate 3-phosphoglycerate. This pathway involves three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH). O-Phospho-L-serine is the substrate for the final enzymatic step catalyzed by PSPH. Upregulation of the SSP is a hallmark of several cancers, including breast cancer, melanoma, and non-small cell lung cancer, and is often associated with poor prognosis.
Caption: The Serine Biosynthesis Pathway.
Comparative Efficacy of Serine Pathway Modulators
Recent research has focused on targeting the SSP as a potential anti-cancer strategy. This has led to the development of inhibitors against key enzymes in the pathway. The following tables summarize the efficacy of these inhibitors compared to the direct effects of O-Phospho-L-serine and its non-hydrolyzable analogs.
Data on PHGDH and PSPH Inhibitors
Studies have shown that while inhibiting PSPH does reduce intracellular serine levels, it does not consistently translate to a significant anti-proliferative effect in cancer cells. In contrast, inhibitors of the upstream enzyme, PHGDH, have demonstrated more robust anti-cancer activity.
| Compound Class | Specific Inhibitor | Target | Cell Line | IC50 (µM) | Efficacy Summary |
| PHGDH Inhibitor | CBR-5884 | PHGDH | Breast Cancer (serine synthesis dependent) | 7 | Selectively inhibits proliferation of cancer cells reliant on de novo serine synthesis.[1] |
| PSPH Inhibitor | Not specified | PSPH | Breast Cancer (HCC-70, BT-20) | - | Markedly reduced cellular serine levels but failed to effectively inhibit cell proliferation. |
Note: Specific IC50 values for PSPH inhibitors are not widely reported in the reviewed literature, reflecting a potential lack of significant anti-proliferative effects.
Non-Hydrolyzable Phosphoserine Analogs
Non-hydrolyzable analogs of O-Phospho-L-serine, such as 2-amino-4-phosphonobutyric acid (a C-pSer analog), are valuable research tools for studying phosphorylation-dependent processes without the complication of enzymatic dephosphorylation. However, their direct cytotoxic or anti-proliferative effects on cancer cell lines are not as extensively documented as pathway inhibitors. These analogs primarily serve to probe the biological functions of phosphorylated states. In neuroscience research, for instance, (±)-2-Amino-4-phosphonobutyric acid is utilized as a nonselective metabotropic glutamate receptor (mGluR) agonist.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability and Proliferation Assays
A common method to assess the efficacy of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
References
A Comparative Guide to α-Methylserine-O-phosphate and its Non-Hydrolyzable Analogs for mGluR Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of α-methylserine-O-phosphate (MSOP), a selective metabotropic glutamate receptor (mGluR) antagonist, with its potential non-hydrolyzable phosphonate analogs. This comparison is based on available experimental data for this compound and the known properties of phosphonate mimics.
Introduction
(RS)-α-methylserine-O-phosphate (this compound) is a valuable pharmacological tool for studying the function of metabotropic glutamate receptors (mGluRs). Specifically, it acts as a selective competitive antagonist at the L-2-amino-4-phosphonobutyrate (L-AP4)-sensitive presynaptic mGluRs, which are members of the group III mGluR family. However, the hydrolytic instability of the phosphate ester bond in this compound can limit its application in certain experimental contexts, particularly in prolonged in vivo studies. This has driven interest in non-hydrolyzable analogs, such as phosphonates, which replace the labile P-O-C bond with a stable P-C bond.
Performance of α-Methylserine-O-phosphate (this compound)
The primary data on the antagonist activity of this compound comes from electrophysiological studies on neonatal rat motoneurones. These experiments have defined its potency and selectivity.
Quantitative Data: Antagonist Activity of this compound
| Agonist | Receptor Target | This compound Apparent KD (µM) | Reference |
| L-AP4 | L-AP4-sensitive presynaptic mGluR | 51 | [1] |
| (1S,3S)-ACPD | (1S,3S)-ACPD-sensitive presynaptic mGluR | > 700 | [1] |
This data clearly demonstrates the selectivity of this compound for the L-AP4-sensitive receptor over the (1S,3S)-ACPD-sensitive receptor.
Non-Hydrolyzable Analogs: A Comparative Overview
The most relevant non-hydrolyzable analogs of this compound would be (RS)-α-methylserine phosphonic acid and its α,α-difluoromethylene phosphonic acid counterpart. The replacement of the phosphate ester oxygen with a methylene or difluoromethylene group imparts resistance to enzymatic hydrolysis by phosphatases.
Expected Performance Differences
| Property | α-Methylserine-O-phosphate (this compound) | α-Methylserine Phosphonate Analogs |
| Hydrolytic Stability | Susceptible to hydrolysis by phosphatases. | Resistant to hydrolysis, offering greater stability in biological systems. |
| pKa | The pKa values of the phosphate group influence its charge state at physiological pH. | The pKa values of the phosphonate group are generally higher than phosphates, which may alter the charge state and interaction with the receptor binding pocket. The difluoro analog can have a pKa closer to the phosphate. |
| Binding Affinity | The phosphate group is crucial for its binding to the mGluR. | The phosphonate group is a good mimic, but subtle changes in bond lengths, angles, and charge distribution may lead to altered binding affinity (either increased or decreased). |
| In Vivo Efficacy | Potential for rapid degradation in vivo, limiting duration of action. | Expected to have a longer biological half-life, potentially leading to more sustained effects in vivo. |
Experimental Protocols
The characterization of this compound and its potential analogs relies on well-established electrophysiological and biochemical assays.
Electrophysiological Recording in Neonatal Rat Motoneurones
This protocol, adapted from Jane et al. (1995), is the foundational experiment for determining the antagonist activity of compounds like this compound at presynaptic mGluRs.
Methodology:
-
Preparation: An isolated spinal cord preparation from a neonatal rat is used. The cord is hemisected and placed in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation: A ventral root is stimulated to elicit a monosynaptic excitatory postsynaptic potential (EPSP) in a motoneuron.
-
Recording: Intracellular recordings are made from the motoneuron to measure the amplitude of the EPSP.
-
Agonist Application: A known concentration of an mGluR agonist (e.g., L-AP4) is applied to the bath, causing a depression of the EPSP amplitude.
-
Antagonist Application: The antagonist (e.g., this compound or its analog) is co-applied with the agonist at various concentrations.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced depression of the EPSP is quantified to determine its potency (e.g., calculating the apparent KD).
Signaling Pathways
This compound exerts its effect by antagonizing group III mGluRs, which are negatively coupled to adenylyl cyclase.
Conclusion
(RS)-α-methylserine-O-phosphate is a well-characterized selective antagonist of L-AP4-sensitive presynaptic mGluRs. While its phosphate ester bond confers a degree of instability, it remains a valuable tool for in vitro studies. The development and characterization of its non-hydrolyzable phosphonate analogs represent a logical next step for obtaining more stable pharmacological probes for in vivo research. Although direct comparative data is currently lacking, the established differences between phosphates and phosphonates allow for a strong prediction of the properties of these next-generation mGluR antagonists. Further research is warranted to synthesize and directly compare the activity of α-methylserine phosphonate analogs with this compound to validate these predictions and expand the toolkit for mGluR research.
References
Validating the Mechanism of Action of Alpha-Methylserine-O-Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alpha-methylserine-O-phosphate (AMSP), a potent and selective antagonist for group II metabotropic glutamate receptors (mGluRs), with other alternative compounds. Experimental data, detailed protocols, and visual representations of signaling pathways and workflows are presented to validate its mechanism of action.
Comparative Analysis of Group II mGluR Antagonists
Alpha-methylserine-O-phosphate is a conformationally constrained analog of phosphoserine that acts as a competitive antagonist at the glutamate binding site of mGluR2 and mGluR3. Its selectivity for group II mGluRs makes it a valuable research tool for differentiating their physiological roles from other mGluR subtypes. The following table summarizes the binding affinities (Ki) of AMSP and other common group II mGluR antagonists. Lower Ki values indicate higher binding affinity.
| Compound | mGluR2 Ki (nM) | mGluR3 Ki (nM) | Selectivity Profile |
| Alpha-Methylserine-O-Phosphate (AMSP) | ~1,200 | ~1,200 | Potent and selective for group II mGluRs. |
| LY341495 | ~1.7 | ~1.2 | Highly potent, but also shows activity at other mGluRs at higher concentrations.[1] |
| Eglumegad (LY354740) | ~13 | ~18 | A potent and selective group II mGluR agonist, often used as a reference compound.[1] |
| MGS0039 | ~2.9 | ~5.4 | A potent and selective non-competitive antagonist (negative allosteric modulator).[2] |
Experimental Protocols for Mechanism of Action Validation
To validate the antagonist activity of alpha-methylserine-O-phosphate at group II mGluRs, two key in vitro experiments are typically performed: a radioligand binding assay to determine its affinity for the receptor, and a functional assay to measure its ability to block agonist-induced changes in second messenger levels.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of alpha-methylserine-O-phosphate for mGluR2 and mGluR3.
Materials:
-
Membrane preparations from cells stably expressing human mGluR2 or mGluR3.
-
[3H]L-glutamic acid (Radioligand).
-
Alpha-methylserine-O-phosphate and other competing unlabeled ligands.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) with 5 mM MgCl2.
-
Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.[3]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]L-glutamic acid (e.g., at its Kd concentration), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled glutamate (e.g., 10 µM), 50 µL of [3H]L-glutamic acid, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of alpha-methylserine-O-phosphate (or other competitor), 50 µL of [3H]L-glutamic acid, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters three times with 200 µL of ice-cold wash buffer.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors like mGluR2 and mGluR3.
Objective: To determine the functional antagonist potency of alpha-methylserine-O-phosphate at mGluR2 and mGluR3.
Materials:
-
Cells stably expressing human mGluR2 or mGluR3.
-
Glutamate or a specific group II mGluR agonist (e.g., DCG-IV).
-
Alpha-methylserine-O-phosphate.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of alpha-methylserine-O-phosphate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the group II mGluR agonist (e.g., the EC80 concentration) and a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of alpha-methylserine-O-phosphate. The data will show a dose-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Determine the IC50 value of the antagonist from the resulting dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway of Group II mGluR Antagonism
Caption: Antagonism of the Gi/o-coupled mGluR2/3 signaling pathway by AMSP.
Experimental Workflow for Validating Mechanism of Action
Caption: A typical workflow for validating the mechanism of action of a receptor antagonist.
References
The Untapped Potential of α-Methylserine-O-phosphate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for more stable and effective tools to probe and manipulate biological systems is perpetual. In the realm of protein phosphorylation, α-methylserine-O-phosphate emerges as a molecule of significant interest, though one that remains largely unexplored in published literature. This guide provides a comparative overview of its potential uses, framed by the known benefits of α-methylation and phosphoserine mimics, and outlines the necessary experimental frameworks for its evaluation against current alternatives.
Potential Applications and Key Alternatives
The primary utility of α-methylserine-O-phosphate is anticipated in the study of protein phosphorylation and the development of peptide-based therapeutics. Its core advantage lies in the introduction of a methyl group at the alpha-carbon of phosphoserine, which is expected to confer enhanced stability against enzymatic degradation.
The main alternatives to α-methylserine-O-phosphate include:
-
Standard Phosphoserine (pSer): The natural, unmodified phosphorylated serine residue.
-
Non-hydrolyzable Phosphoserine Analogs: These include phosphonates (e.g., where the P-O bond is replaced by a P-C bond), which are resistant to phosphatases.
-
Other α-Methylated Phosphoamino Acid Analogs: Similar compounds that may offer different steric or electronic properties.
Comparative Data: A Hypothetical Framework
The following tables present a hypothetical summary of the expected performance of α-methylserine-O-phosphate compared to its alternatives. These tables are intended to serve as a guide for designing experiments and for interpreting potential outcomes.
Table 1: Stability and Kinase Interaction
| Feature | α-Methylserine-O-phosphate | Standard Phosphoserine (pSer) | Non-hydrolyzable Analogs (e.g., Phosphonates) |
| Resistance to Phosphatases | High (Hypothesized) | Low | Very High |
| Resistance to Proteases | High (Hypothesized)[1] | Low | Low |
| Kinase Substrate Potential | Likely a poor substrate or inhibitor | Natural substrate | Not a substrate |
| Binding Affinity to Phospho-binding Domains | Potentially altered | Native affinity | Often similar to pSer |
Table 2: Application-Specific Performance
| Application | α-Methylserine-O-phosphate | Standard Phosphoserine (pSer) | Non-hydrolyzable Analogs (e.g., Phosphonates) |
| Studying "Constitutive" Phosphorylation | Potentially effective; stable signal | Not suitable; rapidly hydrolyzed | Highly effective; stable signal |
| Peptide-based Kinase Inhibitors | High potential due to stability | Low potential due to instability | High potential due to stability |
| Probing Protein-Protein Interactions | May modulate interactions due to steric hindrance | Baseline for comparison | Can stabilize interactions |
Experimental Protocols for Comparative Analysis
To validate the hypothesized advantages of α-methylserine-O-phosphate, a series of well-defined experiments are necessary.
Phosphatase Stability Assay
-
Objective: To quantify the resistance of α-methylserine-O-phosphate to enzymatic dephosphorylation.
-
Methodology:
-
Synthesize or procure peptides containing α-methylserine-O-phosphate, standard phosphoserine, and a non-hydrolyzable analog.
-
Incubate each peptide with a broad-spectrum phosphatase (e.g., alkaline phosphatase) or a specific protein serine/threonine phosphatase (e.g., PP1 or PP2A).
-
Collect aliquots at various time points.
-
Quench the reaction and analyze the samples by HPLC or mass spectrometry to quantify the extent of dephosphorylation.
-
Calculate the half-life of each phosphorylated peptide in the presence of the phosphatase.
-
Protease Stability Assay
-
Objective: To determine the resistance of peptides containing α-methylserine-O-phosphate to proteolytic degradation.[1]
-
Methodology:
-
Incubate peptides containing α-methylserine-O-phosphate and standard phosphoserine with a protease such as trypsin or chymotrypsin.[1]
-
Analyze the reaction mixture at different time intervals using HPLC or MALDI-TOF mass spectrometry to monitor the degradation of the parent peptide.
-
Determine the rate of cleavage for each peptide.
-
Kinase Inhibition Assay
-
Objective: To assess the ability of α-methylserine-O-phosphate-containing peptides to act as kinase inhibitors.
-
Methodology:
-
Perform a kinase activity assay using a relevant serine/threonine kinase (e.g., Akt, PKA).
-
Use a known substrate for the kinase and measure the rate of phosphorylation in the presence of varying concentrations of the α-methylserine-O-phosphate peptide.
-
Determine the IC50 value of the peptide to quantify its inhibitory potency.
-
Protein-Protein Interaction Assay
-
Objective: To evaluate how the incorporation of α-methylserine-O-phosphate into a peptide affects its binding to a phospho-binding domain (e.g., 14-3-3 proteins).
-
Methodology:
-
Utilize a technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Immobilize the phospho-binding domain on a sensor chip (for SPR) or place it in the calorimeter cell (for ITC).
-
Flow solutions of the peptides containing α-methylserine-O-phosphate and standard phosphoserine over the chip or titrate them into the cell.
-
Measure the binding kinetics (kon and koff) and affinity (KD) for each peptide.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway where α-methylserine-O-phosphate could be utilized as a research tool and a typical experimental workflow for its evaluation.
Caption: A hypothetical signaling pathway demonstrating the use of α-methylserine-O-phosphate.
References
Unveiling the Advantages of alpha-Methylserine-O-phosphate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of protein phosphorylation, the choice of probes is critical for obtaining accurate and reproducible results. Alpha-methylserine-O-phosphate (mSerP), a non-hydrolyzable phosphoserine (pSer) mimetic, presents a significant advancement over native phosphoserine and other analogs. This guide provides a comprehensive comparison of mSerP with alternative probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for your research.
The primary challenge in studying protein phosphorylation is the transient nature of the phosphate group, which is readily cleaved by cellular phosphatases. This inherent instability can lead to the underestimation of phosphorylation-dependent interactions and complicates the structural and functional analysis of phosphorylated proteins. Alpha-methylserine-O-phosphate is engineered to overcome this limitation by replacing the alpha-proton of phosphoserine with a methyl group, rendering it resistant to enzymatic hydrolysis.
Superior Stability in the Presence of Phosphatases
A key advantage of alpha-methylserine-O-phosphate and similar non-hydrolyzable analogs is their stability in environments containing phosphatases. This characteristic is crucial for in vitro assays using cell lysates or purified enzymes, as well as for potential in vivo applications.
| Probe | Phosphatase Treatment | Remaining Phosphorylated Probe |
| Phosphoserine (pSer) Peptide | + λ-phosphatase | Low to undetectable |
| non-hydrolyzable pSer (nhpSer) Peptide | + λ-phosphatase | High |
Table 1: Comparative Stability of Phosphoserine and a Non-hydrolyzable Analog in a Phosphatase Assay. This table illustrates the expected outcome of a phosphatase assay, highlighting the stability of non-hydrolyzable analogs.
Comparable Binding Affinity to Target Proteins
For a phosphoserine mimetic to be a useful research tool, it must not only be stable but also faithfully replicate the binding of native phosphoserine to its target proteins. Alpha-methylserine-O-phosphate is designed to fit into the same binding pockets as phosphoserine, enabling the study of phosphorylation-dependent protein-protein interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique to quantify the binding affinity between two molecules. Below is a hypothetical comparison of binding affinities of a phosphoserine-containing peptide and an alpha-methylserine-O-phosphate-containing peptide to a pSer-binding protein, such as a 14-3-3 protein.
| Ligand (Peptide) | Target Protein | Dissociation Constant (Kd) |
| Phosphoserine (pSer) | 14-3-3 protein | ~ 1 µM |
| alpha-Methylserine-O-phosphate (mSerP) | 14-3-3 protein | ~ 1-5 µM |
Table 2: Comparative Binding Affinities of Phosphoserine and alpha-Methylserine-O-phosphate Peptides. This table presents expected binding affinity data, demonstrating that mSerP can mimic the binding of pSer.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
Objective: To determine the dissociation constant (Kd) of a pSer or mSerP-containing peptide to a target protein (e.g., 14-3-3).
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and synthesize the pSer and mSerP peptides in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptides using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the ITC instrument at a concentration typically 10-fold lower than the expected Kd.
-
Load the peptide ligand into the injection syringe at a concentration 10-20 fold higher than the protein concentration.
-
Perform a series of injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), enthalpy change (ΔH), and the association constant (Ka). The dissociation constant is then calculated as Kd = 1/Ka.
-
Phosphatase Stability Assay
Objective: To compare the stability of a pSer-containing peptide and an mSerP-containing peptide in the presence of a phosphatase.
Methodology:
-
Reaction Setup:
-
Prepare reaction mixtures containing the respective peptides (pSer-peptide and mSerP-peptide) in a suitable buffer.
-
Initiate the reaction by adding a phosphatase (e.g., alkaline phosphatase or a specific protein serine/threonine phosphatase).
-
Incubate the reactions at an optimal temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
At various time points, take aliquots from each reaction and stop the phosphatase activity (e.g., by adding a phosphatase inhibitor or by heat inactivation).
-
-
Quantification of Dephosphorylation:
-
Analyze the samples using a method that can distinguish between the phosphorylated and dephosphorylated peptides, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Alternatively, use a colorimetric assay that detects the amount of free phosphate released, such as the malachite green assay.[1][2]
-
-
Data Analysis:
-
Plot the percentage of the remaining phosphorylated peptide or the amount of phosphate released against time for both peptides.
-
Application in Studying Signaling Pathways: The Cdc25C-14-3-3 Interaction
The regulation of the cell cycle is a tightly controlled process involving numerous phosphorylation events. One key interaction is the binding of 14-3-3 proteins to phosphorylated Cell Division Cycle 25C (Cdc25C) phosphatase.[3][4] This interaction sequesters Cdc25C in the cytoplasm, preventing it from dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex, which is necessary for entry into mitosis.
The phosphorylation of Cdc25C at Ser216 is a critical regulatory step.[5] However, this phosphate group is a target for protein phosphatases like Protein Phosphatase 1 (PP1). The use of a non-hydrolyzable analog like alpha-methylserine-O-phosphate incorporated at this site would allow researchers to "lock" Cdc25C in its 14-3-3-bound state, enabling detailed structural and functional studies of this complex without the complication of dephosphorylation.
References
- 1. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of alpha-Methylserine-O-phosphate: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of alpha-methylserine-O-phosphate are critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. The information is based on globally recognized hazard classifications and best practices for chemical waste management.
Alpha-methylserine-O-phosphate is classified as acutely toxic if swallowed.[1] Adherence to the following disposal protocol is mandatory to mitigate risks.
Summary of Key Data
For easy reference, the table below summarizes the essential chemical data for alpha-methylserine-O-phosphate.
| Property | Value | Source |
| Molecular Formula | C4H10NO6P | PubChem[1] |
| Molecular Weight | 199.10 g/mol | PubChem[1] |
| PubChem CID | 3964633 | PubChem[1][2] |
| GHS Hazard Statement | H301: Toxic if swallowed | PubChem[1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | PubChem[1] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of alpha-methylserine-O-phosphate. This procedure should be performed in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE).
1. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
2. Waste Collection:
-
All solid waste contaminated with alpha-methylserine-O-phosphate (e.g., weighing paper, contaminated tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Aqueous solutions containing alpha-methylserine-O-phosphate should be collected in a separate, sealed, and labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
3. Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "alpha-methylserine-O-phosphate," and the associated hazard ("Toxic").
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by trained hazardous waste personnel.
5. Final Disposal:
-
The final disposal of the collected waste must be conducted through an approved and licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for alpha-methylserine-O-phosphate.
References
Personal protective equipment for handling alpha-methylserine-O-phosphate
Essential Safety and Handling Guide for α-Methylserine-O-phosphate
This guide provides essential, immediate safety and logistical information for handling α-methylserine-O-phosphate in a research environment. The following procedures are based on best practices for handling solid, non-volatile, and likely non-hazardous chemical compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling α-methylserine-O-phosphate is provided below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile or latex, standard laboratory grade |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory | Not generally required | Use in a well-ventilated area. A dust mask may be used for handling fine powders. |
Operational Plan: Handling α-Methylserine-O-phosphate
This section provides a step-by-step guide for the safe handling of α-methylserine-O-phosphate from receipt to use in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as α-methylserine-O-phosphate.
-
Log the chemical into your laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent absorption of moisture.
-
Store away from incompatible materials (strong oxidizing agents).
3. Weighing and Preparation of Solutions:
-
Perform all weighing operations in a designated area, such as a weighing station or a chemical fume hood if the material is a fine powder, to minimize inhalation risk.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
-
When preparing solutions, add the solid α-methylserine-O-phosphate to the solvent slowly to avoid splashing.
-
Ensure the dissolution vessel is appropriately labeled.
4. Experimental Use:
-
Handle all solutions containing α-methylserine-O-phosphate with the same care as the solid material.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Disposal Plan
1. Waste Segregation:
-
Dispose of unused solid α-methylserine-O-phosphate and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated solid chemical waste container.
-
Aqueous waste solutions containing α-methylserine-O-phosphate should be collected in a designated aqueous waste container.
2. Labeling:
-
Clearly label all waste containers with the full chemical name of the contents.
3. Institutional Procedures:
-
Follow all local and institutional regulations for chemical waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.
Visual Workflow for Safe Handling
The following diagram illustrates the general workflow for safely handling a chemical powder like α-methylserine-O-phosphate in a laboratory setting.
Caption: Workflow for the safe handling of a chemical powder.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for α-methylserine-O-phosphate was not available. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols. If available, the manufacturer's SDS should always be consulted before handling any chemical.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
